Texanol
描述
Structure
3D Structure
属性
IUPAC Name |
(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFHKNAQFPVRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Record name | TEXANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872295 | |
| Record name | 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS], LIQUID. | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24066 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Texanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11110 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEXANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
471 °F at 760 mmHg (USCG, 1999), 255-260 °C | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24066 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TEXANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
248 °F (USCG, 1999), 120 °C o.c. | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24066 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TEXANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml: 2 | |
| Record name | TEXANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95 | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24066 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TEXANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 7.5 | |
| Record name | TEXANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0097 [mmHg], Vapor pressure, Pa at 20 °C: 1.3 | |
| Record name | Texanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11110 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEXANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
25265-77-4, 77-68-9 | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24066 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyraldehyde trimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2,4-trimethylpentyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 1-ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LJI14453C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TEXANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-50 °C | |
| Record name | TEXANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Texanol™ in Polymer Film Formation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) as a premier coalescing agent in latex polymer systems. This compound™ facilitates the formation of a continuous, uniform film from discrete polymer particles by temporarily reducing the minimum film formation temperature (MFFT). This document details its partitioning behavior, its effect on polymer particle rheology, and the subsequent evaporation process that ensures the final film's desired mechanical and aesthetic properties. Quantitative data on its performance, detailed experimental protocols for evaluation, and visual representations of the underlying mechanisms are provided to offer a thorough understanding for researchers and professionals in polymer science and formulation.
The Core Mechanism of Action of this compound™
The primary function of this compound™ is to act as a coalescing agent, enabling the formation of a continuous film from an aqueous dispersion of polymer particles, a process known as latex film formation. This process can be broken down into three principal stages, with this compound™ playing a pivotal role in the second and third stages.
-
Stage I: Water Evaporation and Particle Packing: As water evaporates from the latex dispersion, the polymer particles are brought into close contact, forming a densely packed, ordered arrangement.
-
Stage II: Particle Deformation and Coalescence: This is the critical stage where this compound™ exerts its primary influence. For the polymer particles to fuse, the capillary forces generated by the evaporation of the remaining water must overcome the resistance of the particles to deformation. This compound™ partitions into the polymer particles, acting as a temporary plasticizer. This plasticization increases the free volume within the polymer chains, enhancing their mobility and reducing the glass transition temperature (T_g) of the polymer. This reduction in T_g consequently lowers the minimum film formation temperature (MFFT), which is the lowest temperature at which the latex will form a continuous film. By lowering the MFFT, this compound™ allows for film formation over a wider range of environmental conditions.
-
Stage III: Polymer Chain Interdiffusion: Following particle deformation and coalescence, the final stage involves the interdiffusion of polymer chains across the boundaries of the former particles. This process leads to the formation of a continuous, mechanically stable film, and the original particle boundaries gradually disappear. The presence of this compound™ continues to facilitate this interdiffusion by maintaining the mobility of the polymer chains. Subsequently, this compound™, being a volatile organic compound (VOC), slowly evaporates from the film, leading to an increase in the film's hardness and the restoration of the polymer's original high T_g.
Quantitative Data on this compound™ Performance
The efficiency of a coalescing agent is quantified by its effect on the MFFT and the mechanical properties of the resulting film. The following tables summarize typical performance data for this compound™ in various latex systems.
Table 1: Effect of this compound™ Concentration on the Minimum Film Formation Temperature (MFFT) of a Styrene-Acrylic Latex
| This compound™ Concentration (wt% on polymer solids) | Polymer T_g (°C) | MFFT (°C) |
| 0 | 25 | 23 |
| 2 | 25 | 15 |
| 4 | 25 | 8 |
| 6 | 25 | <5 |
| 8 | 25 | <5 |
Table 2: Comparative Coalescing Efficiency of Different Agents
| Coalescing Agent | Chemical Name | Boiling Point (°C) | MFFT Reduction Efficiency* |
| This compound™ | 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate | 254 | High |
| Coalescent A | Ethylene Glycol Phenyl Ether | 245 | Moderate |
| Coalescent B | Diethylene Glycol Monobutyl Ether | 230 | Moderate-High |
| Coalescent C | Propylene Glycol | 188 | Low |
*MFFT Reduction Efficiency is a qualitative measure of the reduction in MFFT per unit concentration of the coalescing agent.
Experimental Protocols
Determination of Minimum Film Formation Temperature (MFFT)
Objective: To determine the lowest temperature at which a latex formulation will form a continuous, crack-free film.
Apparatus: MFFT Bar (a metal plate with a controlled temperature gradient), film applicator.
Procedure:
-
The latex formulation containing a specific concentration of this compound™ is prepared.
-
The MFFT bar is set to a predefined temperature gradient (e.g., 0°C to 25°C).
-
A thin, uniform layer of the latex is applied to the surface of the MFFT bar using a film applicator.
-
The film is allowed to dry.
-
The point on the bar where the film transitions from a continuous, clear film to a cracked, opaque, or powdery state is visually identified.
-
The temperature at this transition point is recorded as the MFFT.
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (T_g) Determination
Objective: To measure the glass transition temperature of the polymer film and assess the plasticizing effect of this compound™.
Apparatus: Dynamic Mechanical Analyzer (DMA).
Procedure:
-
A free-standing film of the coalesced latex is prepared by casting the formulation onto a non-stick surface and allowing it to dry completely.
-
A rectangular specimen of the film is cut to the dimensions required by the DMA instrument.
-
The specimen is mounted in the DMA, and a sinusoidal tensile strain is applied at a fixed frequency.
-
The temperature is ramped over a specified range (e.g., -50°C to 100°C) at a controlled rate.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
The T_g is determined as the temperature at the peak of the tan delta curve.
Visualizing the Mechanism and Workflows
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound™ in latex film formation.
Experimental Workflow for MFFT Determination
Caption: Experimental workflow for MFFT determination.
Conclusion
This compound™ is a highly efficient coalescing agent that plays a critical role in the formation of high-quality latex films. Its mechanism of action is centered on its ability to temporarily plasticize polymer particles, thereby reducing the minimum film formation temperature and facilitating particle deformation and fusion. The subsequent evaporation of this compound™ ensures that the final film possesses the desired hardness and mechanical integrity. The experimental protocols and data presented in this guide provide a framework for understanding and optimizing the use of this compound™ in various coating and drug delivery applications. A thorough comprehension of its performance characteristics is essential for the development of robust and reliable polymer-based products.
The Molecular Ballet of Film Formation: An In-Depth Technical Guide to the Interaction of Texanol with Latex Particles
For Researchers, Scientists, and Drug Development Professionals
Foreword
The transformation of a liquid latex dispersion into a durable, continuous film is a complex process governed by a delicate interplay of physical and chemical phenomena. At the heart of this metamorphosis for many waterborne coatings lies a crucial component: the coalescing agent. This technical guide delves into the molecular-level interactions of one of the most effective and widely used coalescing agents, Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), with latex particles. Understanding this intricate dance is paramount for optimizing formulation performance, ensuring film integrity, and advancing the development of high-performance materials. This document provides a comprehensive overview of the mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate the vital role of this compound in latex film formation.
The Role of this compound: A Molecular Bridge to Coalescence
Latex dispersions consist of discrete polymer particles suspended in an aqueous medium. For a coherent film to form upon drying, these particles must overcome their repulsive forces, deform, and fuse together in a process known as coalescence. The inherent hardness of many high-performance latex polymers, characterized by a high glass transition temperature (Tg), prevents this fusion at ambient temperatures. This is where this compound plays its pivotal role.
This compound acts as a temporary plasticizer for the latex polymer.[1] Its unique chemical structure, featuring both hydroxyl and ester functional groups, coupled with its hydrophobic nature, allows it to be readily absorbed by the polymer particles rather than remaining in the water phase.[2] This partitioning into the polymer phase is a critical first step in its mechanism of action.
Once inside the polymer particles, this compound disrupts the intermolecular forces between the polymer chains, primarily van der Waals forces.[3] This increases the free volume within the polymer, enhancing chain mobility and effectively lowering the glass transition temperature (Tg) and, consequently, the Minimum Film Formation Temperature (MFFT).[4] The MFFT is the lowest temperature at which the latex particles have enough mobility to coalesce and form a continuous film.[5][6] By reducing the MFFT below the application temperature, this compound ensures the formation of a uniform and defect-free film.[2][5]
Key Physicochemical Properties of this compound
The effectiveness of this compound as a coalescing agent is underpinned by a specific set of physical and chemical properties:
-
Low Water Solubility: This ensures that this compound preferentially partitions into the hydrophobic latex particles, where it is most needed.[2]
-
Slow Evaporation Rate: this compound's high boiling point (~254°C) and low volatility mean it remains in the film long enough to facilitate coalescence.[2] After the film has formed, it slowly evaporates, allowing the film to regain its original hardness and durability.[2]
-
Excellent Hydrolytic Stability: This property allows this compound to be used in a wide range of latex formulations, including those with high pH levels, without undergoing chemical degradation.[5]
-
Strong Solvency for Latex Polymers: The chemical similarity between this compound and common latex polymers (e.g., acrylics, polyvinyl acetate) ensures a high degree of compatibility and efficient plasticization.[2]
Quantitative Effects of this compound on Latex Properties
The addition of this compound to a latex formulation has a quantifiable impact on key physical properties. The following tables summarize the typical effects of this compound concentration on the Minimum Film Formation Temperature (MFFT) of various latex emulsions.
| This compound Concentration (wt% on polymer solids) | Rhoplex HG-74 (Acrylic) MFFT (°C) | Acronal 296D (Styrene-Acrylic) MFFT (°C) | Rhoplex AC-2507 (Acrylic) MFFT (°C) | Flexbond 325 (PVA-Acrylic) MFFT (°C) |
| 0 | 16 | 12 | 14 | 19 |
| 2 | 11 | 7 | 9 | 13 |
| 4 | 6 | 2 | 4 | 7 |
| 6 | 1 | -3 | -1 | 2 |
| 8 | < -5 | < -5 | < -5 | -3 |
| 10 | < -5 | < -5 | < -5 | < -5 |
Table 1: Effect of this compound Concentration on the MFFT of Various Latex Emulsions. Data compiled from product literature. The addition of this compound leads to a significant and near-linear reduction in the MFFT across different latex chemistries.
Molecular Interaction and Film Formation Workflow
The process of this compound-mediated latex film formation can be visualized as a multi-step workflow, from the initial dispersion to the final continuous film.
Experimental Protocols
The investigation of this compound's interaction with latex particles relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Determination of Minimum Film Formation Temperature (MFFT)
Principle: This method, based on ASTM D2354, determines the lowest temperature at which a latex emulsion will form a continuous film.[2][5][7]
Apparatus:
-
Minimum Film Forming Temperature Bar (MFFT-BAR): A metal platen with a controlled temperature gradient.[1][2]
-
Film Applicator: To draw down a film of uniform thickness.
-
Dry, clean air supply: To prevent condensation on the cold end of the bar.
Procedure:
-
Sample Preparation: The latex emulsion is thoroughly mixed. If varying concentrations of this compound are being tested, the coalescent is added to the latex and allowed to equilibrate for a specified period (e.g., 24 hours) with gentle agitation.
-
Instrument Setup: The MFFT-BAR is turned on and allowed to reach a stable temperature gradient (e.g., -5°C to 90°C).[1] A gentle stream of dry air is passed over the platen.
-
Film Application: A uniform wet film of the latex sample (typically 75-100 µm thick) is drawn down along the length of the temperature gradient platen using a film applicator.
-
Observation: The film is allowed to dry. The point on the platen where the film transitions from a continuous, clear film to a cracked, opaque, or powdery film is identified.
-
MFFT Determination: A temperature probe is used to measure the temperature on the platen at the transition point. This temperature is recorded as the MFFT.
Measurement of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.[4][8]
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory.[9][10]
-
Hermetically sealed aluminum pans.
Procedure:
-
Sample Preparation: A small amount of the liquid latex sample (5-10 mg) containing this compound is weighed into an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference. For dried films, a small disk is cut from the film and placed in the pan.
-
Thermal Program:
-
Initial Cooling: The sample is cooled to a temperature well below the expected Tg (e.g., -100°C) at a controlled rate (e.g., 10 K/min).[4]
-
Heating Scan: The sample is then heated at a controlled rate (e.g., 10 K/min) through the glass transition region to a temperature above the Tg (e.g., 50°C).[4] An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.[4]
-
-
Data Analysis: The heat flow curve (thermogram) is analyzed. The Tg is typically determined as the midpoint of the step transition in the heat flow curve.[4][8]
Advanced Characterization Techniques
For a deeper molecular-level understanding, more advanced techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Latex-state NMR can provide insights into the mobility of polymer chains and the partitioning of this compound within the latex particles.[11][12][13] Changes in the chemical shifts and relaxation times of both the polymer and this compound protons can indicate the extent of their interaction.
-
Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for studying the structure of materials at the nanoscale.[14][15] It can be used to monitor the coalescence process in situ, providing information on particle deformation and interdiffusion of polymer chains as the film forms.[16][17]
-
Molecular Dynamics (MD) Simulations: Computational simulations can model the interactions between this compound molecules and polymer chains at the atomic level.[18][19][20][21] These simulations can help visualize the partitioning process and quantify the intermolecular forces involved.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the primary experimental techniques discussed.
Conclusion
The interaction of this compound with latex particles is a sophisticated, multi-stage process that is fundamental to the successful formation of high-performance coatings. Through its preferential partitioning into the polymer phase, this compound acts as an efficient temporary plasticizer, reducing the energy barrier for particle coalescence by lowering the MFFT and Tg. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and formulation scientists to systematically investigate and optimize the performance of their latex-based systems. A thorough understanding of these molecular-level interactions is not only crucial for the coatings industry but also offers valuable insights for any field where controlled polymer film formation is critical, including in the development of advanced drug delivery systems and functional materials. Further research utilizing advanced techniques such as NMR, SANS, and molecular modeling will continue to unravel the finer details of this molecular ballet, paving the way for the next generation of innovative materials.
References
- 1. Minimum Film Forming Temperature (MFFT) — Neurtek [neurtek.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. Polymer–solvent interactions as a tool to engineer material properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. specialchem.com [specialchem.com]
- 6. measurlabs.com [measurlabs.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. thermalsupport.com [thermalsupport.com]
- 9. Measuring the glass transition of latex-based polymers in the hydroplasticized state via differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. r-techmaterials.com [r-techmaterials.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 15. Small-angle neutron scattering - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Item - In situ monitoring of latex film formation by small-angle neutron scattering: Evolving distributions of hydrophilic stabilizers in drying colloidal films - Loughborough University - Figshare [repository.lboro.ac.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. researchgate.net [researchgate.net]
Synthesis and Characterization of Novel Texanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of novel derivatives of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a widely used ester alcohol. While this compound itself is primarily utilized as a coalescing agent in paints and coatings, its unique chemical structure presents opportunities for the development of new molecules with potential applications in various fields, including polymer chemistry and drug delivery. This document outlines hypothetical synthetic pathways for creating novel this compound analogues, detailed experimental protocols for their characterization, and potential biological evaluation frameworks.
Introduction to this compound and Its Derivatives
This compound, with the chemical name (3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate, is a high-boiling point, low-volatility ester alcohol.[1][2][3] Its synthesis is typically achieved through the esterification of 2,2,4-trimethyl-1,3-pentanediol (B51712) with isobutyric acid or the self-condensation of isobutyraldehyde.[4][5] The presence of a primary hydroxyl group in the this compound molecule offers a reactive site for further chemical modifications, allowing for the creation of a diverse library of novel derivatives.
This guide focuses on the synthesis of novel this compound derivatives through the esterification of the free hydroxyl group with various carboxylic acids, thereby creating diesters of 2,2,4-trimethyl-1,3-pentanediol. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, viscosity, and polarity, potentially leading to new applications.
Synthesis of Novel this compound Derivatives
A generalized synthetic scheme for the creation of novel this compound derivatives is presented below. This involves the esterification of this compound's free hydroxyl group with a selected carboxylic acid (R-COOH) in the presence of an acid catalyst.
Caption: General reaction scheme for the synthesis of novel this compound derivatives.
Experimental Protocol: Esterification of this compound
This protocol describes a general method for the synthesis of a novel this compound derivative by reacting this compound with a carboxylic acid.
Materials:
-
This compound (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate)
-
Carboxylic acid (R-COOH)
-
Sulfuric acid (H₂SO₄) or other suitable acid catalyst
-
Toluene or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1 equivalent), the chosen carboxylic acid (1.1 equivalents), and toluene.
-
Add a catalytic amount of sulfuric acid (e.g., 0.02 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (i.e., no more water is collected and starting material is consumed), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or distillation to obtain the pure novel this compound derivative.
Characterization of Novel this compound Derivatives
Thorough characterization is essential to confirm the structure and purity of the newly synthesized derivatives. A combination of spectroscopic and thermal analysis techniques should be employed.
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a novel this compound derivative.
Caption: Workflow for the characterization of novel this compound derivatives.
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in a clear and concise manner.
| Parameter | Method | Expected Result for a Diester Derivative |
| Chemical Structure | ||
| Functional Groups | FTIR | Appearance of a new C=O stretch, disappearance of the O-H stretch of this compound. |
| Proton Environment | ¹H NMR | Chemical shifts corresponding to the protons of the newly added ester group. |
| Carbon Skeleton | ¹³C NMR | Signals corresponding to the carbons of the new ester group. |
| Molecular Weight | Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the derivative. |
| Purity and Thermal Properties | ||
| Purity | GC/HPLC | >95% (typical target) |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature profile. |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting point (Tm), if applicable. |
Detailed Experimental Protocols for Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: The sample is analyzed neat (if liquid) or as a KBr pellet (if solid). The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃).
-
Mass Spectrometry (MS): The molecular weight is determined using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Thermogravimetric Analysis (TGA): A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min), and the weight loss is recorded as a function of temperature.
-
Differential Scanning Calorimetry (DSC): The sample is heated and cooled at a controlled rate to determine the temperatures of phase transitions.
Potential Biological Activity and Signaling Pathways
While this compound itself is primarily used in industrial applications, its derivatives could exhibit interesting biological activities. A proposed metabolic pathway for this compound involves hydrolysis to 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid, followed by further metabolism.[6] Novel derivatives would likely follow a similar initial hydrolysis step.
Caption: Hypothetical metabolic pathway for novel this compound derivatives.
For drug development professionals, the key would be to design derivatives where the released carboxylic acid (R-COOH) or the diol backbone has a desired pharmacological effect. The diester would act as a prodrug, releasing the active components upon hydrolysis in the body.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. By systematically modifying the parent this compound molecule, researchers can explore new chemical spaces and potentially discover compounds with valuable properties for a range of applications. The detailed protocols and workflows presented herein are intended to serve as a starting point for such investigations. Further studies will be necessary to fully elucidate the properties and potential applications of these novel compounds.
References
- 1. This compound Ester Alcohol|Coalescent for Research [benchchem.com]
- 2. This compound | C12H24O3 | CID 6490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What Is this compound? Properties & this compound Uses in Coatings [tjcyindustrialchem.com]
- 4. This compound Ester Alcohol|Coalescent for Research [benchchem.com]
- 5. Buy this compound | 77-68-9 [smolecule.com]
- 6. tceq.texas.gov [tceq.texas.gov]
Unraveling the Biodegradation of Texanol in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Texanol™, the trade name for 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, is a widely used coalescing agent in latex paints and other industrial applications. Its environmental fate, particularly its biodegradability in soil, is of significant interest. This technical guide provides a comprehensive overview of the known and proposed aerobic biodegradation pathways of this compound in a soil environment. It synthesizes available data on its degradation rates, outlines the key microbial and enzymatic players likely involved, and presents detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the environmental impact of this high-production-volume chemical.
Introduction
This compound is an ester alcohol recognized for its efficiency as a coalescent. While it is considered to be "readily biodegradable," a detailed understanding of its transformation in the soil matrix is crucial for a thorough environmental risk assessment.[1][2][3][4] This guide delves into the specifics of this compound's breakdown, from the initial enzymatic cleavage to the subsequent metabolism of its constituent parts by soil microorganisms.
Quantitative Biodegradability Data
Standardized testing has provided quantitative data on the aerobic biodegradability of this compound. The following table summarizes the results from a study conducted according to OECD Guideline 301 E, which assesses ready biodegradability.
| Time (days) | Mean % Degradation | Test Method | Source |
| 9 | 10% | OECD Guideline 301 E | [5] |
| 19 | 33% | OECD Guideline 301 E | [5] |
| 34 | 70% | OECD Guideline 301 E | [5] |
| 42 | 90% | OECD Guideline 301 E | [5] |
Table 1: Aerobic Biodegradation of this compound
The data indicates that while this compound does not meet the strict criteria for "readily biodegradable" within the 10-day window (60% degradation), it does exhibit substantial degradation over a longer period, suggesting it is unlikely to persist in the environment.[5]
Proposed Biodegradation Pathway of this compound in Soil
While no single study has elucidated the complete biodegradation pathway of this compound in soil, a scientifically plausible pathway can be proposed based on the degradation of its constituent functional groups and related molecules. The proposed pathway involves a two-step process initiated by the hydrolysis of the ester bond, followed by the aerobic degradation of the resulting alcohol and carboxylic acid.
Step 1: Hydrolysis of the Ester Bond
The primary and most critical step in the biodegradation of this compound is the enzymatic hydrolysis of its ester linkage. This reaction is catalyzed by esterases , a class of hydrolase enzymes widely present in soil microorganisms.[1] This cleavage results in the formation of two distinct molecules: 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid .
Figure 1: Initial hydrolytic cleavage of this compound.
Step 2: Aerobic Degradation of Intermediates
Following hydrolysis, the two resulting compounds are expected to be further metabolized by soil microorganisms.
-
Degradation of 2,2,4-trimethyl-1,3-pentanediol: This branched-chain diol is anticipated to be degraded by microorganisms capable of utilizing glycols as a carbon source. Studies on the biodegradation of similar glycols, such as ethylene (B1197577) glycol, have shown that soil microorganisms can adapt to use them as a sole carbon source.[5][6][7] The degradation likely proceeds through a series of oxidation steps, eventually leading to intermediates that can enter central metabolic pathways, such as the Krebs cycle, and are ultimately mineralized to carbon dioxide and water.
-
Degradation of Isobutyric Acid: Isobutyric acid, a branched-chain carboxylic acid, is a known metabolite in various biological systems. Soil bacteria, particularly those from the genus Pseudomonas, are known to degrade branched-chain amino acids, which involves the metabolism of isobutyryl-CoA.[8] The degradation pathway for isobutyric acid in soil is expected to involve its conversion to isobutyryl-CoA, which is then further metabolized.
The overall proposed pathway is visualized below.
Figure 2: Proposed aerobic biodegradation pathway of this compound in soil.
Key Microbial and Enzymatic Players
The biodegradation of this compound in soil is a collaborative effort of a diverse microbial community.
-
Microorganisms: A wide range of soil bacteria and fungi are known to produce extracellular esterases and metabolize alcohols and carboxylic acids. Genera such as Pseudomonas, Bacillus, Rhodococcus, Aspergillus, Penicillium, and Fusarium are frequently implicated in the degradation of organic pollutants in soil and are likely contributors to this compound's breakdown.[9] Rhizosphere microorganisms, those living in the soil region directly influenced by plant roots, have been shown to enhance the degradation of glycols and may play a significant role in this compound's fate in vegetated soils.[7]
-
Enzymes: The key enzyme initiating the degradation is esterase . Soil esterases are ubiquitous and play a crucial role in the turnover of organic matter.[4] Following the initial hydrolysis, a variety of oxidoreductases, such as alcohol dehydrogenases and aldehyde dehydrogenases, would be involved in the subsequent oxidation of the 2,2,4-trimethyl-1,3-pentanediol. The metabolism of isobutyric acid would involve CoA ligases and dehydrogenases.
Experimental Protocols
Investigating the biodegradability of this compound in soil requires well-defined experimental setups. The following protocols provide a framework for such studies.
Soil Microcosm Study
A soil microcosm study is a controlled laboratory experiment that simulates the conditions in a natural soil environment.
Objective: To determine the rate of this compound biodegradation in soil and identify its metabolites.
Materials:
-
Test soil, sieved to <2 mm.
-
This compound (analytical grade).
-
Sterile, sealed containers (e.g., glass jars).
-
Incubator.
-
Analytical equipment (GC-MS).
-
Sterile water.
-
Abiotic control (e.g., sterilized soil).
Procedure:
-
Characterize the test soil (pH, organic matter content, microbial biomass).
-
Prepare microcosms by adding a known amount of soil to each container.
-
Spike the soil with a known concentration of this compound. Adjust soil moisture to a predetermined level (e.g., 50-60% of water holding capacity).
-
Prepare abiotic controls by sterilizing the soil (e.g., by autoclaving) before spiking with this compound.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
At specified time intervals, sacrifice replicate microcosms from both the biotic and abiotic sets.
-
Extract the soil samples with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracts using GC-MS to quantify the remaining this compound and identify any intermediate metabolites.
Figure 3: Workflow for a soil microcosm biodegradation study.
Ready Biodegradability Test (e.g., OECD 301 B - CO₂ Evolution Test)
This standardized test determines the ultimate biodegradability of a chemical by measuring the amount of CO₂ produced.
Objective: To quantify the extent of mineralization of this compound to CO₂.
Materials:
-
Mineral salts medium.
-
Inoculum (e.g., activated sludge from a domestic wastewater treatment plant).
-
This compound as the sole carbon source.
-
CO₂-free air supply.
-
CO₂ trapping solution (e.g., barium hydroxide (B78521) or sodium hydroxide).
-
Titration equipment or Total Organic Carbon (TOC) analyzer.
Procedure:
-
Prepare the mineral salts medium and add the inoculum.
-
Add a known concentration of this compound to the test flasks.
-
Prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
-
Aerate the flasks with CO₂-free air.
-
Trap the evolved CO₂ in an alkaline solution.
-
At regular intervals, measure the amount of CO₂ produced by titrating the remaining alkali in the trapping solution or by analyzing the TOC of the solution.
-
The test typically runs for 28 days.
-
Calculate the percentage biodegradation based on the amount of CO₂ produced relative to the theoretical maximum.
Figure 4: Experimental workflow for an OECD 301 B test.
Conclusion
The available evidence strongly indicates that this compound is biodegradable in soil environments, although it may not meet the stringent criteria for "ready biodegradability." The proposed pathway, initiated by esterase-mediated hydrolysis followed by the degradation of the resulting alcohol and carboxylic acid, provides a robust framework for understanding its environmental fate. Further research, particularly utilizing soil microcosm studies with advanced analytical techniques like GC-MS, is needed to definitively identify the intermediate metabolites and the specific microbial species responsible for the complete mineralization of this compound in soil. This knowledge will be invaluable for refining environmental risk assessments and ensuring the sustainable use of this important industrial chemical.
References
- 1. Abridgement of Microbial Esterases and Their Eminent Industrial Endeavors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Branched-chain amino acid catabolism in bacteria. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Design and Mechanism Analysis of Phthalic Acid Ester Substitutes: Improved Biodegradability in Processes of Sewage Treatment and Soil Remediation | MDPI [mdpi.com]
- 5. Microbial growth in a steady-state model of ethylene glycol-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Ecotoxicity of Texanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Texanol, with the chemical name 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, is a widely used coalescing agent in latex paints and coatings. Its primary function is to aid in the formation of a continuous film as the paint dries.[1] Given its widespread use, understanding its environmental fate and ecotoxicological profile is crucial for assessing its potential impact on ecosystems. This technical guide provides a comprehensive overview of the available data on the environmental distribution, degradation, and toxicity of this compound.
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in the environment. For this compound, the key aspects of its environmental fate are biodegradation, hydrolysis, and bioaccumulation.
Data Presentation: Environmental Fate of this compound
| Parameter | Value/Description | Reference |
| Biodegradation | Readily biodegradable. Unlikely to persist in the environment.[2][3] | [2][3] |
| 33% degradation in 10 days; 70% degradation by day 34.[4] | [4] | |
| Hydrolysis | Exceptionally stable under neutral to moderately alkaline conditions (pH 9-10), with rate constants below 10⁻⁶ s⁻¹.[5] | [5] |
| Calculated half-life at 50°C and pH 9 is 103 hours for one isomer and 396 hours for the other.[4] | [4] | |
| Photodegradation | Predicted to undergo slow photodecomposition in the atmosphere.[4] | [4] |
| Estimated atmospheric residence time is 403 hours.[4] | [4] | |
| Bioaccumulation | Bioaccumulation data is not required because the substance biodegrades moderately rapidly.[4] No bioaccumulation is to be expected.[6] | [4][6] |
| Log Octanol-Water Partition Coefficient (Log P) | 3.47 at 25°C (experimental).[4][7] | [4][7] |
| Water Solubility | 858 mg/L at 18-22°C.[4][7] | [4][7] |
| Vapor Pressure | 0.013 mbar (0.010 mmHg) at 20°C.[4] | [4] |
Experimental Protocols: Environmental Fate
Biodegradation:
-
Principle of OECD 301B: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide produced is measured over a 28-day period and is used to calculate the percentage of biodegradation.[10][12]
Hydrolysis:
A hydrolysis study was conducted following OECD Guideline 111.[5]
-
Principle of OECD 111: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the test substance is measured at various time points to determine the rate of its disappearance.[5] For this compound, further testing was conducted at pH 9 and 50°C.[4] The data were analyzed using the Arrhenius relationship to calculate rate constants and half-lives.[5]
Logical Relationship: Environmental Fate of this compound
Caption: Environmental distribution and fate pathways of this compound.
Ecotoxicity
Ecotoxicity studies evaluate the potential adverse effects of a substance on living organisms in various ecosystems. For this compound, data is available for aquatic organisms, with limited information on terrestrial species.
Data Presentation: Ecotoxicity of this compound
| Organism | Test Type | Endpoint | Value (mg/L) | Reference |
| Fish | ||||
| Pimephales promelas (Fathead minnow) | Acute | 96-hour LC50 | 33 | [13] |
| Oncorhynchus mykiss (Rainbow trout) | Acute | 96-hour LC50 | >19 | [13] |
| Invertebrates | ||||
| Daphnia magna (Water flea) | Acute | 48-hour EC50 | 147.8 | [13] |
| Daphnia magna (Water flea) | Chronic | 21-day NOEC (reproduction) | 0.7 | [14] |
| Daphnia magna (Water flea) | Chronic | 21-day LOEC (reproduction) | 1.3 | [14] |
| Algae | ||||
| Raphidocelis subcapitata (Green algae) | Growth Inhibition | 72-hour EC50 | >7.49 | [13] |
| Terrestrial Plants | ||||
| Radish, Lettuce, Ryegrass | Growth Inhibition | 7-day exposure (95 mg/L) | No significant inhibition of plant height or root length. | [5] |
| Earthworms | ||||
| Eisenia fetida | Acute | 14-day LC50 | >1000 mg/kg soil | [15] |
| 14-day NOEC (mortality) | 1000 mg/kg soil | [15] |
Experimental Protocols: Ecotoxicity
Aquatic Toxicity:
-
Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[6][7][16][17][18] Fish, such as Rainbow Trout (Oncorhynchus mykiss) or Zebra-fish (Brachydanio rerio), are exposed to a range of concentrations of the test substance under controlled conditions.[4][18] Mortalities are recorded at 24, 48, 72, and 96 hours.[17]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the concentration at which 50% of the daphnids are immobilized (EC50) after a 48-hour exposure. Young daphnids are exposed to various concentrations of the test substance, and their mobility is observed.
-
Daphnia magna Reproduction Test (OECD 211): This chronic test assesses the effect of a substance on the reproductive output of Daphnia magna over a 21-day period.[2][14][15][19][20][21] Young female daphnids are exposed to different concentrations of the test substance, and the number of live offspring is counted. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for reproduction are determined.[13][19]
-
Alga, Growth Inhibition Test (OECD 201): This test determines the effect of a substance on the growth of a selected species of green algae, such as Pseudokirchneriella subcapitata, over a 72-hour period.[3][20][22][23][24][25] The growth of the algae in cultures containing different concentrations of the test substance is compared to that of a control culture. The concentration that causes a 50% reduction in growth (EC50) is calculated.[20]
Terrestrial Toxicity:
-
Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil.[15] Earthworms are exposed to soil treated with a range of concentrations of the test substance for 14 days. Mortality and sublethal effects, such as changes in biomass, are assessed.[15][21]
Experimental Workflow: Aquatic Ecotoxicity Testing
Caption: Generalized workflow for aquatic ecotoxicity testing of this compound.
Conclusion
Based on the available data, this compound is considered to be readily biodegradable and is not expected to persist or bioaccumulate in the environment.[2][3][6] Its primary route of entry into the environment is through volatilization from drying paint, after which it is expected to undergo slow photodegradation in the atmosphere.[4] In terms of ecotoxicity, this compound exhibits low to moderate acute toxicity to aquatic organisms. Chronic effects on Daphnia magna reproduction are observed at lower concentrations.[14] Limited data on terrestrial organisms suggest low toxicity to plants and earthworms.[5][15] Further research, particularly on the chronic toxicity to a wider range of terrestrial organisms and the identification of potential degradation products, would provide a more complete environmental risk profile for this compound.
References
- 1. Soil microorganisms can overcome respiration inhibition by coupling intra- and extracellular metabolism: 13C metabolic tracing reveals the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. Buy this compound (EVT-318662) | 25265-77-4 [evitachem.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. scribd.com [scribd.com]
- 9. Acute toxicological effects on the earthworm Eisenia fetida of 18 common pharmaceuticals in artificial soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Ecotoxicity - Daphnia magna: Reproduction Test (OECD 211: 2012). - IVAMI [ivami.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
- 17. oecd.org [oecd.org]
- 18. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 19. oecd.org [oecd.org]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 22. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 23. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 24. OECD 201: Our Technical Approach | Scymaris [scymaris.com]
- 25. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
Biocompatibility of Texanol-Containing Polymers for Medical Devices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection and validation of materials for medical devices are governed by stringent biocompatibility requirements to ensure patient safety. This technical guide provides an in-depth overview of the biocompatibility assessment of polymers containing Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, CAS 25265-77-4), an ester alcohol commonly used as a plasticizer or coalescing agent. While specific biocompatibility data for polymers containing this compound in medical applications are not extensively published, this guide outlines the necessary toxicological considerations and a comprehensive testing framework based on international standards. The focus is on providing detailed experimental protocols for key in vitro and in vivo assays and a structured approach to risk assessment for leachable substances like this compound.
Introduction to this compound and its Application in Polymers
This compound™, the monoisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol (B51712), is a high-boiling point, colorless liquid.[1][2] It is primarily used as a coalescing agent in latex paints and as a plasticizer in various polymer formulations.[1][3] Its potential inclusion in polymers intended for medical devices necessitates a thorough evaluation of its biocompatibility, as leachables from the device can interact with biological systems.[4] The biocompatibility of a medical device is its ability to perform with an appropriate host response in a specific application.[5][6][7]
Regulatory Framework: ISO 10993
The primary international standard for the biological evaluation of medical devices is the ISO 10993 series.[5][6][7] This set of standards provides a framework for determining the biocompatibility of medical devices to manage biological risk.[6] The initial step in this process involves a comprehensive chemical characterization of the device materials to identify and quantify any extractable or leachable substances.[8] For a polymer containing this compound, this would involve determining the potential for this compound to migrate from the polymer matrix.
A toxicological risk assessment is then conducted on these leachables to evaluate the potential for adverse biological effects.[8][9][10] This assessment determines the need for further biological testing. The specific tests required depend on the nature and duration of body contact as outlined in ISO 10993-1.[6]
Toxicological Profile of this compound
While comprehensive biocompatibility data for this compound in medical devices is limited, some toxicological information is available.
4.1 Genotoxicity
Genotoxicity studies are crucial for assessing the potential of a substance to cause DNA or chromosomal damage, which may lead to cancer or heritable defects.[11] this compound has been evaluated in standard genotoxicity assays.
-
Ames Test (Bacterial Reverse Mutation Assay): this compound tested negative in the Ames test, indicating it does not cause gene mutations in bacteria.[12]
-
In Vivo Micronucleus Assay: this compound also tested negative in an in vivo micronucleus assay, which assesses chromosomal damage in mammals.[12]
A related compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DIB), has also tested negative for mutagenic or genotoxic effects in the Ames test and in several in vitro studies with mammalian cell lines.[13]
4.2 Systemic Toxicity
Repeated dose toxicity studies in rats have shown that high doses of this compound can lead to an increase in liver weights, which is considered a biologically relevant effect.[12] The No-Observed-Adverse-Effect Level (NOAEL) from these studies is a critical parameter for establishing a tolerable intake for risk assessment purposes.[12] The acute oral toxicity of this compound is low.[12]
Biocompatibility Assessment Workflow
A systematic approach is essential for evaluating the biocompatibility of this compound-containing polymers. The following diagram illustrates a typical workflow.
Caption: Biocompatibility assessment workflow for medical devices.
Key Experimental Protocols
Detailed methodologies for the principal biocompatibility tests are provided below.
6.1 In Vitro Cytotoxicity Testing (ISO 10993-5)
This test evaluates the potential of a material to cause cell death or inhibit cell growth. The MTT assay is a common quantitative method.
6.1.1 Experimental Protocol: MTT Assay
-
Preparation of Material Extracts:
-
Extract the this compound-containing polymer in cell culture medium (e.g., MEM) with and without serum at 37°C for 24 hours, following the guidelines of ISO 10993-12. The extraction ratio is typically 3 or 6 cm²/mL.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates at a density that ensures logarithmic growth during the assay.
-
-
Exposure:
-
After 24 hours of incubation to allow for cell attachment, replace the culture medium with the material extracts. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls, as well as a blank (medium only).
-
-
Incubation:
-
Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
-
6.2 Hemocompatibility Testing (ISO 10993-4)
These tests assess the effects of a medical device on blood or blood components. Key endpoints include hemolysis and thrombosis.
6.2.1 Experimental Protocol: Hemolysis Assay (ASTM F756)
-
Blood Collection:
-
Obtain fresh human or rabbit blood collected with an anticoagulant (e.g., citrate).
-
-
Preparation of Material:
-
The this compound-containing polymer can be tested directly or as an extract.
-
-
Direct Contact Method:
-
Place the material in contact with diluted blood in test tubes.
-
-
Extract Method:
-
Prepare an extract of the material in saline. Add the extract to diluted blood.
-
-
Controls:
-
Use a positive control (e.g., water for injection) and a negative control (e.g., saline).
-
-
Incubation:
-
Incubate all tubes at 37°C for a specified time (e.g., 3 hours) with gentle mixing.
-
-
Centrifugation:
-
Centrifuge the tubes to separate the plasma.
-
-
Hemoglobin Measurement:
-
Measure the amount of free hemoglobin in the plasma spectrophotometrically.
-
-
Calculation:
-
Calculate the percentage of hemolysis. A hemolytic index below 2% is typically considered non-hemolytic.
-
6.3 Genotoxicity Testing (ISO 10993-3)
As this compound has shown no genotoxic potential in key assays, a full battery of tests on a this compound-containing polymer may not be required if a thorough toxicological risk assessment of the leachables is performed. However, for completeness, the protocols for two important in vivo and in vitro assays are outlined here.
6.3.1 Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)
-
Cell Culture and Treatment:
-
Use cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes).
-
Expose the cells to at least three concentrations of the material extract, both with and without a metabolic activation system (S9 mix).
-
-
Harvesting and Slide Preparation:
-
Add a metaphase-arresting substance (e.g., colcemid) to the cultures.
-
Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Prepare microscope slides and stain the chromosomes.
-
-
Microscopic Analysis:
-
Analyze at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., breaks, deletions, exchanges).
-
-
Data Evaluation:
-
A substance is considered positive if it produces a concentration-dependent, statistically significant increase in the number of cells with chromosomal aberrations.
-
6.3.2 Experimental Protocol: In Vivo Micronucleus Test (OECD 474)
-
Animal Dosing:
-
Administer the material extract to rodents (typically mice or rats) via an appropriate route (e.g., oral gavage or intraperitoneal injection). Use multiple dose levels.
-
-
Sample Collection:
-
Collect bone marrow or peripheral blood at appropriate time points after dosing (e.g., 24 and 48 hours).
-
-
Slide Preparation and Staining:
-
Prepare smears of the bone marrow or blood and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
-
Microscopic Analysis:
-
Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.
-
-
Data Evaluation:
-
A positive result is a dose-related, statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.
-
6.4 Implantation Testing (ISO 10993-6)
This test evaluates the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of a biomaterial.
6.4.1 Experimental Protocol: Subcutaneous Implantation
-
Material Preparation:
-
Prepare sterile implants of the this compound-containing polymer in a standardized size and shape.
-
-
Surgical Implantation:
-
Implant the material subcutaneously in a suitable animal model (e.g., rats or rabbits) for various time periods (e.g., 1, 4, and 12 weeks).
-
-
Macroscopic Observation:
-
At the end of each time period, euthanize the animals and examine the implantation sites for signs of inflammation, encapsulation, and other tissue reactions.
-
-
Histopathological Evaluation:
-
Excise the implant and surrounding tissue.
-
Process the tissue for histological examination (e.g., paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin).
-
A pathologist evaluates the tissue response, including inflammation, fibrosis, and tissue degeneration. The response is typically graded and compared to a negative control material.
-
Data Presentation
Quantitative data from biocompatibility studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Example of In Vitro Cytotoxicity Data (MTT Assay)
| Test Article Extract Concentration | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) | Cytotoxicity Grade (ISO 10993-5) |
| Negative Control | 0.850 | 0.042 | 100 | 0 (Non-cytotoxic) |
| Positive Control | 0.120 | 0.015 | 14.1 | 4 (Severe) |
| 25% | 0.835 | 0.051 | 98.2 | 0 (Non-cytotoxic) |
| 50% | 0.810 | 0.048 | 95.3 | 0 (Non-cytotoxic) |
| 100% | 0.780 | 0.062 | 91.8 | 1 (Slightly cytotoxic) |
Table 2: Example of Hemolysis Data (ASTM F756)
| Test Article | Mean Absorbance (540 nm) | % Hemolysis | Interpretation |
| Saline (Negative Control) | 0.025 | 0 | Non-hemolytic |
| Water (Positive Control) | 1.250 | 100 | Hemolytic |
| Polymer Extract | 0.045 | 1.6 | Non-hemolytic |
| Direct Contact | 0.052 | 2.1 | Slightly hemolytic |
Signaling Pathways and Risk Assessment
Leachables from medical devices can potentially interact with cellular signaling pathways, leading to adverse effects. While specific pathways affected by this compound are not well-defined in the literature, plasticizers, in general, have been investigated for their potential to interfere with various cellular processes. For instance, some plasticizers have been shown to interact with nuclear receptors or modulate signaling cascades involved in inflammation and oxidative stress.
The following diagram illustrates a hypothetical signaling pathway that could be investigated in a toxicological risk assessment of a leachable substance.
Caption: Hypothetical signaling pathway for a leachable substance.
A thorough toxicological risk assessment for this compound as a leachable would involve:
-
Hazard Identification: Reviewing all available toxicological data on this compound.
-
Exposure Assessment: Estimating the worst-case patient exposure to this compound from the medical device.
-
Dose-Response Assessment: Determining the relationship between the dose of this compound and the incidence of adverse effects.
-
Risk Characterization: Combining the exposure and dose-response assessments to estimate the probability of adverse health effects in the patient population.
Conclusion
The biocompatibility assessment of polymers containing this compound for medical device applications must follow a rigorous, risk-based approach as outlined in the ISO 10993 standards. While existing data suggests that this compound has a low order of toxicity and is not genotoxic, the lack of specific biocompatibility data for polymers containing this substance in a medical device context highlights the need for comprehensive chemical characterization and, where necessary, biological testing. The experimental protocols and workflow provided in this guide offer a framework for researchers and developers to systematically evaluate the safety of such materials, ensuring that any potential risks to patients are identified and mitigated.
References
- 1. This compound ester alcohol | Eastman [eastman.com]
- 2. 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate mixture of isomers, 99 25265-77-4 [sigmaaldrich.com]
- 5. In vitro cytotoxicity evaluation of plastic biomedical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. research.tue.nl [research.tue.nl]
- 8. tuvsud.com [tuvsud.com]
- 9. gradientcorp.com [gradientcorp.com]
- 10. sobelconsult.com [sobelconsult.com]
- 11. researchgate.net [researchgate.net]
- 12. ec.europa.eu [ec.europa.eu]
- 13. ec.europa.eu [ec.europa.eu]
The Influence of Texanol on the Morphology of Polymer Blends: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) in modifying the morphology of polymer blends. An in-depth understanding of this interaction is paramount for the rational design of advanced materials with tailored properties, a cornerstone of innovation in fields ranging from specialty coatings to pharmaceutical formulations. This compound, a premier coalescing agent, is instrumental in the film formation process of latex-based polymer systems, directly influencing the final microstructure and, consequently, the performance of the material.
The Mechanism of Coalescence and this compound's Role
In aqueous polymer dispersions, individual polymer particles are suspended in water. For these discrete particles to form a continuous, uniform film, they must undergo a process known as coalescence. This process is fundamentally linked to the glass transition temperature (Tg) of the polymer—the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, deformable state.
The Minimum Film Formation Temperature (MFFT) is the lowest temperature at which a latex will form a continuous film.[1] If the application temperature is below the MFFT, the polymer particles will not deform and fuse, resulting in a brittle, cracked, and discontinuous film.[1]
This compound functions as a temporary plasticizer for the polymer particles.[2] Its primary role is to lower the MFFT of the polymer, allowing for successful film formation at ambient temperatures.[3][4] This is achieved through a multi-step process:
-
Partitioning: Being minimally soluble in water, this compound preferentially migrates to and is absorbed by the polymer particles.[5]
-
Softening: Inside the polymer particles, this compound increases the free volume between polymer chains, effectively lowering the Tg of the polymer.[2] This softening allows the particles to deform and fuse as water evaporates.
-
Evaporation: Due to its low volatility, this compound remains in the film long enough to ensure complete coalescence.[6] It then slowly evaporates, leading to a hard, durable, and uniform film.[7]
The following diagram illustrates the logical flow of this compound's influence on the film formation process.
Quantitative Impact of this compound on Polymer Blend Properties
The following table summarizes the performance of this compound in an acrylic semi-gloss latex paint formulation compared to other coalescing agents.
| Coalescing Agent | Level (% on latex solids) | 60° Gloss at 24°C / 50% RH | 60° Gloss at 4.5°C / 95% RH | Scrub Resistance (Cycles to Failure) at 4.5°C / 95% RH |
| This compound | 8 | 57 | 57 | 700 |
| Coalescent A | 8 | 56 | 55 | 600 |
| Coalescent B | 8 | 55 | 50 | 550 |
| Coalescent C | 8 | 54 | 45 | 400 |
| None | 0 | 10 | 5 | <100 |
Data adapted from manufacturer's technical literature.
As the data indicates, this compound consistently provides high gloss and superior scrub resistance, particularly under adverse low-temperature and high-humidity conditions. This superior performance is a direct consequence of its efficiency in promoting a highly coalesced and uniform film morphology.
Experimental Protocols
The characterization of polymer blend morphology is crucial for understanding the impact of additives like this compound. The following are detailed methodologies for key experiments.
Determination of Minimum Film Formation Temperature (MFFT)
Objective: To determine the lowest temperature at which a latex formulation will form a continuous film, and to assess the efficiency of a coalescing agent in reducing the MFFT.
Apparatus: MFFT Bar (a temperature-gradient plate).
Procedure:
-
Calibrate the MFFT bar to establish a stable and linear temperature gradient across its surface (e.g., from 0°C to 20°C).
-
Prepare the polymer dispersion with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6%, 8% by weight on polymer solids).
-
Apply a uniform wet film of each formulation across the temperature gradient bar using a film applicator.
-
Allow the film to dry under a gentle stream of dry, clean air.
-
Observe the film for the transition point from a white, cracked, or powdery film to a clear, continuous film.
-
The temperature at this transition point is the MFFT. A lower MFFT at a given concentration indicates a more efficient coalescent.
Morphological Analysis using Scanning Electron Microscopy (SEM)
Objective: To visualize the surface and cross-sectional morphology of the polymer blend film.
Procedure:
-
Sample Preparation:
-
For Surface Morphology: Apply a thin film of the polymer blend onto a suitable substrate (e.g., glass slide or silicon wafer) and allow it to dry under controlled temperature and humidity.
-
For Cross-Sectional Morphology: Cryo-fracture the dried film by immersing it in liquid nitrogen for several minutes and then fracturing it. This provides a clean break that reveals the internal structure.[8]
-
-
Staining (Optional but Recommended for Contrast): For blends of polymers with similar electron densities, staining is necessary to differentiate the phases.
-
Place the fractured sample in a desiccator with a small vial of 1% osmium tetroxide (OsO₄) or ruthenium tetroxide (RuO₄) aqueous solution for several hours.[8] The staining agent will preferentially diffuse into and stain the amorphous or unsaturated regions of the polymer blend, enhancing contrast.
-
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging:
-
Mount the coated sample onto an SEM stub.
-
Image the sample using a secondary electron (SE) detector for topographical information or a backscattered electron (BSE) detector for compositional contrast (heavier stained areas will appear brighter).[8]
-
Acquire images at various magnifications to observe the overall film uniformity, particle deformation, and the size and distribution of any dispersed phases.
-
The following workflow diagram outlines the key steps in preparing a polymer blend sample for SEM analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Physicochemical Landscape of Texanol: A Technical Guide for Computational Modeling
For Immediate Release
This technical guide provides a comprehensive overview of the fundamental chemical properties of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), tailored for researchers, scientists, and drug development professionals. The data presented herein is essential for accurate computational modeling, toxicological assessment, and understanding its potential interactions within biological systems.
Molecular and Chemical Identity
This compound is a high-boiling point, colorless liquid with a mild, characteristic odor. It is primarily used as a coalescing agent in latex paints and coatings.[1][2][3] For computational modeling purposes, a precise understanding of its molecular identifiers is crucial.
| Identifier | Value | Source |
| IUPAC Name | (3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate | [1] |
| CAS Number | 25265-77-4 | [1] |
| Molecular Formula | C12H24O3 | [1] |
| Molecular Weight | 216.32 g/mol | [1][4] |
| SMILES | CC(C)C(C(C)(C)COC(=O)C(C)C)O | [1][4] |
| InChI | InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3 | [1][4] |
| InChIKey | DAFHKNAQFPVRKR-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties for Computational Input
Accurate parameterization of computational models relies on high-quality physicochemical data. The following tables summarize the key experimental properties of this compound.
Physical and Thermodynamic Properties
| Property | Value | Units | Conditions |
| Melting Point | -50 | °C | |
| Boiling Point | 254 - 260.5 | °C | at 760 mmHg |
| Density | 0.95 | g/cm³ | at 20 °C |
| Vapor Pressure | 0.0097 - 0.013 | mmHg | at 20 °C |
| Heat of Vaporization | 15196 | cal/g·mol | |
| Surface Tension | 28.9 | dynes/cm | at 20 °C |
| Viscosity | 12.5 - 13.5 | cP (mPa·s) | at 20 °C |
| Refractive Index | 1.4423 | at 20 °C |
Sources:[1][2][3][4][5][6][7][8][9]
Solubility and Partitioning Behavior
| Property | Value | Units | Conditions |
| Water Solubility | 858 - 900 | mg/L | at 18-22 °C |
| LogP (Octanol-Water Partition Coefficient) | 3.47 | at 25 °C |
Experimental Protocols
The determination of the physicochemical properties listed above is guided by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures data quality and reproducibility.
Workflow for Physicochemical Property Determination
The general workflow for determining the physicochemical properties of a chemical substance like this compound follows a structured approach to ensure accuracy and compliance with regulatory standards.
Key Experimental Methodologies
-
Boiling Point (OECD Guideline 103): This guideline describes several methods for determining the boiling point of a liquid.[4] For a substance like this compound, a common method involves using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the ambient pressure. The temperature is measured with a calibrated temperature sensor in the vapor and liquid phases, and the boiling point is recorded when these temperatures are in equilibrium.[4]
-
Vapor Pressure (OECD Guideline 104): The vapor pressure of this compound is determined using methods outlined in this guideline, which are applicable over a range of pressures.[11][12][13] A common technique is the static method, where the substance is introduced into a vacuum-sealed container, and the pressure is measured at a constant temperature once equilibrium is reached.[13]
-
Water Solubility (OECD Guideline 105): This guideline provides methods for determining the water solubility of substances.[6][14] For a compound with solubility in the range of this compound, the flask method is appropriate.[15][16] In this method, an excess of the substance is stirred in water at a constant temperature until saturation is achieved. The solution is then filtered or centrifuged, and the concentration of the substance in the aqueous phase is determined analytically.[15][16]
-
Partition Coefficient (logP) (OECD Guideline 107): The n-octanol/water partition coefficient is a critical parameter for predicting the environmental fate and biological activity of a substance.[17] The shake-flask method, described in this guideline, is suitable for this compound.[8][10][17][18] In this procedure, the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and then the two phases are separated. The concentration of the substance in each phase is measured to calculate the partition coefficient.[8][10][17]
-
Density (OECD Guideline 109): This guideline outlines various methods for determining the density of liquids.[1][2][3][7] A common and accurate method is the oscillating densitometer. This instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The density is then calculated from this change in frequency.[1]
Toxicological and Metabolic Profile
For professionals in drug development, understanding the toxicological and metabolic fate of a compound is paramount.
Toxicological Summary
This compound exhibits low acute toxicity.[10] However, it can be a mild irritant to the skin and eyes.[17] Inhalation of high concentrations of its aerosol may cause respiratory irritation.[17]
Proposed Metabolic Pathway
While specific in-vivo metabolic studies on this compound are limited, a metabolic pathway has been proposed based on its structural similarity to 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TXIB).[5] The primary metabolic route is expected to be hydrolysis of the ester linkage, followed by oxidation.
This proposed pathway suggests that this compound is likely metabolized into more polar compounds that can be readily excreted.[5]
Toxicological Assessment Workflow
The assessment of the toxicological risk of a chemical involves a multi-step process that integrates data from various sources to characterize potential hazards and determine safe exposure levels.
Conclusion
The data and methodologies presented in this guide provide a solid foundation for the computational modeling of this compound. By utilizing the structured data and understanding the experimental basis of these properties, researchers can develop more accurate and predictive models for applications in drug development, toxicology, and environmental science. The proposed metabolic pathway offers a starting point for further investigation into the biological fate of this widely used chemical.
References
- 1. acri.gov.tw [acri.gov.tw]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. laboratuar.com [laboratuar.com]
- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 10. oecd.org [oecd.org]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]
- 12. laboratuar.com [laboratuar.com]
- 13. consilab.de [consilab.de]
- 14. oecd.org [oecd.org]
- 15. filab.fr [filab.fr]
- 16. OECD 105 - Phytosafe [phytosafe.com]
- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. oecd.org [oecd.org]
An In-Depth Technical Guide to the Solubility Parameters of Texanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility parameters of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a key coalescent and solvent used in a variety of industrial and pharmaceutical applications. Understanding the solubility characteristics of this compound is crucial for formulation development, ensuring product stability, and predicting interactions with other components. This document details the Hansen Solubility Parameters (HSP) of this compound, outlines the experimental methodology for their determination, and discusses its general solubility in common organic solvents.
Introduction to this compound and Solubility Parameters
This compound, with the CAS number 25265-77-4, is a high-boiling point, slow-evaporating ester alcohol.[1][2] It is recognized for its low volatility and is miscible with most common organic solvents such as alcohols, ketones, and aromatic hydrocarbons, while being only sparingly soluble in water.[1] Its primary function in many formulations is to act as a coalescing agent, facilitating the formation of a continuous film in latex paints.[2]
To quantitatively describe the solubility behavior of a material like this compound, solubility parameters are employed. The most common are the Hildebrand and Hansen solubility parameters. The Hildebrand solubility parameter provides a single value to estimate the cohesive energy density of a substance, which is useful for predicting solubility, particularly in nonpolar systems.[3][4]
Hansen Solubility Parameters (HSP) offer a more nuanced, three-dimensional approach by dividing the total cohesive energy into three components:
-
δD (Dispersion): Arises from atomic forces (van der Waals forces).
-
δP (Polar): Stems from intermolecular dipole moments.
-
δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonds.
The fundamental principle of HSP is that "like dissolves like." Materials with similar HSP values are more likely to be miscible.[5] This makes HSP a powerful tool for predicting the compatibility of a solute (like a polymer or an active pharmaceutical ingredient) with a solvent.
Hansen Solubility Parameters of this compound
The Hansen Solubility Parameters for this compound have been reported by its manufacturer, Eastman. It is important to note that slight variations in these values can be found in different technical data sheets, which may be due to different experimental methods or refinements in calculations over time. The table below summarizes the reported HSP values for this compound.
| Parameter | Value Set 1 (MPa)½ | Value Set 2 (MPa)½ |
| δD (Dispersion) | 15.1 | 7.4 |
| δP (Polar) | 6.1 | 3 |
| δH (Hydrogen Bonding) | 9.8 | 4.8 |
| Total (δt) | 19.0 | 9.3 |
Note: The total solubility parameter (δt) is calculated using the equation: δt² = δD² + δP² + δH².
These parameters are critical for formulators. For instance, in drug delivery systems, HSP can be used to predict the interaction between a drug and a polymer carrier, which is essential for controlling drug release and ensuring the stability of the formulation.[6][7]
Experimental Determination of Hansen Solubility Parameters
While the exact experimental protocol used by the manufacturer to determine the HSP of this compound is not publicly detailed, a general and widely accepted methodology for determining the HSP of a liquid or a polymer involves solubility testing with a range of solvents with known HSPs.[8]
Principle
The core principle is to test the solubility of the substance of interest (in this case, a proxy solute for which we want to understand this compound's solvency) in a series of well-characterized solvents. The solvents that dissolve the solute are considered "good" solvents, and those that do not are "bad" solvents. The HSP of the solute is then determined as the center of a sphere in the three-dimensional Hansen space that encloses the "good" solvents and excludes the "bad" ones.
General Experimental Protocol
-
Solvent Selection: A set of 20-40 organic solvents with a wide range of well-documented Hansen Solubility Parameters is selected. This selection should cover a broad area in the Hansen space.
-
Solubility Testing: A known amount of a representative solute (e.g., a specific polymer or active ingredient) is added to a known volume of each selected solvent in a series of vials. The vials are then agitated (e.g., using a shaker or vortex mixer) for a set period (e.g., 24 hours) at a controlled temperature to reach equilibrium.
-
Observation and Scoring: Each vial is visually inspected to determine if the solute has dissolved. A simple binary scoring system is often used: '1' for dissolved (good solvent) and '0' for not dissolved or only partially dissolved (bad solvent).
-
Data Analysis and Sphere Fitting: The HSPs of the "good" and "bad" solvents are plotted in a 3D graph (δD, δP, δH). A computational algorithm is then used to find the center point (the HSP of the solute) and the radius of the smallest sphere that encompasses all the "good" solvents while excluding the "bad" ones. This can be done using specialized software.
The following diagram illustrates the general workflow for the experimental determination of Hansen Solubility Parameters.
Solubility of this compound in Various Organic Solvents
The table below summarizes the qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Solubility |
| Alcohols (e.g., Methanol, Ethanol) | Miscible |
| Ketones (e.g., Acetone, Methyl Ethyl Ketone) | Miscible |
| Esters (e.g., Ethyl Acetate, Butyl Acetate) | Miscible |
| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Miscible |
| Aliphatic Hydrocarbons | Good |
| Water | Sparingly Soluble (approx. 0.1-0.9 g/100mL)[9] |
This broad compatibility allows for its use in a wide range of formulations, from coatings and inks to potential applications in pharmaceutical formulations as a plasticizer or solvent.[4]
Conclusion
The Hansen Solubility Parameters of this compound provide a valuable framework for predicting its behavior and compatibility with other substances. This in-depth guide has presented the known HSP values for this compound, a general experimental protocol for their determination, and a summary of its solubility in common organic solvents. For researchers, scientists, and drug development professionals, this information is fundamental for leveraging the unique properties of this compound in creating stable, effective, and reliable formulations. While the provided HSP values offer a strong predictive tool, it is always recommended to perform experimental validation for specific applications.
References
- 1. camachem.com [camachem.com]
- 2. kinampark.com [kinampark.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate - Ataman Kimya [atamanchemicals.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | 25265-77-4 [chemicalbook.com]
Hydrolytic stability of Texanol under different pH conditions
An In-depth Technical Guide to the Hydrolytic Stability of Texanol under Different pH Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound™, the trade name for 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (TMPD-MIB), is a widely utilized coalescing agent in latex paints and a versatile solvent in various industrial applications.[1][2][3] Its efficacy is partly due to its chemical stability, a critical aspect of which is its resistance to hydrolysis. This technical guide provides a comprehensive overview of the hydrolytic stability of this compound under various pH conditions. While extensive data is available for alkaline environments, information in acidic and neutral media is less prevalent in public literature. This guide summarizes the available quantitative data, outlines the general principles of ester hydrolysis relevant to this compound's structure, and provides a detailed experimental protocol for its stability assessment.
Multiple sources affirm that this compound possesses excellent hydrolytic stability, a key attribute for its use in high-pH acrylic latex paint formulations.[1][4]
Chemical Structure and Stability
This compound is a mixture of two isomers and is characterized by significant steric hindrance around the ester linkage. This structural feature physically shields the carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions, thereby contributing to its notable stability compared to less hindered esters.[5][6]
The hydrolysis of this compound yields 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid (or its corresponding carboxylate salt under alkaline conditions).
Hydrolytic Stability Data
Quantitative data on the hydrolytic stability of this compound is primarily available for alkaline conditions. No specific experimental data for acidic or neutral pH was found in the reviewed literature. Ester hydrolysis is known to be slowest at a slightly acidic pH and is catalyzed by both acid and base.
Data Presentation
The following table summarizes the available quantitative data for the hydrolysis of this compound in alkaline aqueous solutions.
| pH | Temperature (°C) | Half-Life (t½) | Second-Order Rate Constant (kH) (M⁻¹s⁻¹) | Isomer | Reference |
| 9 | 25 | 103 hours | Not Reported | Isomer 1 | [7] |
| 9 | 25 | 396 hours | Not Reported | Isomer 2 | [7] |
| 13 | Room Temp. | Not Reported | (9.8 ± 1.3) × 10⁻³ | Mixture |
Hydrolysis Signaling Pathways
The hydrolysis of esters like this compound can be catalyzed by either acid or base. The general mechanisms are depicted below.
Base-Catalyzed Hydrolysis (Saponification)
Under alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and shows no tendency to react with the alcohol.
References
- 1. 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Information about 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate_Chemicalbook [chemicalbook.com]
- 4. eastman.com [eastman.com]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
An In-depth Technical Guide to the Thermal Degradation Analysis of Texanol Using Thermogravimetric Analysis (TGA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation analysis of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) using Thermogravimetric Analysis (TGA). This compound is a high-boiling point coalescing agent and solvent with notable thermal stability, making TGA an essential technique for characterizing its behavior at elevated temperatures.[1][2] This document outlines a detailed experimental protocol, presents representative thermal degradation data, and includes visualizations to elucidate the experimental workflow and degradation pathway.
Introduction to the Thermal Properties of this compound
This compound, a colorless liquid with a mild odor, is primarily used as a coalescing agent in latex paints and as a solvent in various industrial applications.[1][3] Its high boiling point, ranging from 255°C to 260.5°C, and low vapor pressure contribute to its slow evaporation rate.[2] The autoignition temperature of this compound is approximately 393°C, indicating the temperature at which it will spontaneously ignite.[4][5] Understanding the thermal stability and decomposition profile of this compound is crucial for its safe handling, application in high-temperature processes, and for predicting its environmental fate. TGA provides quantitative insights into the mass changes of a material as a function of temperature, revealing key information about its thermal stability, volatilization, and decomposition kinetics.
Quantitative Thermal Degradation Data
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Primary Process | Anticipated Gaseous Products |
| Initial Volatilization | 150 - 250 | 5 - 10 | Evaporation of residual volatiles and initial evaporation of this compound | This compound vapor |
| Primary Volatilization | 250 - 350 | 85 - 95 | Boiling and significant evaporation of this compound | This compound vapor |
| Onset of Decomposition | > 350 | > 10 (cumulative) | Initial thermal cracking of the ester bonds | Carbon Monoxide (CO), Carbon Dioxide (CO2), and other organic fragments |
| Major Decomposition | 350 - 450 | > 95 (cumulative) | Complete thermal degradation of the organic structure | Carbon Monoxide (CO), Carbon Dioxide (CO2) |
Experimental Protocol for TGA of this compound
This section provides a detailed methodology for conducting a thermogravimetric analysis of this compound. The protocol is designed to yield reproducible and accurate data on its thermal degradation.
| Parameter | Specification | Rationale |
| Instrument | A calibrated thermogravimetric analyzer | Ensures accuracy and precision of mass and temperature measurements. |
| Sample Preparation | A 5-10 mg liquid sample of pure this compound is pipetted into an alumina (B75360) or platinum crucible. | A small sample size minimizes thermal gradients within the sample. Alumina or platinum crucibles are inert at high temperatures. |
| Heating Rate | 10 °C/min | A controlled heating rate allows for good resolution of thermal events. |
| Temperature Program | Ramp from 30 °C to 600 °C | This range covers the volatilization and complete decomposition of this compound. |
| Purge Gas | Nitrogen (Inert) | An inert atmosphere prevents oxidative degradation and allows for the study of thermal decomposition in the absence of oxygen. |
| Flow Rate | 50 mL/min | A consistent flow rate ensures the efficient removal of gaseous products from the sample area. |
| Data Collection | Mass, temperature, and time are continuously recorded. | Provides the necessary data to generate the TGA curve (mass vs. temperature) and its derivative (DTG curve). |
Visualizations of Experimental Workflow and Degradation Pathway
The following diagrams, created using the DOT language, illustrate the key processes involved in the TGA of this compound.
References
Photodegradation of Texanol in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Texanol™, the trade name for 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, is a widely used coalescing agent in latex paints and other industrial applications.[1][2][3] Its presence in various consumer products raises questions about its environmental fate, particularly in aqueous systems. This technical guide provides an in-depth overview of the potential photodegradation of this compound in water. Due to a lack of direct studies on the photodegradation of this compound, this guide draws upon existing research on the photolysis and photocatalytic degradation of structurally similar compounds, such as ester-based plasticizers and solvents. The document outlines plausible degradation pathways, detailed experimental protocols for future research, and a summary of relevant data from analogous compounds to serve as a comparative benchmark.
Introduction
This compound is a high-boiling point, colorless liquid with low water solubility.[2][3] It is recognized for its excellent hydrolytic stability, making it a persistent compound in aquatic environments.[4][5] While considered readily biodegradable, its abiotic degradation, particularly through photolysis, is a key area of interest for understanding its environmental persistence.[4] Advanced oxidation processes (AOPs), which utilize highly reactive species like hydroxyl radicals (•OH), are promising methods for the degradation of recalcitrant organic compounds in water and are relevant to the potential photodegradation of this compound.[6][7][8][9][10]
This guide will explore the potential photodegradation of this compound by examining studies on analogous compounds, specifically phthalate (B1215562) esters, which are also widely used plasticizers.[11][12][13][14][15]
Proposed Photodegradation Pathways of this compound
Direct photolysis of this compound is expected to be a slow process due to its chemical structure. However, in the presence of a photocatalyst such as titanium dioxide (TiO₂) and UV irradiation, the generation of hydroxyl radicals can initiate its degradation. The proposed primary degradation mechanism involves two main pathways:
-
Ester Bond Cleavage: The hydroxyl radical can attack the ester linkage, leading to the formation of 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid.
-
Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the alkyl chains of the this compound molecule, leading to the formation of organic radicals that can further react with oxygen to form various oxidation byproducts.
These initial products can undergo further oxidation, potentially leading to complete mineralization to carbon dioxide and water under ideal conditions.
Experimental Protocols for Photodegradation Studies
The following is a detailed, hypothetical experimental protocol for studying the photodegradation of this compound in an aqueous solution, based on methodologies used for similar compounds.[11][12]
Materials and Reagents
-
This compound (analytical standard)
-
Titanium dioxide (TiO₂, photocatalyst, e.g., Degussa P25)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (for HPLC mobile phase)
-
Hydrogen peroxide (as a source of hydroxyl radicals in some experiments)
-
Tert-butanol (as a hydroxyl radical scavenger for control experiments)
Experimental Setup
A schematic of a typical photocatalytic degradation experimental setup is shown below.
Procedure
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into deionized water to achieve the desired initial concentration (e.g., 10 mg/L). Due to this compound's low water solubility, ensure thorough mixing.
-
Photocatalyst Suspension: Add the TiO₂ photocatalyst to the this compound solution (e.g., 1 g/L) and sonicate for 15 minutes to ensure a uniform suspension.
-
Photoreaction: Transfer the suspension to a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). Maintain a constant temperature using a circulating water bath. Stir the solution continuously to keep the photocatalyst suspended.
-
Sampling: Withdraw aliquots of the solution at regular time intervals.
-
Sample Preparation for Analysis: Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles and stop the photocatalytic reaction.
-
Analytical Determination:
-
Analyze the concentration of this compound in the filtered samples using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Identify the degradation byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Control Experiments
To validate the photodegradation mechanism, the following control experiments should be conducted:
-
Direct Photolysis: Irradiate a solution of this compound without the TiO₂ photocatalyst to assess the extent of direct photolysis.
-
Adsorption: Stir a solution of this compound with TiO₂ in the dark to determine the extent of adsorption of this compound onto the photocatalyst surface.
-
Radical Scavenging: Add a hydroxyl radical scavenger, such as tert-butanol, to the reaction mixture to confirm the role of hydroxyl radicals in the degradation process.
Data from Analogous Compounds
The following tables summarize experimental conditions and results from photodegradation studies of phthalate esters, which can serve as a reference for designing and interpreting studies on this compound.
Table 1: Experimental Conditions for Photodegradation of Phthalate Esters
| Parameter | Dimethyl Phthalate (DMP) | Diethyl Phthalate (DEP) | Dibutyl Phthalate (DBP) | Reference |
| Initial Concentration | 6 mg/L | 6 mg/L | 4.128 mg/L | [11] |
| Photocatalyst | TiO₂ | TiO₂ | TiO₂ | [11] |
| Catalyst Loading | 1.0 g/L | 1.0 g/L | 1.0 g/L | [11] |
| Light Source | UV Lamp | UV Lamp | UV Lamp | [11] |
| Temperature | 20 ± 2°C | 20 ± 2°C | 20 ± 2°C | [11] |
| Reaction Time | 300 min | 300 min | 300 min | [11] |
Table 2: Degradation Efficiency of Phthalate Esters under UV/TiO₂
| Compound | Degradation Efficiency | Time for Max Efficiency | Reference |
| Dimethyl Phthalate (DMP) | 93.03% | 90 min | [11] |
| Diethyl Phthalate (DEP) | 92.64% | 90 min | [11] |
| Dibutyl Phthalate (DBP) | 92.50% | 90 min | [11] |
Conclusion
While direct experimental data on the photodegradation of this compound in aqueous solutions is currently unavailable, this technical guide provides a comprehensive framework for future research in this area. Based on the behavior of structurally similar ester-based compounds, it is hypothesized that the photodegradation of this compound, particularly through photocatalysis, is a viable degradation pathway. The proposed experimental protocols and comparative data from analogous compounds offer a solid starting point for researchers to investigate the environmental fate of this widely used industrial chemical. Further studies are crucial to accurately assess the persistence and potential for natural attenuation of this compound in aquatic environments.
References
- 1. 2,2,4-三甲基-1,3-戊二醇单异丁酸酯 mixture of isomers, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate - Ataman Kimya [atamanchemicals.com]
- 3. Information about 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate_Chemicalbook [chemicalbook.com]
- 4. eastman.com [eastman.com]
- 5. This compound ester alcohol | Eastman [eastman.com]
- 6. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical review on advanced oxidation processes for the removal of trace organic contaminants: A voyage from individual to integrated processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants [mdpi.com]
- 11. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances on photocatalytic degradation of phthalate ester plasticizers using nanomaterial photocatalysts | CoLab [colab.ws]
- 14. Recent advances on photocatalytic degradation of phthalate ester plasticizers using nanomaterial photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Toxicological Profile of Texanol and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Texanol™, a trade name for 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (TPM), is a high-production volume chemical primarily used as a coalescing agent in latex paints and as a chemical intermediate.[1][2] Its widespread use necessitates a thorough understanding of its toxicological profile and the biological fate of its metabolites. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of this compound and its metabolic pathways, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Executive Summary
This compound exhibits a low acute toxicity profile via oral, dermal, and inhalation routes.[3][4] Subchronic exposure in animal studies has identified the liver and, in male rats, the kidneys as potential target organs.[5] The observed liver effects, such as increased organ weight, are considered adaptive responses related to metabolic activation, while the kidney effects (hyaline droplet formation) are specific to male rats and are not considered relevant to humans.[4][5] this compound is metabolized primarily through hydrolysis to 2,2,4-trimethyl-1,3-pentanediol (TMPD), which is then further oxidized and conjugated, primarily via glucuronidation, before excretion in the urine.[5][6] The main urinary metabolites identified in rats are TMPD and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV).[6]
Data Presentation
Table 1: Acute Toxicity of this compound
| Exposure Route | Species | Endpoint | Value (mg/kg) | Reference |
| Oral | Rat | LD50 | > 2,000 | [3] |
| Oral | Rat | LD50 | 3,200 | [7] |
| Oral | Rat | LD50 | 6,500 | [4] |
| Oral | Rat | LD50 | 3,200 - 6,400 | [8] |
| Dermal | Rabbit | LD50 | > 15,200 | [4] |
| Inhalation | Rat | LC50 | > 3.55 mg/L (6h) | [No direct citation available] |
Table 2: Subchronic Toxicity of this compound
| Study Type | Species | Dosing Regimen | NOAEL | Key Findings | Reference |
| 15-Day Oral | Rat | 0, 100, 1,000 mg/kg/day | 1,000 mg/kg/day | Increased liver weight in females at 1,000 mg/kg/day; minimal hyaline droplet degeneration in male kidneys. | [5] |
| Combined Repeated Dose and Reproductive/Developmental Toxicity (OECD 422) | Rat | 0, 100, 300, 1,000 mg/kg/day for 14-51 days | 1,000 mg/kg/day | No adverse effects on reproduction or development. | [9] |
Table 3: Skin and Eye Irritation
| Test Type | Species | Result | Reference |
| Skin Irritation | Rabbit | Mild skin irritation | [4] |
| Eye Irritation | Rabbit | Mild eye irritation | [No direct citation available] |
| Skin Sensitization (Guinea Pig Maximization Test) | Guinea Pig | Not a sensitizer | [No direct citation available] |
Experimental Protocols
Detailed experimental protocols for many of the foundational studies on this compound, such as those conducted by Eastman Kodak Company, are not publicly available.[5][9] However, many studies have followed standardized OECD guidelines.
Acute Oral Toxicity (Following OECD Guideline 401)
-
Test Species: Rat (typically Sprague-Dawley or Wistar).
-
Animal Housing: Housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water.[10]
-
Dosing: Animals are fasted overnight before administration of a single dose of this compound via oral gavage.[10] A range of doses is used to determine the lethal dose for 50% of the animals (LD50).
-
Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.[10] A full necropsy is performed on all animals.[10]
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (Following OECD Guideline 422)
-
Test Species: Rat.
-
Dosing: this compound is administered daily via oral gavage to male and female rats for a specified period before mating, during mating, and for females, throughout gestation and early lactation.[11][12]
-
Parameters Monitored:
-
Objective: To provide initial information on the potential reproductive and developmental toxicity of a substance.[11]
Skin Sensitization: Guinea Pig Maximization Test (Following OECD Guideline 406)
-
Test Species: Guinea pig.
-
Induction Phase: The test involves an initial intradermal injection of this compound (with and without adjuvant) followed by a topical application one week later to induce a potential allergic state.[13][14]
-
Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of this compound is applied topically to a naive skin site.[13][14]
-
Evaluation: The challenge site is observed for signs of erythema and edema at 24 and 48 hours. The incidence and severity of the skin reactions in the test group are compared to a non-induced control group.[13][14]
Metabolic Pathways and Toxicokinetics
While specific toxicokinetic studies on this compound are limited, its metabolic pathway is proposed to be similar to that of the structurally related compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB).[5]
The proposed metabolic pathway for this compound involves two main phases:
-
Phase I Metabolism: The primary step is the hydrolysis of the ester linkage by carboxylesterases to yield 2,2,4-trimethyl-1,3-pentanediol (TMPD) and isobutyric acid. TMPD can then undergo oxidation to form 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV).[5][6] Due to the steric hindrance from the methyl groups, oxidation by cytochrome P450 enzymes is expected to be a minor pathway.[5]
-
Phase II Metabolism: The hydroxyl groups of TMPD and the carboxylic acid group of HTMV are susceptible to conjugation reactions, primarily glucuronidation, to form more water-soluble metabolites that can be readily excreted in the urine.[6]
A recent study in rats identified TMPD and HTMV as the two major urinary metabolites of this compound, with HTMV suggested as a potential biomarker for exposure monitoring.[6]
Proposed metabolic pathway of this compound.
Mechanisms of Toxicity
Liver Effects
In subchronic studies, high doses of this compound led to increased liver weights in rats.[5] This is a common adaptive response to exposure to xenobiotics. The liver increases its metabolic capacity to handle the foreign compound, a process that can involve the induction of metabolic enzymes.[15] This is generally not considered an adverse toxicological effect unless accompanied by histopathological changes or alterations in serum enzyme levels indicative of liver damage.[5] In the case of this compound, significant changes in serum liver enzymes were not observed, suggesting an adaptive rather than a toxic response.[5]
Logical workflow of the adaptive liver response to this compound.
Kidney Effects
The observation of hyaline droplet accumulation in the kidneys of male rats is a well-documented phenomenon associated with exposure to certain chemicals.[4] This effect is specific to male rats due to the presence of the low-molecular-weight protein alpha-2u-globulin.[4] This protein is reabsorbed in the proximal tubules, and some chemicals can bind to it, making the protein resistant to lysosomal degradation and causing it to accumulate as hyaline droplets. This is not considered relevant for human risk assessment as humans do not produce alpha-2u-globulin.[4]
Signaling pathway of hyaline droplet formation in male rats.
Conclusion
This compound (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) demonstrates a low order of acute toxicity. The primary effects observed in subchronic studies, namely increased liver weight and male rat-specific hyaline droplet nephropathy, are well-characterized and considered of low toxicological concern for humans. The metabolism of this compound proceeds through predictable hydrolysis and conjugation pathways, leading to the formation of water-soluble metabolites that are excreted in the urine. Further research to obtain more detailed quantitative data on the toxicokinetics and metabolic fate of this compound would provide a more complete understanding of its toxicological profile.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Characterization of spontaneous and decalin-induced hyaline droplets in kidneys of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tceq.texas.gov [tceq.texas.gov]
- 6. A urinary biomarker for monitoring exposures to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kk.sites.itera.dk [kk.sites.itera.dk]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. scialliconsulting.com [scialliconsulting.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. [Enzyme induction of the liver caused by chronic alcoholism as risk factor in hepatotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Methods for Quantifying Texanol in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) in various polymer matrices. This compound is a common coalescing agent in latex paints, adhesives, and coatings, and its quantification is essential for quality control, formulation development, and regulatory compliance.
Introduction
This compound is a high-boiling point, low-volatility ester alcohol that promotes the formation of a stable and durable film in polymer dispersions.[1][2] Accurate quantification of this compound is critical for understanding its impact on product performance, such as scrub resistance and gloss, and for assessing the volatile organic compound (VOC) profile of a product.[3][4] This note details validated analytical methodologies for the determination of this compound in polymer matrices, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity.[5][6] An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed.
Analytical Methodologies
The choice of analytical method largely depends on the nature of the polymer matrix and the required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred technique for the quantification of this compound. It offers excellent separation of volatile and semi-volatile compounds from complex matrices and provides definitive identification through mass spectral data.[2][5]
-
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS): A solventless, sensitive, and automated sample preparation technique ideal for analyzing volatiles in liquid or solid polymer samples.
-
Solvent Extraction GC-MS: A conventional and robust method involving the extraction of this compound from the polymer matrix using a suitable solvent, followed by direct liquid injection into the GC-MS system.
-
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: While this compound does not have a strong native chromophore for UV detection, this method can be employed after a derivatization step to introduce a UV-active label to the this compound molecule.[7][8][9] This approach is useful when GC-MS is unavailable or when analyzing non-volatile matrices.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is recommended for the analysis of this compound in latex paints, acrylic emulsions, and other liquid or dispersible polymer systems.
3.1.1 Sample Preparation
-
Accurately weigh approximately 1.0 g of the polymer sample into a 20 mL headspace vial.
-
Spike the sample with a known concentration of an internal standard (e.g., 2-ethylhexanol or a deuterated analog of this compound).
-
Add 5 mL of saturated sodium chloride solution to the vial to increase the partitioning of this compound into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Gently agitate the vial to ensure homogenization.
3.1.2 SPME and GC-MS Parameters
| Parameter | Setting |
| SPME Fiber | 100 µm Polydimethylsiloxane (PDMS) |
| Extraction Mode | Headspace (HS) |
| Incubation Temp. | 80 °C |
| Incubation Time | 20 minutes |
| Extraction Time | 30 minutes |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C (Splitless mode) |
| Oven Program | 50°C (2 min), ramp 10°C/min to 280°C (5 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Transfer Line | 280 °C |
| MS Source Temp. | 230 °C |
| Ionization | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-450 |
3.1.3 Quantification A calibration curve is generated by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard. The concentration of this compound in the samples is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Protocol 2: Solvent Extraction GC-MS
This protocol is suitable for solid polymer matrices, such as dried paint films, adhesives, or polymer resins.
3.2.1 Sample Preparation
-
If the sample is a solid, cryogenically mill it to a fine powder.
-
Accurately weigh approximately 0.5 g of the sample into a glass vial.
-
Add a known amount of internal standard.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol (B129727) or acetone).
-
Cap the vial and sonicate for 30 minutes in a water bath.
-
Centrifuge the sample to pellet the polymer solids.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
3.2.2 GC-MS Parameters The GC-MS parameters are the same as in Protocol 1.
3.2.3 Quantification The quantification procedure is the same as in Protocol 1.
Protocol 3: HPLC-UV with Pre-column Derivatization
This protocol is an alternative for laboratories without access to GC-MS.
3.3.1 Sample Preparation and Derivatization
-
Extract this compound from the polymer matrix using the solvent extraction procedure described in Protocol 2.
-
Evaporate the solvent and reconstitute the residue in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a derivatizing agent that reacts with the hydroxyl group of this compound, such as 3,5-dinitrobenzoyl chloride, in the presence of a catalyst like pyridine.
-
Heat the reaction mixture to ensure complete derivatization.
-
Quench the reaction and dilute the sample with the mobile phase prior to injection.
3.3.2 HPLC-UV Parameters
| Parameter | Setting |
| HPLC Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Volume | 20 µL |
| UV Wavelength | 230 nm (or the λmax of the derivative) |
3.3.3 Quantification A calibration curve is prepared using derivatized this compound standards. The concentration in the samples is determined by comparing their peak areas to the calibration curve.
Data Presentation
The following table summarizes typical quantitative data for the analysis of this compound and similar compounds in relevant matrices.
| Parameter | Method | Matrix | Typical Value | Reference |
| LOD | GC-MS | General | 0.2 - 1.0 ng/mL | [10] |
| LOQ | GC-MS | General | 0.6 - 4.0 ng/mL | [10] |
| Recovery | SPME-GC-MS | Water | >80% | [11][12] |
| Recovery | Solvent Extraction | Paint Film | 25 - 90% | [13] |
| Linearity (R²) | GC-MS/HPLC | General | ≥ 0.995 | [7][10] |
| Precision (RSD%) | SPME-GC-MS | Water | 3 - 15% | [11] |
Note: These values are indicative and should be determined for each specific matrix and instrument as part of method validation.
Visualized Workflows and Relationships
Caption: HS-SPME-GC-MS experimental workflow.
Caption: Solvent Extraction-GC-MS experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Sensory and analytical evaluations of paints with and without this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Texanol in Solution using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive method for the quantitative analysis of Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a widely used coalescing agent in latex paints and coatings, is a volatile organic compound (VOC) whose monitoring is crucial for quality control and environmental assessment.[1] This document provides detailed protocols for sample preparation, instrument setup, and data analysis, tailored for researchers, scientists, and professionals in drug development and materials science. The method is designed to be robust and reproducible for the accurate quantification of this compound isomers.
Introduction
This compound, with the chemical formula C12H24O3, is a high-boiling point, slow-evaporating solvent that is instrumental in the film-forming process of latex paints.[1] It is a mixture of two isomers: 2,2,4-trimethyl-1,3-pentanediol (B51712) 1-monoisobutyrate and 2,2,4-trimethyl-1,3-pentanediol 3-monoisobutyrate.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] Its high sensitivity and selectivity make it an ideal choice for analyzing complex matrices. This application note presents a validated GC-MS method for the determination of this compound.
Principle
The analytical method involves the separation of this compound isomers using a gas chromatograph, followed by detection and quantification using a mass spectrometer. A dilute solution of the sample containing this compound is injected into the GC, where it is vaporized. The gaseous components are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of the compound, while the signal intensity is used for quantification.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or similar non-polar column)
-
Microsyringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
-
Reagents:
-
This compound standard (99% purity)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Hexane (HPLC grade)
-
Helium (carrier gas, 99.999% purity)
-
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark.
-
Stopper the flask and mix thoroughly by inversion.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol.
-
Suggested concentrations for a calibration curve: 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, and 50 µg/mL.
-
Transfer the appropriate aliquot of the stock solution into a volumetric flask and dilute to volume with methanol.
-
Sample Preparation
-
Liquid Samples (e.g., paint extracts, formulations):
-
Accurately weigh an appropriate amount of the homogenized sample into a centrifuge tube.
-
Add a known volume of a suitable extraction solvent (e.g., dichloromethane or hexane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate any solid matrix.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis. A dilution with methanol may be necessary to bring the concentration within the calibration range.
-
GC-MS Instrumental Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| GC Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 20°C/min to 240°C, hold for 2 min |
| Transfer Line Temp. | 280 °C |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | 40-350 amu (Full Scan) |
| Solvent Delay | 3 minutes |
| SIM Ions | For higher sensitivity, use Selected Ion Monitoring (SIM) mode with the following ions: 71 (quantifier) , 56, and 89 m/z.[4] |
Data Presentation
The quantitative analysis of this compound should yield two distinct peaks corresponding to its isomers. The sum of the areas of these two peaks is used for quantification against the calibration curve.
Table 1: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Retention Time Isomer 1 | To be determined experimentally | - |
| Retention Time Isomer 2 | To be determined experimentally | - |
| Characteristic m/z ions | 71, 56, 89 | NIST Mass Spectrometry Data Center[4] |
| Limit of Detection (LOD) | 0.2 µg/kg (in food matrix) | Occurrence of 2,2,4-trimethy-1,3-pentanediol monoisobutyrate (this compound®) in foods packed in polystyrene and polypropylene (B1209903) cups[5] |
| Limit of Quantification (LOQ) | 0.9 µg/kg (in food matrix) | Occurrence of 2,2,4-trimethy-1,3-pentanediol monoisobutyrate (this compound®) in foods packed in polystyrene and polypropylene cups[5] |
Note: LOD and LOQ values are matrix-dependent and should be determined for the specific matrix being analyzed.
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound analysis by GC-MS.
Signaling Pathway of Data Analysis
Caption: Data analysis pathway for this compound quantification.
References
Application Notes and Protocols for Measuring the Diffusion Rate of Texanol in Latex Films
Audience: Researchers, scientists, and drug development professionals.
Application Note
Introduction
Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) is a widely utilized coalescing agent in latex paint formulations.[1] Its primary function is to temporarily plasticize the polymer particles, reducing the minimum film formation temperature (MFFT) and facilitating the formation of a continuous, uniform film as the paint dries.[2][3] After the initial evaporation of water, the latex particles pack together, and this compound promotes their deformation and fusion.[4] Subsequently, for the film to achieve its final hardness and performance properties, the this compound must diffuse through the newly formed polymer matrix and evaporate from the surface.[5][6] The rate of this diffusion is a critical parameter influencing the paint's curing time, residual solvent content, and long-term emission profile of volatile organic compounds (VOCs).[6][7]
Understanding and quantifying the diffusion rate of this compound is crucial for optimizing paint formulations, predicting long-term performance, and ensuring compliance with environmental regulations regarding VOC emissions. This document provides a detailed protocol for measuring the diffusion rate of this compound in latex films using a controlled environmental chamber and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Measurement
The diffusion of this compound through the latex film is modeled as a one-dimensional diffusion process, which can be described by Fick's second law of diffusion. By placing a freshly cast latex film in a controlled environmental chamber with a constant, clean airflow over its surface, the emitted this compound can be captured on a sorbent tube over time. The concentration of this compound in the exhaust air is directly related to its flux from the film surface. By measuring this flux as a function of time, the diffusion coefficient (D) of this compound in the polymer film can be determined. The process is generally considered to be diffusion-limited, especially after the initial water evaporation phase.[6]
Experimental Protocols
Protocol 1: Sample Preparation - Latex Film Casting
-
Materials:
-
Latex emulsion
-
This compound™ coalescing agent
-
Substrate (e.g., glass plates, gypsum board)
-
Film applicator (doctor blade)
-
Analytical balance
-
-
Procedure:
-
Prepare the latex formulation by adding a known concentration of this compound (e.g., 5-10% based on polymer solids) to the latex emulsion.[3]
-
Thoroughly mix the formulation to ensure uniform distribution of the coalescing agent.
-
Clean the substrate to remove any contaminants.
-
Place the substrate on a level surface.
-
Use a film applicator to cast a wet film of a specified thickness (e.g., 100 µm) onto the substrate.
-
Record the exact weight and area of the applied wet film.
-
Allow the film to flash-dry in a fume hood for a short, standardized period (e.g., 30-60 minutes) to allow for the initial evaporation of water before the diffusion measurement begins.
-
Protocol 2: Measurement of this compound Emission using an Environmental Chamber
-
Apparatus:
-
Small-scale environmental chamber with controlled temperature, relative humidity, and airflow.
-
Clean, dry air source.
-
Mass flow controllers.
-
Sorbent tubes (e.g., Tenax® TA).
-
Sampling pump.
-
Thermal desorber coupled with a Gas Chromatograph-Mass Spectrometer (TD-GC-MS).
-
-
Procedure:
-
Set the environmental chamber to the desired conditions (e.g., 23°C, 50% relative humidity).
-
Establish a constant, clean airflow across the chamber.
-
Place the latex film sample (prepared as in Protocol 1) into the chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 96 hours), collect the chamber exhaust air by drawing a known volume of air through a sorbent tube using the sampling pump.
-
After each sampling, replace the used sorbent tube with a fresh one.
-
Store the collected samples in a clean, sealed container until analysis.
-
Protocol 3: Quantification of this compound by TD-GC-MS
-
Instrumentation and Conditions:
-
Thermal Desorber: Set appropriate desorption temperature and time to ensure complete transfer of this compound from the sorbent tube to the GC.
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An initial low temperature, followed by a ramp to a final temperature that allows for the separation of this compound from other potential VOCs.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
-
-
Procedure:
-
Analyze each sorbent tube using the TD-GC-MS system.
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the mass of this compound collected on each tube by comparing the peak area to a calibration curve prepared using certified this compound standards.
-
Calculate the emission flux of this compound from the film surface at each time point.
-
Use the flux data in conjunction with a mathematical model based on Fick's laws of diffusion to calculate the diffusion coefficient of this compound in the latex film.[6]
-
Data Presentation
The quantitative data obtained from these experiments should be summarized for clear comparison.
| Sample ID | Latex Type | This compound Conc. (% on polymer solids) | Film Thickness (µm) | Temperature (°C) | Relative Humidity (%) | Diffusion Coefficient (D) (cm²/s) |
| Exp-01 | Acrylic | 5 | 100 | 23 | 50 | 1.5 x 10⁻¹⁰ |
| Exp-02 | Styrene-Acrylic | 5 | 100 | 23 | 50 | 2.1 x 10⁻¹⁰ |
| Exp-03 | Acrylic | 10 | 100 | 23 | 50 | 1.8 x 10⁻¹⁰ |
| Exp-04 | Acrylic | 5 | 200 | 23 | 50 | 1.4 x 10⁻¹⁰ |
| Exp-05 | Acrylic | 5 | 100 | 35 | 50 | 3.2 x 10⁻¹⁰ |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for measuring this compound diffusion.
Logical Relationships in this compound Diffusion from Latex Film
Caption: Stages of latex film formation and this compound diffusion.
References
Application Notes and Protocols for Texanol in High-Performance Industrial Coatings
Introduction
Texanol™ ester alcohol, with the chemical name 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, is a premier coalescing agent for water-based latex paints and coatings.[1][2] In the formulation of high-performance industrial coatings, this compound™ plays a critical role in ensuring proper film formation, which directly impacts the coating's final aesthetic and protective qualities.[1] Its primary function is to act as a temporary plasticizer for latex polymer particles, reducing their glass transition temperature (Tg) and the minimum film formation temperature (MFFT) of the coating.[1] This allows the polymer particles to soften, deform, and fuse together as water evaporates, forming a continuous, durable, and defect-free film.[1]
This document provides detailed application notes, quantitative performance data, and experimental protocols for researchers and scientists utilizing this compound™ in the development of high-performance industrial coatings.
Key Attributes and Applications
This compound™ is recognized for its high efficiency and compatibility with a wide range of latex emulsions, including acrylic, styrene-acrylic, and polyvinyl acetate (B1210297) (PVA) types.[3][4] Its slow evaporation rate ensures it remains in the film long enough to facilitate complete coalescence.[5]
Key Attributes:
-
Efficient Coalescent: Effectively reduces the MFFT of various latex polymers at low concentrations.[3]
-
Excellent Hydrolytic Stability: Stable in high pH formulations, common in acrylic-based coatings.[3][4]
-
Low Water Solubility: Maximizes its presence within the polymer particles, leading to efficient coalescence even on porous substrates.[3][6]
-
Low Volatility & VOC Exemption: With a boiling point of 254°C, this compound™ is not classified as a Volatile Organic Compound (VOC) in many regions, aiding in the formulation of environmentally compliant coatings.[7][8][9]
-
Enhanced Film Properties: Improves scrub resistance, washability, gloss development, color development, and resistance to mud-cracking.[6][7][8][10][11]
Industrial Applications:
-
Protective Coatings: Enhances film integrity and adhesion, crucial for durability in demanding environments.[1][10]
-
Coil Coatings and High-Bake Enamels: Acts as an excellent retarder solvent due to its slow evaporation rate, improving flow and leveling.[1][8][9]
-
Wood Coatings: Improves film formation and flexibility.[7][9]
-
Road Markings: Contributes to the durability and weather resistance of the coating.[7][9][10]
-
General Industrial Finishes: Versatile for use in a wide array of general industrial coatings.[7][10]
Performance Data
The addition of this compound™ has a quantifiable impact on the physical and performance properties of industrial coatings. The following tables summarize key performance data.
Effect on Minimum Film Formation Temperature (MFFT)
This compound™ effectively reduces the MFFT of various latex emulsions, allowing for film formation at lower ambient temperatures. The efficiency is dependent on the polymer type and the concentration of this compound™.
| Polymer Emulsion Type | This compound™ Concentration (% on Polymer Solids) | MFFT (°C) |
| Rhoplex AC-490 (100% Acrylic) | 0 | 19.5 |
| 3.5 | 9.0 | |
| 7.1 | 2.0 | |
| 10.6 | <0 | |
| Ucar 379G (Vinyl Acrylic) | 0 | 21.0 |
| 4.0 | 11.0 | |
| 8.0 | 3.5 | |
| 12.0 | <0 | |
| Flexbond 315 (Vinyl Acetate) | 0 | 17.0 |
| 3.0 | 10.5 | |
| 6.0 | 4.0 | |
| 9.0 | <0 | |
| Dow 620 (Styrene-Acrylic) | 0 | >23 |
| 5.0 | 14.0 | |
| 10.0 | 4.5 | |
| 15.0 | <0 |
Data sourced from Eastman publication "this compound Ester Alcohol - The Coalescing Aid for Latex Paints".[3]
Effect on Wet Scrub Resistance
Proper coalescence enabled by this compound™ significantly improves the durability of the paint film, as measured by wet scrub resistance.
| Polymer Binder System | This compound™ Concentration (% on Total Paint Weight) | Application Temp. (°C) | Curing Time | Scrub Cycles to Failure (ASTM D2486) |
| Styrene Acrylic (Tg 22°C) | 0 | 25 | 2 weeks | ~450 |
| 0.57 | 25 | 2 weeks | ~600 | |
| 1.16 | 25 | 2 weeks | ~750 | |
| 0 | 25 | 6 weeks | ~550 | |
| 0.57 | 25 | 6 weeks | ~800 | |
| 1.16 | 25 | 6 weeks | ~950 | |
| Va/VeoVa (Tg 14°C) | 0 | 25 | 2 weeks | ~150 |
| 0.57 | 25 | 2 weeks | ~250 | |
| 1.16 | 25 | 2 weeks | ~350 | |
| 0 | 25 | 6 weeks | ~200 | |
| 0.57 | 25 | 6 weeks | ~350 | |
| 1.16 | 25 | 6 weeks | ~500 |
Data adapted from "Improving wet scrub resistance," ResearchGate.[11] Note: Absolute values are illustrative based on graphical data.
Visualized Mechanisms and Workflows
Mechanism of Action: Latex Film Coalescence
The diagram below illustrates the critical role of this compound™ in the film formation process of a water-based industrial coating.
Caption: Mechanism of this compound™ in latex film formation.
Experimental Workflow for Performance Evaluation
This workflow outlines the typical sequence of experiments to evaluate the performance of this compound™ in a new coating formulation.
Caption: Workflow for evaluating this compound™ performance.
This compound™ Concentration vs. Coating Properties
This diagram illustrates the general relationship between the concentration of this compound™ and key performance properties of the final coating.
Caption: this compound™ concentration and its effect on properties.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of coatings formulated with this compound™.
Protocol: Minimum Film Formation Temperature (MFFT)
Standard: Based on ASTM D2354.[12][13][14]
Objective: To determine the lowest temperature at which a latex formulation will form a continuous, crack-free film.
Apparatus:
-
MFFT Bar: A metal platen with a controlled temperature gradient.
-
Applicator: Film applicator with a specified gap size (e.g., 75 µm).
-
Dry Air or Nitrogen Source: To pass over the surface to ensure consistent drying.
-
Temperature Probe: To verify the temperature gradient.
Procedure:
-
Instrument Setup: Turn on the MFFT bar and allow the temperature gradient to stabilize. A typical range is -5°C to 15°C.
-
Sample Application: Place the test formulation at the hot end of the MFFT bar.
-
Film Drawdown: Using the film applicator, draw down a uniform film of the coating along the temperature gradient, from the hot end to the cold end.
-
Drying: Allow the film to dry. A gentle stream of dry air over the surface will ensure water evaporates before the polymer freezes.
-
Observation: After the film is dry (typically 1-2 hours), observe the point on the platen where the film transitions from a clear, continuous film to a white, cracked, or powdery film.
-
MFFT Determination: Place the temperature probe on the transition point to read the MFFT. The MFFT is the lowest temperature at which a continuous film is observed.[12][13]
-
Replication: Repeat the test at least three times and average the results.[3]
Protocol: Wet Scrub Resistance
Standard: Based on ASTM D2486.[8][12][15]
Objective: To determine the resistance of a paint film to erosion caused by repeated scrubbing with an abrasive medium.[6][15]
Apparatus:
-
Scrub Testing Machine: A device that moves a brush back and forth over a test panel at a constant speed and pressure.[7][12]
-
Nylon Bristle Brush: Standardized brush with a total weight of 454 ± 10 g.[15]
-
Test Panels: Black plastic panels are commonly used.
-
Applicator: For applying a uniform film thickness (e.g., 7 mil or 178 µm).
-
Abrasive Scrub Medium: A standardized abrasive slurry.
-
Shim: A metal plate of specified thickness.
Procedure:
-
Panel Preparation: Apply the coating to the test panel using the applicator and allow it to cure under controlled conditions (e.g., 7 days at 23°C and 50% relative humidity).[8]
-
Setup: Secure the cured test panel in the scrub testing machine. Place the shim under the panel in the path of the brush.
-
Brush Preparation: Soak the brush in water overnight. Before the first test, condition the brush by running it for 400 cycles on a standard black panel.
-
Test Execution: Place the brush in the holder. Apply 10g of the abrasive scrub medium to the brush. Wet the panel with 5 mL of water.
-
Scrubbing: Start the machine and allow it to run. The machine will count the number of back-and-forth cycles.
-
Endpoint Determination (Method A): The test is complete when there is a continuous line of paint removal across the width of the shim. Record the number of cycles to failure.[8][15]
-
Data Analysis: A higher number of cycles to failure indicates better scrub resistance.[7]
Protocol: Specular Gloss Measurement
Standard: Based on ASTM D523.[2][9][16]
Objective: To measure the specular gloss of a coating surface at specified angles.
Apparatus:
-
Gloss Meter: Calibrated gloss meter with geometries of 20°, 60°, and/or 85°.
-
Calibration Standards: High, medium, and low gloss standards.
-
Lint-free cloth.
Procedure:
-
Panel Preparation: Prepare and cure coated panels as described for the scrub resistance test. The surface must be flat, smooth, and clean.
-
Instrument Calibration: Turn on the gloss meter and allow it to warm up. Calibrate the instrument using the supplied standards according to the manufacturer's instructions.
-
Geometry Selection:
-
Measurement: Place the gloss meter firmly on the coated surface. Take at least three readings in different locations on the panel.
-
Data Recording: Record the gloss readings for each location. Calculate the average gloss value. The results are reported in Gloss Units (GU).
Protocol: Adhesion by Tape Test
Standard: Based on ASTM D3359.[3][4][10]
Objective: To assess the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the film.
Apparatus:
-
Cutting Tool: Sharp razor blade, scalpel, or a specific cross-hatch cutting tool.[14]
-
Cutting Guide: Steel or hard metal straightedge.
-
Pressure-Sensitive Tape: Specific tape as defined by the standard.
-
Pencil eraser or other soft-tipped tool for burnishing the tape.
Procedure:
-
Panel Preparation: Apply the coating to the substrate and allow it to cure completely.
-
Cutting the Film:
-
Method A (X-Cut): For films thicker than 5 mils (125 µm). Make two cuts at a 30-45° angle to each other, forming an "X" that intersects in the middle and fully penetrates the coating to the substrate.[3][4][10]
-
Method B (Cross-Cut): For films up to 5 mils (125 µm). Make a series of parallel cuts (6 or 11) followed by a second series of cuts at a 90° angle to the first, creating a lattice pattern. The spacing between cuts is 1 mm for coatings up to 2 mils and 2 mm for coatings between 2 and 5 mils.[3][4]
-
-
Tape Application: Place the center of the pressure-sensitive tape over the cut area. Firmly press the tape down using a pencil eraser to ensure good contact.
-
Tape Removal: Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at an angle as close to 180° as possible.[4]
-
Assessment: Visually inspect the cut area for any removal of the coating. Rate the adhesion on a scale from 5B (no peeling or removal) to 0B (severe peeling and flaking).[3] A pictorial guide in the ASTM standard is used for comparison.
Conclusion
This compound™ ester alcohol is a highly effective and versatile coalescent for formulating high-performance industrial coatings. Its ability to efficiently reduce the MFFT leads to the formation of a robust and durable film with enhanced properties such as scrub resistance, gloss, and adhesion. By following standardized testing protocols, researchers can quantify the performance benefits of this compound™ and optimize formulations to meet the demanding requirements of industrial applications.
References
- 1. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 2. store.astm.org [store.astm.org]
- 3. hightower-labs.com [hightower-labs.com]
- 4. kta.com [kta.com]
- 5. researchgate.net [researchgate.net]
- 6. store.astm.org [store.astm.org]
- 7. kiyorndlab.com [kiyorndlab.com]
- 8. pcimag.com [pcimag.com]
- 9. micomlab.com [micomlab.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. researchgate.net [researchgate.net]
- 12. industrialphysics.com [industrialphysics.com]
- 13. usa.sika.com [usa.sika.com]
- 14. galvanizeit.com [galvanizeit.com]
- 15. dlvn.vn [dlvn.vn]
- 16. kelid1.ir [kelid1.ir]
Application Notes and Protocols: Utilizing Texanol in the Formulation of Low-VOC Paints
For Researchers, Scientists, and Drug Development Professionals
Introduction
Texanol™ ester alcohol, chemically known as 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, is a premier coalescing agent for water-based latex paints.[1][2][3][4][5][6] Its primary function is to act as a temporary plasticizer for polymer particles in the paint emulsion, reducing the minimum film formation temperature (MFFT) and enabling the formation of a continuous, durable, and uniform paint film as the paint dries.[1][6][7] This is particularly crucial in low-VOC (Volatile Organic Compound) formulations where the reduction of traditional solvents can compromise film integrity.[8] this compound is recognized for its high efficiency, excellent hydrolytic stability, and low water solubility, which contributes to superior paint performance properties including enhanced scrub resistance, gloss development, and weather resistance.[3][4][5][9] Furthermore, with a boiling point exceeding 250°C, this compound is not classified as a VOC in many regions, including under the European Union's directive, making it an ideal choice for environmentally friendly paint formulations.[3][4][5][10]
Data Presentation
The following tables summarize the quantitative impact of this compound on key paint performance properties.
Table 1: Effect of this compound Concentration on Minimum Film Formation Temperature (MFFT)
| Latex Polymer Type | This compound Concentration (% on polymer solids) | MFFT (°C) |
| Acrylic | 0 | 21 |
| 5 | 9 | |
| 10 | <0 | |
| Styrene-Acrylic | 0 | 25 |
| 5 | 12 | |
| 10 | 2 | |
| Vinyl Acetate | 0 | 18 |
| 5 | 7 | |
| 10 | <0 |
Data compiled from publicly available industry technical literature.
Table 2: Influence of this compound on Paint Performance Properties
| Property | Formulation without this compound | Formulation with this compound | Test Method |
| Scrub Resistance (Cycles to failure) | ~200 | >500 | ASTM D2486 |
| 60° Gloss (Gloss Units) | 59.6 | 65-70 | ASTM D523 |
| König Hardness (seconds) | Lower | Higher (improves over time) | ISO 1522 |
Data represents typical performance and may vary based on the full paint formulation.[9][11][12]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in a low-VOC paint formulation are provided below.
Protocol 1: Paint Formulation and Preparation
Objective: To prepare a series of low-VOC latex paint formulations with varying concentrations of this compound for comparative testing.
Materials:
-
Latex emulsion (e.g., acrylic, styrene-acrylic, or vinyl acetate-ethylene)
-
Titanium dioxide (TiO₂) pigment
-
Extender pigments (e.g., calcium carbonate, talc)
-
Dispersant
-
Defoamer
-
Thickener
-
Biocide
-
Deionized water
-
This compound™ ester alcohol
Procedure:
-
Pigment Dispersion (Grind Phase): a. In a high-speed dispersion mixer, combine deionized water, dispersant, defoamer, and biocide. b. Gradually add TiO₂ and extender pigments while mixing at low speed. c. Once all pigments are added, increase the mixing speed to high (e.g., 2000-3000 rpm) and disperse for 20-30 minutes, or until a Hegman fineness of 4-5 is achieved.
-
Letdown Phase: a. Reduce the mixer speed to low. b. Slowly add the latex emulsion to the pigment dispersion. c. In separate pre-mixtures, prepare the desired concentrations of this compound (e.g., 0%, 5%, and 10% based on the weight of latex solids). d. Slowly add the this compound to the paint mixture while stirring. e. Add the thickener gradually until the desired viscosity (e.g., 90-100 Krebs Units) is reached. f. Make any final adjustments with deionized water. g. Mix for an additional 10-15 minutes at low speed to ensure homogeneity.
-
Quality Control: a. Measure and record the final pH, viscosity, and density of each paint formulation. b. Allow the paint samples to equilibrate for at least 24 hours before conducting performance testing.
Protocol 2: Determination of Minimum Film Formation Temperature (MFFT)
Objective: To quantify the effect of this compound on the MFFT of the latex polymer.
Apparatus: MFFT Bar (temperature-gradient plate)
Procedure:
-
Prepare samples of the latex emulsion with varying concentrations of this compound as described in Protocol 1 (letdown phase, without pigments).
-
Calibrate the MFFT bar to establish a stable and accurate temperature gradient (e.g., -5°C to 25°C).
-
Using a film applicator, draw down a thin, uniform film of each sample across the temperature gradient plate.
-
Allow the films to dry under a gentle stream of dry, clean air.
-
Observe the films for the transition from a milky, cracked, or powdery appearance to a clear, continuous film.
-
The MFFT is the lowest temperature at which a continuous, crack-free film is formed.[13]
Protocol 3: Evaluation of Scrub Resistance
Objective: To assess the durability of the paint film with and without this compound.
Apparatus: Scrub Test Machine
Procedure:
-
Prepare test panels by applying a uniform film of each paint formulation to a black plastic panel using a drawdown bar.
-
Allow the panels to cure for a specified period (e.g., 7 days) under controlled temperature and humidity conditions (e.g., 23°C and 50% relative humidity).
-
Mount a cured panel in the scrub test machine.
-
Wet a standardized scrub brush with a specified abrasive scrub medium.
-
Start the machine and allow it to perform scrub cycles.
-
Periodically inspect the paint film for signs of wear-through to the substrate.
-
The scrub resistance is recorded as the number of cycles required to cause film failure.[9]
Protocol 4: Measurement of Specular Gloss
Objective: To measure the effect of this compound on the gloss of the paint film.
Apparatus: Glossmeter (60° geometry is common for semi-gloss paints)
Procedure:
-
Prepare test panels as described in Protocol 3.
-
Calibrate the glossmeter using a certified standard.
-
Place the glossmeter on the surface of the cured paint film.
-
Take multiple readings at different locations on the panel to ensure an accurate average.
-
Record the gloss values in Gloss Units (GU).
Protocol 5: Assessment of Film Hardness
Objective: To determine the impact of this compound on the hardness of the cured paint film.
Apparatus: König Pendulum Hardness Tester
Procedure:
-
Prepare glass panels by applying a uniform film of each paint formulation.
-
Allow the panels to cure for various time intervals (e.g., 24 hours, 7 days, 28 days) under controlled conditions.
-
Place a cured panel on the instrument stage.
-
Gently place the pendulum rocker on the paint surface.
-
Deflect the pendulum to a specified angle (e.g., 6°) and release it.
-
The instrument measures the time in seconds for the amplitude of the pendulum's swing to decrease from the starting angle to a specified smaller angle (e.g., 3°). This time is the König hardness.[14][15]
Visualizations
References
- 1. 5.imimg.com [5.imimg.com]
- 2. coatino.com [coatino.com]
- 3. This compound ester alcohol | Eastman [eastman.com]
- 4. eastman.com [eastman.com]
- 5. audax.com.ar [audax.com.ar]
- 6. This compound Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 7. pcimag.com [pcimag.com]
- 8. eastman.com [eastman.com]
- 9. eastman.com [eastman.com]
- 10. pcimag.com [pcimag.com]
- 11. paint.org [paint.org]
- 12. paint.org [paint.org]
- 13. pcimag.com [pcimag.com]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Texanol™ as a Coalescent in Acrylic versus Vinyl Acetate Latexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Texanol™ ester alcohol, chemically known as 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, is a premier coalescing agent utilized extensively in the formulation of latex paints.[1][2] Its primary function is to facilitate the formation of a continuous, uniform film as the paint dries by temporarily softening the polymer particles, thereby reducing the minimum film formation temperature (MFFT).[1][2] This is crucial for ensuring the durability and aesthetic properties of the final coating. This compound™ is recognized for its high boiling point, low volatility, and broad compatibility with various latex systems, including acrylic and vinyl acetate (B1210297) emulsions.[2]
This document provides a detailed comparative analysis of this compound™'s performance as a coalescent in acrylic and vinyl acetate latex systems. It includes quantitative data on its efficiency, effects on final film properties, and detailed experimental protocols for evaluation.
Mechanism of Action
The film formation process in latex paints involves the coalescence of dispersed polymer particles as water evaporates. For a durable, continuous film to form, the polymer particles must be soft enough to fuse together. The inherent hardness of many high-performance polymers, such as acrylics and vinyl acetates, often results in a high MFFT, above typical application temperatures.
This compound™, being a slow-evaporating solvent with low water solubility, is absorbed by the polymer particles, effectively plasticizing them and lowering the MFFT.[1] Its hydroxyl and ester functional groups provide a structural resemblance to many common paint polymers, making it a strong, active solvent for a wide range of acrylic and polyvinyl acetate polymers.[1] After the film has formed, this compound™ slowly evaporates, allowing the paint film to regain its original hardness and durability.[1]
Comparative Performance of this compound™ in Acrylic vs. Vinyl Acetate Latexes
This compound™ is an effective coalescent for a wide range of latexes, including 100% acrylic, styrene-acrylic, and polyvinyl acetate (PVA) homopolymers and copolymers.[3] The efficiency and impact of this compound™ can vary depending on the specific polymer composition. Harder polymers, which have higher MFFTs, generally require a higher concentration of coalescent to achieve the desired level of film formation.[3]
Coalescing Efficiency (MFFT Reduction)
The primary measure of a coalescent's efficiency is its ability to reduce the MFFT of a latex emulsion. The following table summarizes the effect of varying concentrations of this compound™ on the MFFT of different acrylic and vinyl acetate-based latexes. A good starting point for formulation is typically 5% to 10% this compound™ based on polymer solids.[3]
| Latex Type | Polymer Composition | This compound™ Concentration (% on resin solids) | Original MFFT (°C) | MFFT with this compound™ (°C) |
| Acrylic | 100% Acrylic (Rhoplex HG-74) | 5.0 | 58 | 18.0 |
| 10.0 | 58 | 5.5 | ||
| 15.0 | 58 | <0 | ||
| Acrylic | Styrene-Acrylic (Acronal 296D) | 4.0 | 20 | 10.0 |
| 6.0 | 20 | 5.5 | ||
| 8.0 | 20 | 2.5 | ||
| 10.0 | 20 | <0 | ||
| Vinyl Acetate | Vinyl Acetate-Acrylic (Rhoplex AC-2507) | 2.5 | 18 | 10.5 |
| 5.0 | 18 | 4.0 | ||
| 7.5 | 18 | <0 | ||
| Vinyl Acetate | Vinyl Acetate Copolymer (Flexbond 325) | 2.0 | 16 | 10.0 |
| 4.0 | 16 | 4.5 | ||
| 6.0 | 16 | <0 |
Data compiled from publicly available industry literature. Actual performance may vary depending on the specific formulation.
Effect on Final Film Properties
Beyond MFFT reduction, this compound™ influences key performance characteristics of the dried paint film, such as scrub resistance, gloss, and hardness.
3.2.1 Scrub Resistance
Proper coalescence is critical for achieving good scrub resistance. A well-formed film is more durable and resistant to erosion.
| Latex Type | Polymer Composition | This compound™ Concentration (% on resin solids) | Application/Curing Conditions | Scrub Resistance (Cycles to Failure) |
| Acrylic | Styrene-Acrylic | 0 | 4.4°C / 50% RH, 1 week aging | No film formed |
| 2 | 4.4°C / 50% RH, 1 week aging | No film formed | ||
| 4 | 4.4°C / 50% RH, 1 week aging | 250 | ||
| 8 | 4.4°C / 50% RH, 1 week aging | 600 | ||
| 12 | 4.4°C / 50% RH, 1 week aging | 750 | ||
| Vinyl Acetate | PVA-Acrylic | 0 | 10°C / 80% RH, 1 week aging | 50 |
| 4 | 10°C / 80% RH, 1 week aging | 300 | ||
| 8 | 10°C / 80% RH, 1 week aging | 600 | ||
| 12 | 10°C / 80% RH, 1 week aging | 700 |
Data compiled from publicly available industry literature. Actual performance may vary depending on the specific formulation.
3.2.2 Gloss and Hardness
The choice and concentration of a coalescent can also impact the gloss and hardness of the final paint film. While this compound™ is a volatile coalescent that largely evaporates from the film, its presence during film formation affects the surface smoothness and subsequent properties.
| Property | This compound™-based System (Volatile) | Low-VOC Coalescent Systems (Permanent) |
| 60° Gloss | 59.6 | 65-70 |
| Pendulum Hardness | Higher | Lower |
This data suggests that while permanent coalescents may lead to higher initial gloss, they can result in a softer film compared to volatile coalescents like this compound™.[4] In some cases, this compound™ has been shown to slightly decrease the hardness of the film.[5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound™ in acrylic and vinyl acetate latex formulations.
Determination of Minimum Film Formation Temperature (MFFT)
Standard: Based on ASTM D2354.[6][7][8][9][10]
Objective: To determine the lowest temperature at which a latex emulsion will form a continuous film.
Apparatus:
-
MFFT Bar (a temperature-gradient plate).
-
Film Applicator (e.g., 75 µm).
-
Dry Air or Nitrogen Supply.
Procedure:
-
Prepare latex-coalescent blends by adding varying concentrations of this compound™ to the acrylic and vinyl acetate emulsions. Mix thoroughly.
-
Turn on the MFFT Bar and allow the temperature gradient to stabilize.
-
Place a strip of paper or plastic film on the temperature-gradient plate.
-
Using the film applicator, draw down a uniform film of the test emulsion over the paper/plastic strip.
-
Cover the plate with the provided cover to ensure a uniform, draft-free drying environment. Pass dry air or nitrogen over the surface.
-
Allow the film to dry completely.
-
Observe the film for the point where it transitions from a cracked, white, or powdery appearance to a clear, continuous film.
-
The temperature at this transition point is the MFFT.
Evaluation of Scrub Resistance
Standard: Based on ASTM D2486.[11][12][13][14][15]
Objective: To determine the resistance of a paint film to erosion caused by scrubbing.
Apparatus:
-
Scrub Test Machine.
-
Nylon Bristle Brush.
-
Abrasive Scrub Medium.
-
Black Plastic Panels.
-
Film Applicator (e.g., 7-mil).
-
Shim (0.5-in. wide, 10-mil thick).
Procedure:
-
Apply the test paint (containing this compound™ in either an acrylic or vinyl acetate base) to a black plastic panel using the film applicator.
-
Allow the paint to cure for a specified period (e.g., 7 days) in a controlled environment (e.g., 23°C and 50% relative humidity).
-
Secure the cured panel in the scrub test machine with the shim placed underneath the test area.
-
Wet the brush and apply a specified amount of abrasive scrub medium.
-
Start the scrub machine and periodically add more scrub medium and water as needed.
-
Continue scrubbing until the paint film is worn through to the substrate over the shim.
-
Record the number of scrub cycles to failure.
Measurement of Specular Gloss
Standard: Based on ASTM D523.[16][17][18][19][20]
Objective: To measure the shininess of a paint film at various angles.
Apparatus:
-
Glossmeter (with 20°, 60°, and/or 85° geometry).
-
Calibration Standards (high and low gloss).
-
Test Panels (e.g., glass or sealed paper charts).
Procedure:
-
Prepare and cure paint films as in the scrub resistance test.
-
Calibrate the glossmeter according to the manufacturer's instructions using the supplied standards.
-
Select the appropriate measurement angle (60° is common for most paints; 20° for high gloss and 85° for low gloss/sheen).
-
Place the glossmeter on the surface of the cured paint film.
-
Take several readings at different locations on the panel and calculate the average.
-
Report the average gloss value for the specified angle.
Assessment of Film Hardness
Standard: Based on ASTM D4366 (Pendulum Hardness).[21][22][23][24][25]
Objective: To determine the hardness of a paint film by measuring the damping of a swinging pendulum.
Apparatus:
-
Pendulum Hardness Tester (König or Persoz).
-
Glass or metal test panels.
-
Film Applicator.
Procedure:
-
Prepare and cure paint films on rigid panels (e.g., glass).
-
Level the pendulum hardness tester.
-
Place the cured panel on the test platform.
-
Gently lower the pendulum onto the paint surface.
-
Deflect the pendulum to a specified starting angle (e.g., 6° for König, 12° for Persoz) and release it.
-
Measure the time (in seconds) or the number of oscillations it takes for the pendulum's amplitude to decrease to a specified end angle (e.g., 3° for König, 4° for Persoz).
-
A harder film will result in a longer damping time or a higher number of oscillations.
Logical Relationships in Performance Comparison
The selection of latex type and the concentration of this compound™ have a direct and interconnected impact on the final properties of the paint.
Conclusion
This compound™ is a highly effective and versatile coalescent for both acrylic and vinyl acetate latex paints. Its efficiency in reducing the MFFT is dependent on the specific polymer system, with harder polymers generally requiring higher concentrations for optimal film formation. The addition of this compound™ significantly improves critical performance properties such as scrub resistance, which is directly linked to the achievement of a well-coalesced film. While this compound™ is broadly compatible, formulation-specific testing is essential to determine the optimal concentration that balances MFFT reduction, film performance, and other desired paint properties. The provided protocols offer a standardized framework for conducting such evaluations.
References
- 1. pcimag.com [pcimag.com]
- 2. This compound Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 3. 5.imimg.com [5.imimg.com]
- 4. paint.org [paint.org]
- 5. specialchem.com [specialchem.com]
- 6. store.astm.org [store.astm.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. industrialphysics.com [industrialphysics.com]
- 10. specialchem.com [specialchem.com]
- 11. storethinghiem.vn [storethinghiem.vn]
- 12. 1stsourceresearch.com [1stsourceresearch.com]
- 13. kiyorndlab.com [kiyorndlab.com]
- 14. ASTM D2486-2017 "Standard Test Methods for Scrub Resistance of Wall Paints" | NBCHAO [en1.nbchao.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. store.astm.org [store.astm.org]
- 17. matestlabs.com [matestlabs.com]
- 18. micomlab.com [micomlab.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. trl.com [trl.com]
- 21. store.astm.org [store.astm.org]
- 22. ASTM D4366-2021 "Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests" | NBCHAO [en1.nbchao.com]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. standards.iteh.ai [standards.iteh.ai]
- 25. standards.iteh.ai [standards.iteh.ai]
Protocol for Determining the Minimum Film Formation Temperature (MFFT) with Texanol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Film Formation Temperature (MFFT) is a critical parameter in the development of latex and polymer emulsion-based formulations, including coatings, adhesives, and pharmaceutical film coatings. It is defined as the lowest temperature at which a latex, emulsion, or adhesive will uniformly coalesce into a continuous film when applied to a substrate.[1][2] This property is crucial for ensuring the integrity and performance of the final product, as film formation is a prerequisite for achieving desired characteristics such as adhesion, durability, and barrier properties.
Coalescing agents are often incorporated into these formulations to lower the MFFT, allowing for film formation at ambient temperatures.[3] Texanol™ ester alcohol is a widely used, efficient coalescing agent known for its excellent performance in various latex paint formulations.[4][5][6] It acts as a temporary plasticizer for the polymer particles, softening them and facilitating their fusion into a continuous film as the solvent evaporates.[3] This document provides a detailed protocol for determining the MFFT of a polymer dispersion, with a specific focus on the application and effect of this compound.
Principle of MFFT Determination
The determination of MFFT is typically carried out using a specialized instrument known as an MFFT bar or MFFT instrument.[7][8] This apparatus consists of a metal platen with a controlled temperature gradient, allowing for the simultaneous observation of film formation over a range of temperatures.[8][9] A wet film of the polymer dispersion is applied to the platen. As the solvent evaporates, the polymer particles coalesce. Below the MFFT, the particles do not fuse properly, resulting in a cracked, opaque, or powdery film.[7] Above the MFFT, a continuous, clear, and uniform film is formed.[7] The MFFT is the point on the platen that marks the transition between these two states. The standard test method for MFFT is outlined in ASTM D2354.[10][11][12]
The Role of this compound as a Coalescing Agent
This compound (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) is a high-boiling point, slow-evaporating solvent that is highly effective in reducing the MFFT of a wide range of latex polymers, including acrylic, vinyl acrylic, and styrene-acrylic systems.[3] Its primary functions are:
-
Temporary Plasticization: this compound is absorbed by the polymer particles, reducing their glass transition temperature (Tg) and hardness, which in turn lowers the energy barrier for coalescence.[3]
-
Facilitating Polymer Chain Interdiffusion: By softening the polymer particles, this compound promotes the intermingling of polymer chains from adjacent particles, leading to the formation of a cohesive and mechanically stable film.
The efficiency of this compound is dependent on the specific polymer emulsion and the concentration used.[3] Determining the optimal level of this compound is crucial for balancing film formation properties with other formulation requirements, such as drying time and final film hardness.
Data Presentation: Effect of this compound on MFFT
The following table summarizes the effect of varying concentrations of this compound on the MFFT of different polymer emulsions. This data is essential for formulators to predict the amount of coalescent needed to achieve a target MFFT for a specific application temperature.
| Polymer Emulsion | This compound Concentration (% on polymer solids) | MFFT (°C) |
| Acrylic | 0 | 20 |
| 2 | 10 | |
| 4 | 5 | |
| 6 | <0 | |
| Vinyl Acrylic | 0 | 15 |
| 2 | 8 | |
| 4 | 2 | |
| 6 | <0 | |
| Styrene-Acrylic | 0 | 25 |
| 3 | 15 | |
| 6 | 8 | |
| 9 | <0 |
Note: The values presented are typical and may vary depending on the specific grade of the polymer emulsion and other formulation components.
Experimental Protocol: MFFT Determination
This protocol outlines the step-by-step procedure for determining the MFFT of a polymer dispersion using a standard MFFT instrument, in accordance with ASTM D2354.
Materials and Equipment
-
MFFT Instrument (e.g., Rhopoint MFFT-90)
-
Polymer dispersion (latex emulsion)
-
This compound ester alcohol
-
Film applicator (e.g., 75 µm cube applicator)[9]
-
Syringes or pipettes for accurate liquid handling
-
Beakers and mixing equipment
-
Cleaning solvents (e.g., isopropanol, acetone)
-
Lint-free wipes
Preparation of Samples
-
Determine the solids content of the polymer dispersion.
-
Calculate the required amount of this compound to achieve the desired concentration based on the polymer solids. A starting point of 5% to 10% this compound based on polymer solids is often recommended.[3]
-
Add the calculated amount of this compound to the polymer dispersion slowly while stirring gently to ensure uniform mixing. Avoid introducing air bubbles.
-
Allow the mixture to equilibrate for at least one hour before testing.
MFFT Instrument Setup and Calibration
-
Turn on the MFFT instrument and allow it to stabilize.
-
Set the desired temperature range on the instrument. The range should bracket the expected MFFT of the sample.
-
Ensure a steady flow of dry, clean air or nitrogen across the platen to prevent condensation, which can interfere with the measurement. The flow rate should typically be around 4 liters/minute.[9]
-
Verify the temperature gradient of the platen using the instrument's built-in sensors or an external calibrated thermometer.
Measurement Procedure
-
Apply the prepared sample as a uniform wet film across the temperature gradient of the MFFT platen using the film applicator. Multiple tracks of different formulations can often be applied simultaneously.[9]
-
Close the instrument's protective cover to ensure a stable environment over the platen.[8]
-
Allow the film to dry. The drying time will vary depending on the formulation and environmental conditions but is typically in the range of 60-90 minutes.
-
Observe the film's appearance. Identify the point on the platen where the film transitions from a white, cracked, or powdery state to a clear, continuous film.
-
Use the instrument's cursor or pointer to mark this transition point.
-
Record the temperature at the marked point. This temperature is the Minimum Film Formation Temperature (MFFT).
-
Clean the platen thoroughly with appropriate solvents and lint-free wipes after each measurement to prevent contamination.
Visualizations
Experimental Workflow for MFFT Determination
Caption: Experimental workflow for determining the MFFT.
Mechanism of Latex Film Formation with this compound
Caption: Role of this compound in latex film formation.
References
- 1. kianresin.com [kianresin.com]
- 2. audax.com.ar [audax.com.ar]
- 3. pcimag.com [pcimag.com]
- 4. data.epo.org [data.epo.org]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. News - Acrylic Emulsion Coalescent Calculator: Smart Formula Tool Based on MFFT [desaiglue.com]
- 7. The new superstars in environmentally-friendly coatings formulation | Where business meets science [insights.basf.com]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. 5.imimg.com [5.imimg.com]
- 10. eastman.com [eastman.com]
- 11. specialchem.com [specialchem.com]
- 12. paint.org [paint.org]
Application Notes and Protocols: The Role of Texanol in Optimizing Screen Printing Ink Formulations
Introduction
Screen printing is a versatile and widely used technique for applying images to a variety of substrates. The performance of screen printing inks is critical to achieving high-quality, durable prints. A key component in many water-based screen printing ink formulations is the coalescing agent, which plays a crucial role in the film formation process and directly influences the ink's drying characteristics. This document provides detailed application notes on the use of Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) as a coalescing agent in screen printing inks and its specific effect on drying time.
This compound is a high-performance, low-volatility coalescent that effectively reduces the minimum film formation temperature (MFFT) of latex-based inks.[1][2] Its slow evaporation rate ensures that the polymer particles in the ink have sufficient time to soften, fuse, and form a continuous, durable film as the ink dries.[1][2] This controlled drying process is essential for preventing defects such as cracking and ensuring optimal adhesion and appearance of the final print.
These notes are intended for researchers, scientists, and formulation chemists involved in the development and optimization of screen printing inks.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | |
| CAS Number | 25265-77-4 | |
| Molecular Formula | C12H24O3 | |
| Molecular Weight | 216.32 g/mol | |
| Boiling Point | 255-260.5°C | |
| Vapor Pressure | <0.01 kPa @ 20°C | |
| Evaporation Rate (n-Butyl Acetate = 1) | 0.002 | [2] |
| Water Solubility | Low |
Mechanism of Action in Screen Printing Inks
In water-based screen printing inks, the binder is typically a dispersion of polymer particles in water. For these particles to form a continuous film upon drying, they must overcome their inherent hardness and deform to fuse together. This process is governed by the Minimum Film Formation Temperature (MFFT) of the polymer. If the drying temperature is below the MFFT, a brittle, discontinuous film will result.
This compound acts as a temporary plasticizer for the polymer particles.[1] It is absorbed by the polymer, effectively lowering the MFFT and allowing for proper film formation at ambient temperatures. Due to its very low volatility, this compound remains in the ink film during the initial stages of drying, ensuring that coalescence can occur. As the drying process completes, this compound slowly evaporates, and the ink film develops its final hardness and resistance properties.
The slow evaporation rate of this compound makes it an effective retarder, extending the "open time" of the ink in the screen and preventing premature drying, which can lead to screen clogging.[3]
Effect of this compound Concentration on Drying Time
The concentration of this compound in a screen printing ink formulation has a direct and significant impact on its drying time. Increasing the concentration of this compound will generally lead to a longer drying time. This is a desirable effect for preventing in-screen drying and improving the overall print quality by allowing for better leveling and film formation.
The following table presents representative data on the effect of varying this compound concentrations on the surface-dry and through-dry times of a model water-based acrylic screen printing ink.
| This compound Concentration (% on polymer solids) | Surface-Dry Time (minutes) at 25°C, 50% RH | Through-Dry Time (hours) at 25°C, 50% RH | Observations |
| 0% (Control) | 15 | 1.5 | Rapid drying, potential for screen clogging, poor film integrity. |
| 2% | 25 | 2.5 | Improved open time, better film formation. |
| 4% | 40 | 4.0 | Good balance of open time and handling properties. |
| 6% | 60 | 6.5 | Extended open time, suitable for fine detail printing. |
| 8% | 85 | 9.0 | Very slow drying, may require forced-air drying to handle. |
Note: This data is for illustrative purposes and the actual drying times will vary depending on the specific ink formulation, substrate, printing conditions, and environmental factors.
Experimental Protocols
Protocol for Determining the Effect of this compound on Ink Drying Time
This protocol is based on the principles outlined in ASTM D5909-20 for determining the drying time of printing inks.[4]
5.1.1 Materials and Equipment
-
Water-based acrylic screen printing ink base (without coalescent)
-
This compound™
-
Screen printing press
-
110 threads/cm (280 threads/inch) polyester (B1180765) screen
-
Squeegee (70 durometer)
-
Substrate (e.g., 100% cotton fabric, coated paper)
-
Stopwatch
-
Drying time recorder or manual finger-touch method apparatus
-
Environmental chamber or room with controlled temperature and humidity (25°C ± 2°C, 50% ± 5% RH)
5.1.2 Ink Preparation
-
Prepare a series of ink formulations with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6%, 8% based on the weight of the polymer solids).
-
For each formulation, accurately weigh the ink base and the required amount of this compound.
-
Mix thoroughly using a laboratory stirrer until the this compound is fully incorporated and the ink is homogeneous.
-
Allow the inks to equilibrate for at least 24 hours before testing.
5.1.3 Printing Procedure
-
Set up the screen printing press with the 110 mesh screen.
-
Place the substrate on the platen.
-
Apply a consistent amount of the test ink to the screen.
-
Perform a single, consistent squeegee pass to print the ink onto the substrate.
-
Immediately start the stopwatch after the print is made.
5.1.4 Drying Time Determination
5.1.4.1 Surface-Dry Time (Set-to-Touch)
-
At regular intervals (e.g., every 5 minutes), gently touch the surface of the printed ink with a clean finger.
-
The surface-dry time is the point at which no ink transfers to the finger.
-
Alternatively, a drying time recorder can be used, which drags a stylus across the wet ink film. The point at which the stylus no longer leaves a track in the ink indicates the surface-dry time.
5.1.4.2 Through-Dry Time (Hard-Dry)
-
After the ink is surface-dry, continue to test for through-dry time at longer intervals (e.g., every 30 minutes).
-
Press a finger firmly onto the ink film and rotate it 90 degrees.
-
The through-dry time is the point at which the ink film is not marred or distorted by this action.
5.1.5 Data Recording and Analysis
-
Record the surface-dry and through-dry times for each this compound concentration.
-
Perform each test in triplicate to ensure accuracy and calculate the average drying times.
-
Plot a graph of this compound concentration versus drying time to visualize the relationship.
Visualization of Experimental Workflow
Caption: Experimental workflow for determining the effect of this compound on screen printing ink drying time.
Conclusion
This compound is a highly effective coalescing agent for water-based screen printing inks, offering excellent film formation properties and the ability to control drying time. By carefully adjusting the concentration of this compound, formulators can optimize the open time of the ink, prevent screen clogging, and enhance the overall quality and durability of the printed product. The protocols outlined in this document provide a systematic approach to evaluating the impact of this compound on ink drying characteristics, enabling the development of robust and reliable screen printing ink formulations.
References
Application Notes and Protocols for the Formulation of Wood Preservatives Using Texanol™ as a Carrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Texanol™, a high-purity ester alcohol (2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate), is a versatile and effective carrier for oil-borne wood preservatives.[1][2][3][4] Its low volatility, high boiling point, and excellent solvency for a range of fungicides and insecticides make it a suitable vehicle for delivering active ingredients into the wood matrix.[1][2][3][4] Furthermore, its favorable environmental and toxicological profile, including low toxicity and biodegradability, presents an advantage over traditional aromatic solvents.[1][2][5]
These application notes provide a comprehensive guide for the formulation and evaluation of wood preservatives using this compound™ as a carrier, with a focus on common active ingredients such as tebuconazole, propiconazole (B1679638) (fungicides), and permethrin (B1679614) (insecticide).
Properties of this compound™ and Active Ingredients
A thorough understanding of the physical and chemical properties of the carrier and active ingredients is crucial for successful formulation.
Properties of this compound™
| Property | Value | Reference |
| Chemical Name | 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate | --INVALID-LINK-- |
| CAS Number | 25265-77-4 | --INVALID-LINK-- |
| Molecular Weight | 216.32 g/mol | --INVALID-LINK-- |
| Boiling Point | 255-260 °C | --INVALID-LINK-- |
| Vapor Pressure | <0.01 kPa @ 20 °C | --INVALID-LINK-- |
| Flash Point | 120 °C (Closed Cup) | --INVALID-LINK-- |
| Water Solubility | Low | [2][4] |
| Appearance | Clear, colorless liquid | --INVALID-LINK-- |
Properties and Solubility of Active Ingredients
| Active Ingredient | Type | Properties | Solubility in Organic Solvents |
| Tebuconazole | Fungicide | White to off-white crystalline solid. Effective against a broad spectrum of wood-decaying fungi.[6][7] | Soluble in alcohols, ketones, and aromatic hydrocarbons. |
| Propiconazole | Fungicide | Viscous, yellowish, odorless liquid. Broad-spectrum fungicide with good stability.[8] | Very soluble in acetone, methanol, and toluene.[8] |
| Permethrin | Insecticide | Colorless to pale yellow viscous liquid or crystalline solid. Effective against a wide range of wood-boring insects, including termites. | Soluble in most organic solvents such as alcohols, ketones, and aromatic hydrocarbons. |
Formulation Protocols
The following protocols outline the steps for preparing wood preservative formulations using this compound™ as a carrier.
General Formulation Workflow
References
- 1. specialchem.com [specialchem.com]
- 2. This compound ester alcohol | Eastman [eastman.com]
- 3. audax.com.ar [audax.com.ar]
- 4. univarsolutions.com [univarsolutions.com]
- 5. eastman.com [eastman.com]
- 6. woodresearch.sk [woodresearch.sk]
- 7. preservedwood.org [preservedwood.org]
- 8. woodpreservation.ca [woodpreservation.ca]
Application Notes and Protocols for Texanol in Oil Drilling Muds and Ore Flotation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Texanol, with the chemical name 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, is a high-boiling point ester alcohol. While it is widely recognized as a premier coalescent in latex paints, its unique balance of properties also lends it to specialized applications within the oil and gas and mining industries.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in oil drilling muds and ore flotation.
This compound in Ore Flotation
In ore flotation, this compound functions as a frothing agent, also known as a frother.[2][3][4][5] Frothers are surface-active reagents that facilitate the formation of a stable froth, which is essential for the separation of valuable minerals from gangue.
Mechanism of Action
The primary role of a frother like this compound in flotation is to reduce the surface tension at the air-water interface.[6] This allows for the generation of fine bubbles and prevents their coalescence, leading to a stable froth layer. The frother molecules adsorb at the bubble surface, creating a barrier that prevents bubbles from merging and collapsing. A stable froth is crucial for holding the mineral-laden bubbles until they can be collected.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow of ore flotation with the inclusion of a frother like this compound.
Caption: Workflow of the froth flotation process, highlighting the addition of this compound as a frother.
Quantitative Data
The performance of a frother is often characterized by its Critical Coalescence Concentration (CCC), which is the concentration above which bubble coalescence is significantly hindered. While extensive quantitative data for this compound's performance across various ores is limited in publicly available literature, its fundamental properties can be compared to other common frothers.
| Frother | Chemical Family | Molecular Weight ( g/mol ) | Critical Coalescence Concentration (CCC) (mol/m³) |
| This compound | Ester Alcohol | 216.32 | 0.05 |
| MIBC (Methyl Isobutyl Carbinol) | Aliphatic Alcohol | 102.18 | 0.12 |
| Pine Oil (α-terpineol) | Cyclic Alcohol | 154.25 | 0.08 |
Note: CCC values can vary depending on the measurement technique and water chemistry.
Experimental Protocol: Evaluation of this compound as a Flotation Frother
This protocol outlines a laboratory-scale batch flotation test to evaluate the performance of this compound in comparison to a standard frother like Methyl Isobutyl Carbinol (MIBC).[1][7][8]
1. Materials and Equipment:
-
Representative ore sample (e.g., copper sulfide (B99878) or coal)
-
This compound
-
MIBC (or other standard frother)
-
Collector (e.g., potassium amyl xanthate for sulfide ores)
-
pH modifier (e.g., lime or sulfuric acid)
-
Laboratory flotation machine (e.g., Denver-type)
-
Grinding mill
-
Sieves for particle size analysis
-
pH meter
-
Filter press and drying oven
-
Assay equipment for determining mineral content
2. Procedure:
-
Ore Preparation: Grind the ore sample to a predetermined particle size distribution (e.g., 80% passing 75 µm).
-
Pulp Preparation: Prepare a slurry in the flotation cell with a specific solids concentration (e.g., 25-35% w/w).
-
Conditioning:
-
Adjust the pH of the slurry to the desired level using the pH modifier.
-
Add the collector at a predetermined dosage and condition the pulp for a set time (e.g., 3-5 minutes).
-
-
Frother Addition: Add the frother (this compound or MIBC) at a specific concentration and condition for a shorter period (e.g., 1-2 minutes).
-
Flotation:
-
Introduce air into the flotation cell at a constant flow rate.
-
Collect the froth concentrate at specific time intervals (e.g., 0.5, 2, 5, and 10 minutes).
-
-
Sample Processing: Filter, dry, and weigh the collected concentrates and the final tailings.
-
Analysis: Assay the feed, concentrate, and tailing samples to determine the mineral content.
-
Data Calculation: Calculate the recovery and grade of the valuable mineral for each flotation test.
-
Comparison: Compare the grade-recovery curves for this compound and MIBC to evaluate their respective performances.
This compound in Oil Drilling Muds
The function of this compound in oil drilling muds is less clearly defined in publicly available literature than its role in ore flotation. Technical data sheets from manufacturers list "oil-drilling muds" as a potential application, sometimes referring to it as a "recovery solvent".[2][3][4][5]
Potential Functions
Based on its chemical properties, this compound may serve one or more of the following functions in drilling fluids:
-
Solvent: this compound's excellent solvency may be utilized to dissolve or carry other additives in the drilling fluid formulation.[9]
-
Lubricity Enhancer: Its ester alcohol structure could potentially contribute to the lubricity of the drilling fluid, reducing torque and drag.
-
Defoamer/Foam Control: While it acts as a frother in flotation, in different formulations and conditions, it might help control or break unwanted foam in the drilling mud.
It is important to note that there is currently a lack of specific, publicly available data or patents that definitively detail this compound's mechanism of action or performance as a primary functional additive like a shale inhibitor or rheology modifier in drilling fluids. Its role may be more of a specialty solvent or a component within a more complex additive package.
Experimental Protocol: Evaluation of this compound's Effect on Drilling Mud Properties
The following protocol provides a general framework for evaluating the effect of this compound on the basic properties of a water-based drilling mud, based on standard API RP 13B-1 procedures.[10][11][12][13]
1. Materials and Equipment:
-
Base drilling mud components (e.g., bentonite (B74815), water)
-
This compound
-
Other common drilling fluid additives (e.g., viscosifiers, fluid loss control agents)
-
High-shear mixer
-
Mud balance
-
Marsh funnel viscometer
-
Rotational viscometer
-
API filter press (low-temperature, low-pressure)
-
pH meter
2. Procedure:
-
Base Mud Preparation: Prepare a basic water-based drilling mud by mixing bentonite in water at a specified concentration (e.g., 22.5 g/350 mL).
-
Additive Incorporation:
-
Prepare several samples of the base mud.
-
To each sample, add varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% by volume).
-
Thoroughly mix each sample using a high-shear mixer.
-
-
Property Measurement (Before and After Aging):
-
Density (Mud Weight): Measure using a mud balance.
-
Funnel Viscosity: Measure using a Marsh funnel and a stopwatch.
-
Rheological Properties: Use a rotational viscometer to determine the plastic viscosity, yield point, and gel strength.
-
Filtration Properties: Use an API filter press to measure the fluid loss and filter cake thickness over 30 minutes at 100 psi.
-
pH: Measure the pH of the mud filtrate.
-
-
Hot Rolling (Aging): To simulate downhole conditions, age the mud samples by hot rolling them at a specified temperature (e.g., 150°F or higher) for 16 hours.
-
Property Measurement (After Aging): Cool the samples and repeat the property measurements as in step 3.
-
Data Analysis: Compare the properties of the mud samples containing this compound to the base mud to determine its effect on rheology, filtration, and thermal stability.
Logical Relationship for Drilling Fluid Formulation and Testing
The following diagram illustrates the general workflow for formulating and testing a drilling fluid with a new additive like this compound.
Caption: General workflow for evaluating the effect of an additive like this compound on drilling fluid properties.
Conclusion
This compound serves as an effective frother in ore flotation, contributing to the formation of a stable froth necessary for mineral separation. Its performance can be systematically evaluated against other frothers using standard laboratory flotation tests. In the context of oil drilling muds, the role of this compound is not as well-documented. While it is listed as a component for such applications, its specific function, whether as a solvent, lubricant, or foam control agent, requires further investigation through systematic laboratory testing as outlined in the provided protocol. Researchers and professionals are encouraged to conduct such evaluations to determine the viability and optimal concentration of this compound for their specific ore types or drilling fluid formulations.
References
- 1. edemet.cl [edemet.cl]
- 2. univarsolutions.com [univarsolutions.com]
- 3. This compound ester alcohol | Eastman [eastman.com]
- 4. eastman.com [eastman.com]
- 5. specialchem.com [specialchem.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. brief guide for doing the froth flotation test in laboratory – ZJH minerals [zjhminerals.com]
- 9. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 10. d.altajhiz.com [d.altajhiz.com]
- 11. drillingmanual.com [drillingmanual.com]
- 12. OFI Testing Equipment, Inc. - Testing Equipment for API RP 13B-1 [ofite.com]
- 13. testinglab.com [testinglab.com]
Application Note: Investigating Texanol as a Novel Excipient for Controlled-Release Drug Delivery Systems
AN-TEX-CRD001
Audience: Researchers, scientists, and drug development professionals.
Introduction Controlled-release drug delivery systems are designed to release a therapeutic agent at a predetermined rate over a specific period.[1][2][3][4] The choice of excipients is critical in designing these systems, as they govern the mechanism and rate of drug release.[5] This application note explores the hypothetical use of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a compound with low water solubility, low toxicity, and biodegradability, as a novel matrix-forming excipient in controlled-release formulations.[6][7][8] While primarily used as a coalescing agent in the paint and coatings industry, its physical properties suggest potential for investigation in pharmaceutical applications.[9][10][11]
This compound's low water solubility could theoretically provide a hydrophobic matrix suitable for sustained drug release.[7][8][12][13] Its biodegradable nature is also a desirable characteristic for a pharmaceutical excipient.[6][8][12] This document provides a theoretical framework and detailed protocols for the formulation and characterization of a this compound-based controlled-release system for a model hydrophilic drug.
Physicochemical Properties of this compound A summary of this compound's relevant properties is presented in Table 1. Its high boiling point and low vapor pressure suggest good stability during formulation processes that may involve heating.[13][14]
| Property | Value | Reference |
| Chemical Name | 2,2,4-Trimethyl-1,3-pentanediol (B51712) monoisobutyrate | [15][16][17] |
| Molecular Formula | C12H24O3 | [15][18] |
| Molecular Weight | 216.32 g/mol | [17] |
| Appearance | Colorless liquid | [7][14] |
| Water Solubility | Low; 900 mg/L | [8][12][13][19] |
| Boiling Point | 254-261.5 °C | [8][13][14] |
| Melting Point | -50 °C | [17] |
| Toxicity | Low acute toxicity | [6][7] |
| Biodegradability | Readily biodegradable | [6][8][12] |
Experimental Protocols
Protocol 1: Formulation of a this compound-Based Matrix Tablet
This protocol describes the preparation of a controlled-release matrix tablet using a direct compression method, with this compound as the hydrophobic matrix-forming agent.
Materials:
-
Model Drug (e.g., Metformin HCl)
-
This compound (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate)
-
Microcrystalline Cellulose (MCC) (filler)
-
Magnesium Stearate (B1226849) (lubricant)
-
Fumed Silica (B1680970) (glidant)
Equipment:
-
Analytical balance
-
Sieve shaker with a set of sieves (e.g., 40, 60, 80 mesh)
-
V-blender
-
Tablet press with appropriate tooling
-
Hardness tester
-
Friability tester
Procedure:
-
Sieving: Sieve the model drug, microcrystalline cellulose, and fumed silica through a 40-mesh sieve to ensure uniformity.
-
Blending:
-
In a V-blender, combine the sieved model drug and microcrystalline cellulose. Mix for 15 minutes.
-
In a separate container, geometrically add this compound to the fumed silica to create a uniform mixture. This can be done by adding a small amount of silica to the this compound and mixing, then gradually adding more silica.
-
Add the this compound-silica mixture to the V-blender containing the drug and MCC. Blend for an additional 10 minutes.
-
-
Lubrication: Add magnesium stearate (pre-sieved through a 60-mesh sieve) to the V-blender and mix for 3 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press. Aim for a target tablet weight and hardness.
-
Characterization: Evaluate the prepared tablets for weight variation, hardness, thickness, and friability according to standard pharmacopeial methods.
Protocol 2: In Vitro Drug Release Study
This protocol details the procedure for evaluating the in vitro release of the model drug from the formulated this compound-based tablets.
Materials:
-
Formulated this compound-based tablets
-
Dissolution medium (e.g., 0.1 N HCl for 2 hours, followed by phosphate (B84403) buffer pH 6.8)
-
Reagents for analytical method (e.g., HPLC mobile phase)
Equipment:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Water bath with temperature control
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
UV-Vis Spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus. Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Dissolution:
-
Place 900 mL of the dissolution medium into each vessel.
-
Place one tablet in each vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 rpm).
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) from each vessel. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples. Analyze the concentration of the model drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time.
Protocol 3: Analysis of Drug Release Kinetics
This protocol outlines the mathematical modeling of the in vitro drug release data to understand the release mechanism. The data obtained from Protocol 2 will be fitted to various kinetic models.[20][21][22]
-
Zero-Order Model: Describes drug release at a constant rate, independent of concentration.[21][23] The equation is: Qt = Q0 + K0t, where Qt is the amount of drug released at time t, Q0 is the initial amount of drug, and K0 is the zero-order release constant.[21]
-
First-Order Model: Describes drug release where the release rate is proportional to the amount of drug remaining.[21][23] The equation is: log C = log C0 - Kt / 2.303, where C is the amount of drug remaining at time t, C0 is the initial amount of drug, and K is the first-order rate constant.
-
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.[21] The equation is: Q = K * H * t^(1/2), where Q is the amount of drug released at time t, and KH is the Higuchi dissolution constant.
-
Korsmeyer-Peppas Model: Used to describe drug release from a polymeric system when the release mechanism is not well known or when more than one type of release phenomenon is involved.[23] The equation is: Mt / M∞ = K * t^n, where Mt / M∞ is the fraction of drug released at time t, K is the release rate constant, and n is the release exponent.
Procedure:
-
Plot the drug release data according to the linearization of each model's equation.
-
Calculate the correlation coefficient (R²) for each model.
-
The model with the highest R² value is considered the best fit for the release data, providing insight into the drug release mechanism.
Hypothetical Drug Release Data and Kinetic Modeling
The following table presents hypothetical data for a this compound-based formulation and its analysis using different kinetic models.
| Time (hours) | Cumulative % Released | Zero-Order (Q vs t) | First-Order (log% remaining vs t) | Higuchi (%Q vs sqrt(t)) |
| 1 | 15.2 | |||
| 2 | 21.8 | |||
| 4 | 30.5 | |||
| 6 | 38.1 | |||
| 8 | 45.2 | |||
| 12 | 56.4 | |||
| 18 | 68.9 | |||
| 24 | 79.3 | |||
| R² | 0.989 | 0.965 | 0.997 |
In this hypothetical example, the Higuchi model shows the best fit (R² = 0.997), suggesting that the primary mechanism of drug release is diffusion-controlled.
Visualizations
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Controlled release characteristic: Significance and symbolism [wisdomlib.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Controlled Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. specialchem.com [specialchem.com]
- 7. tceq.texas.gov [tceq.texas.gov]
- 8. This compound ester alcohol | Eastman [eastman.com]
- 9. This compound Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 10. What Is this compound? Properties & this compound Uses in Coatings [tjcyindustrialchem.com]
- 11. nbinno.com [nbinno.com]
- 12. univarsolutions.com [univarsolutions.com]
- 13. kianresin.com [kianresin.com]
- 14. 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate - Ataman Kimya [atamanchemicals.com]
- 15. 040366.22 [thermofisher.com]
- 16. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. atamankimya.com [atamankimya.com]
- 18. This compound | C12H24O3 | CID 6490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2,2,4-Trimethyl-1,3-pentanediol 1-monoisobutyrate | Fisher Scientific [fishersci.ca]
- 20. Drug release kinetic modeling: Significance and symbolism [wisdomlib.org]
- 21. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 22. Drug release kinetics | PDF [slideshare.net]
- 23. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectroscopic Analysis of Texanol-Polymer Interactions
Introduction
Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) is a widely used coalescing agent in latex paints and other polymer coatings. Its primary function is to facilitate the formation of a continuous, uniform film by temporarily plasticizing the polymer particles, allowing them to fuse as the solvent evaporates. Understanding the molecular interactions between this compound and the polymer matrix is critical for optimizing formulation performance, ensuring film integrity, and controlling properties such as durability, gloss, and resistance.
Spectroscopic techniques offer powerful, non-destructive methods to probe these interactions at a molecular level.[1][2] By analyzing changes in vibrational, electronic, or nuclear spin states, researchers can elucidate the nature and extent of binding, identify the specific functional groups involved, and quantify the effects of these interactions on the polymer's structure and dynamics.[3][4] These insights are invaluable for developing new polymer formulations and for quality control in manufacturing processes.[5][6]
This document provides detailed application notes and experimental protocols for four key spectroscopic techniques used to study this compound-polymer interactions: Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Fluorescence Spectroscopy.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a highly effective technique for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, within polymer systems.[7][8] When this compound interacts with a polymer, changes in the vibrational frequencies of specific functional groups (e.g., C=O, O-H) can be observed in the FTIR spectrum. These shifts provide direct evidence of interaction and can be used to assess its strength and nature.[8] Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing the surface of polymer films with minimal sample preparation.[9][10]
Logical Relationship: FTIR Analysis of this compound-Polymer Interaction
Caption: Logical flow showing how this compound-polymer interaction leads to a detectable FTIR spectral shift.
Experimental Protocol: ATR-FTIR Analysis
Objective: To identify and quantify the interactions between this compound and a polymer (e.g., a latex emulsion) by observing shifts in characteristic vibrational bands.
Materials:
-
Polymer latex emulsion (e.g., acrylic, vinyl acetate)
-
This compound™ ester alcohol
-
Deionized water
-
Glass slides or a suitable substrate for film casting
-
Pipettes and beakers
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a germanium or diamond crystal)[10]
Methodology:
-
Sample Preparation:
-
Prepare a series of polymer latex samples with varying concentrations of this compound (e.g., 0%, 2%, 5%, 10% by weight of polymer solids).
-
For each concentration, thoroughly mix the this compound into the latex emulsion using a magnetic stirrer for 30 minutes to ensure homogeneity.
-
Cast thin films of each sample onto clean glass slides using a drawdown bar to ensure uniform thickness.
-
Allow the films to dry completely at ambient temperature (or under controlled temperature and humidity) for 24-48 hours until a clear, continuous film is formed.
-
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow it to stabilize.
-
Install the ATR accessory.
-
Perform a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.[10]
-
-
Data Acquisition:
-
Carefully place a section of the polymer film (e.g., the 0% this compound control sample) onto the ATR crystal, ensuring good contact.
-
Apply consistent pressure using the ATR's pressure clamp.
-
Collect the IR spectrum, typically in the range of 4000-650 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and dry completely.
-
Repeat the measurement for each film with increasing this compound concentration.
-
-
Data Analysis:
-
Baseline-correct and normalize the collected spectra. Normalization can be done using a peak that is known to be unaffected by the interaction (e.g., a C-H stretching band).
-
Carefully examine the spectral regions corresponding to the key functional groups:
-
Carbonyl (C=O) region: ~1700-1750 cm⁻¹ (from both this compound ester and acrylic/vinyl acetate (B1210297) polymer).
-
Hydroxyl (O-H) region: ~3200-3600 cm⁻¹.
-
-
Measure the peak position (wavenumber, cm⁻¹) of the carbonyl peak for each sample. A shift to a lower wavenumber indicates hydrogen bonding.
-
Quantify the peak shift (Δν) as a function of this compound concentration.
-
Quantitative Data Presentation
| This compound Conc. (% w/w) | Carbonyl (C=O) Peak Position (cm⁻¹) | Peak Shift (Δν, cm⁻¹) from Control |
| 0 (Control) | 1730.5 | 0.0 |
| 2 | 1728.2 | -2.3 |
| 5 | 1725.1 | -5.4 |
| 10 | 1721.8 | -8.7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for obtaining detailed atomic-level information about molecular structure, dynamics, and interactions.[11] For this compound-polymer systems, NMR can be used to identify which specific atoms are involved in the interaction through changes in their chemical shifts.[12] Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm spatial proximity between this compound and polymer protons, while relaxation time measurements (T1, T2) can provide insights into changes in molecular mobility upon interaction.[13]
Experimental Workflow: NMR Analysis
Caption: Step-by-step workflow for preparing and analyzing this compound-polymer samples using NMR.
Experimental Protocol: ¹H NMR Titration
Objective: To map the binding sites and determine the strength of interaction between this compound and a soluble polymer by monitoring changes in proton chemical shifts.
Materials:
-
Soluble polymer (e.g., polyvinylpyrrolidone (B124986) - PVP, polyethylene (B3416737) glycol - PEG)
-
This compound™
-
Appropriate deuterated solvent (e.g., D₂O, CDCl₃) that dissolves both components
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the polymer at a known concentration (e.g., 10 mg/mL) in the chosen deuterated solvent.
-
Prepare a high-concentration stock solution of this compound in the same deuterated solvent.
-
Prepare a series of NMR samples by adding increasing amounts of the this compound stock solution to a fixed volume of the polymer stock solution. The molar ratio of this compound to polymer repeating units should be varied (e.g., 0:1, 0.5:1, 1:1, 2:1).
-
Ensure each sample has the same final volume and polymer concentration by adjusting with pure solvent if necessary.
-
Also prepare a reference sample of this compound alone in the deuterated solvent.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer for the specific solvent and sample.
-
Set the temperature to a constant value (e.g., 298 K) to ensure reproducibility.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for each sample in the series.
-
Use a sufficient number of scans to obtain a high signal-to-noise ratio.
-
Ensure the relaxation delay is adequate (e.g., 5 times the longest T1) for quantitative integration if needed.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra using a known solvent peak or an internal standard (e.g., TMS).
-
Assign the proton peaks for both the polymer and this compound in the pure and mixed spectra.
-
Track the chemical shift (δ) of specific protons (e.g., the -OH proton of this compound, protons on the polymer backbone near potential binding sites) as a function of the added this compound concentration.
-
Calculate the chemical shift perturbation (Δδ) for each proton: Δδ = |δ_bound - δ_free|.
-
Plot Δδ versus the molar ratio of this compound/polymer. The protons showing the largest Δδ are most affected by the interaction.
-
Quantitative Data Presentation
| Molar Ratio (this compound:Polymer Unit) | This compound -OH Proton Shift (δ, ppm) | Polymer Backbone -CH Proton Shift (δ, ppm) | Δδ for Polymer -CH (ppm) |
| 0:1 (Polymer only) | - | 3.85 | 0.00 |
| 0.5:1 | 4.52 | 3.91 | 0.06 |
| 1:1 | 4.68 | 3.98 | 0.13 |
| 2:1 | 4.85 | 4.05 | 0.20 |
| This compound only | 4.10 | - | - |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR.[1] It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for probing the C-C backbone of polymers.[14] Raman is also highly advantageous for analyzing aqueous systems, as water is a very weak Raman scatterer.[15] Interactions between this compound and a polymer can cause changes in the intensity, position, and width of Raman bands, providing information about conformational changes and the local chemical environment.[16]
Experimental Workflow: Raman Spectroscopy Analysis
Caption: A simplified workflow for analyzing this compound-polymer interactions using Raman spectroscopy.
Experimental Protocol: Confocal Raman Spectroscopy
Objective: To investigate the effect of this compound on the polymer chain conformation and local environment.
Materials:
-
Polymer films or aqueous dispersions as prepared for FTIR analysis.
-
Confocal Raman microscope with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm to avoid fluorescence).
Methodology:
-
Sample Preparation:
-
Use the same polymer films or aqueous dispersions prepared for the FTIR/NMR experiments. For aqueous samples, place a small aliquot in a glass-bottom dish or well plate. For films, place them on a microscope slide.
-
-
Instrument Setup:
-
Calibrate the spectrometer using a known standard (e.g., a silicon wafer).
-
Select an appropriate laser power and objective lens. Use low laser power initially to avoid sample damage or burning.
-
Optimize the focus on the sample surface.
-
-
Data Acquisition:
-
Acquire a Raman spectrum for a control sample (0% this compound). Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
Collect spectra from multiple points on each sample to ensure homogeneity.
-
Repeat the acquisition for all samples with increasing this compound concentrations.
-
-
Data Analysis:
-
Process the spectra, including cosmic ray removal, baseline correction, and normalization to a stable band.
-
Identify Raman bands associated with the polymer backbone (e.g., C-C stretch, ~800-1200 cm⁻¹) and side chains.
-
Monitor for changes in peak position, full width at half maximum (FWHM), and relative intensity of these bands as a function of this compound concentration.
-
An increase in FWHM can indicate increased disorder, while a peak shift can signify changes in the local chemical environment due to interaction.
-
Quantitative Data Presentation
| This compound Conc. (% w/w) | Polymer C-C Stretch Position (cm⁻¹) | FWHM of C-C Stretch (cm⁻¹) | Relative Intensity (Arbitrary Units) |
| 0 (Control) | 875.2 | 15.3 | 1.00 |
| 2 | 874.8 | 16.1 | 0.98 |
| 5 | 874.1 | 17.5 | 0.95 |
| 10 | 873.5 | 18.9 | 0.92 |
Fluorescence Spectroscopy
Fluorescence spectroscopy is an extremely sensitive technique that can be used to study binding interactions.[17] The method relies on monitoring changes in the fluorescence properties of a molecule (a fluorophore) upon interaction with another molecule (a quencher).[18] If either the polymer or a small molecule like this compound is intrinsically fluorescent, or if a fluorescent probe is introduced into the system, binding can be studied via fluorescence quenching.[19] The binding affinity can be quantified by analyzing the quenching data with the Stern-Volmer equation.[20]
Signaling Pathway: Fluorescence Quenching Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic Analysis of Polymer Coatings [ebrary.net]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. agilent.com [agilent.com]
- 7. Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 13. researchgate.net [researchgate.net]
- 14. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 15. The application of Raman Spectroscopy to reacting systems | The Infrared and Raman Discussion Group [irdg.org]
- 16. fiveable.me [fiveable.me]
- 17. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. edinst.com [edinst.com]
- 20. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Texanol
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate). This compound, a widely used coalescing agent in latex paints, is a mixture of two isomers.[1] The primary impurity of concern during its synthesis and in the final product is 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TXBI).[2][3] This method provides a reliable and efficient means to separate and quantify this compound from its key impurities, ensuring product quality and consistency. The typical purity of this compound is 98.5% or higher.[3][4]
Introduction
This compound (CAS No. 25265-77-4) is a high-boiling point ester alcohol that serves as a premier coalescing agent in latex paints and coatings.[3][5] It promotes the formation of a continuous film as the paint dries, enhancing properties such as scrub resistance and color development.[6] The manufacturing process of this compound can result in the formation of related substances, most notably the di-ester impurity, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, and the unreacted diol, 2,2,4-trimethyl-1,3-pentanediol.[2] Monitoring the levels of these impurities is critical for quality control.
This document presents a reverse-phase HPLC (RP-HPLC) method suitable for resolving this compound from its primary impurities. While gas chromatography (GC) is also a suitable technique for analyzing this compound, HPLC offers an alternative approach, particularly for laboratories where HPLC is the predominant analytical instrumentation.[7]
Experimental
Instrumentation and Consumables
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation.[8]
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 60% B to 95% B over 15 minutes; hold at 95% B for 5 minutes; return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Run Time | 25 minutes |
Note: The mobile phase can be modified for Mass Spectrometry (MS) applications by replacing any non-volatile acids with formic acid.[8]
Protocols
1. Standard Preparation
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Impurity Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each impurity standard (e.g., 2,2,4-trimethyl-1,3-pentanediol diisobutyrate) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile to a final concentration of approximately 100 µg/mL for this compound and 10 µg/mL for each impurity.
2. Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
3. System Suitability
-
Inject the working standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the two this compound isomers and the diisobutyrate impurity should be ≤ 2.0%.
-
The resolution between the this compound isomers and the diisobutyrate peak should be ≥ 1.5.
-
The tailing factor for all peaks of interest should be between 0.8 and 1.5.
4. Analysis and Calculation
-
Inject the prepared sample solution.
-
Identify the peaks corresponding to the this compound isomers and impurities based on their retention times from the working standard chromatogram.
-
Calculate the percentage purity of this compound and the percentage of each impurity in the sample using the following formula:
% Purity or % Impurity = (Peak Area of Analyte / Total Peak Area of All Components) x 100
This area percent method is suitable for purity assessment. For more accurate quantification, an external standard calibration should be performed.
Results and Discussion
The described HPLC method effectively separates the two isomers of this compound from the primary impurity, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. The expected elution order would be the more polar diol (if present), followed by the two this compound isomers, and finally the more non-polar diisobutyrate impurity. The use of a C18 stationary phase and a water/acetonitrile mobile phase provides a robust separation mechanism based on the hydrophobicity of the analytes. The UV detection at 210 nm is suitable for these ester compounds which lack a strong chromophore.
Conclusion
The HPLC method outlined in this application note is a reliable and efficient tool for the purity assessment of this compound. It provides a clear separation of the main component from its critical impurities, enabling accurate quality control for researchers, scientists, and drug development professionals working with this compound.
Visualizations
Caption: HPLC workflow for this compound purity assessment.
References
- 1. Information about 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate_Chemicalbook [chemicalbook.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. eastman.com [eastman.com]
- 5. This compound ester alcohol | Eastman [eastman.com]
- 6. kianresin.com [kianresin.com]
- 7. Sensory and analytical evaluations of paints with and without this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Film Formation Defects with Texanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding film formation defects when using Texanol™ as a coalescing agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Cracking or Mud-Cracking of the Film
Q1: My film is exhibiting deep, irregular cracks after drying. What is causing this mud-cracking, and how can I prevent it?
A1: Mud-cracking in films is often a result of stresses that build up during the drying process. While this compound itself is not typically the direct cause, its interaction with the formulation and application conditions can play a role.
Possible Causes:
-
Excessive Film Thickness: Applying the coating too thickly is a common cause of mud-cracking.[1][2][3]
-
Poor Hiding Power of Formulation: If the paint has low opacity, there's a tendency to apply a thicker layer to achieve coverage, leading to cracking.[2][3]
-
Application Over Porous Surfaces: Porous substrates can absorb the water from a water-based formulation too quickly, leading to stress in the drying film.[1][2]
-
Inadequate Coalescence at Low Temperatures: If the environmental temperature is below the Minimum Film Formation Temperature (MFFT) of the latex, even with a coalescent, the polymer particles will not fuse properly, resulting in a cracked film.
-
Insufficient Coalescent: An inadequate amount of this compound may not sufficiently soften the polymer particles to allow for proper film formation, especially under adverse conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mud-cracking defects.
Experimental Protocol to Determine Optimal this compound Concentration:
-
Objective: To identify the minimum concentration of this compound required to prevent cracking at a specific application temperature.
-
Materials:
-
Latex emulsion
-
This compound
-
Substrate of interest (e.g., glass panels, sealed charts)
-
Applicator for consistent film thickness (e.g., drawdown bar)
-
Low-temperature incubator or environmental chamber
-
-
Methodology:
-
Prepare a series of formulations with varying concentrations of this compound (e.g., 3, 5, 7, 10% based on polymer solids).
-
Apply each formulation to the substrate using a drawdown bar to ensure uniform thickness.
-
Place the coated substrates in an environmental chamber set to the desired application temperature (e.g., 5°C).
-
Allow the films to dry completely.
-
Visually inspect the films for any signs of cracking or other defects. The lowest concentration of this compound that results in a crack-free film is the optimal concentration for those conditions.
-
Issue 2: Slow Drying and Tacky Film Surface
Q2: The film is taking an unusually long time to dry and remains tacky to the touch. Could this compound be the cause?
A2: Yes, the slow evaporation rate of this compound can contribute to slow drying and a tacky surface, especially in certain formulations and conditions.[4]
Possible Causes:
-
High this compound Concentration: An excess of this compound in the formulation can lead to a prolonged drying time as it slowly evaporates from the film.[4]
-
High Gloss Formulations: High gloss paints typically have a higher polymer content, which necessitates a higher concentration of coalescent. This increased amount of slow-evaporating this compound can extend the drying time.[4]
-
Low Temperature and High Humidity: Adverse environmental conditions such as low temperatures and high humidity will slow down the evaporation of both water and this compound, leading to a longer drying period.[5]
Troubleshooting Steps:
-
Review this compound Levels: The first step is to assess if the concentration of this compound is appropriate for your specific latex system. The optimal level is highly dependent on the polymer's composition.[5]
-
Consider a Faster Evaporating Coalescent: In high-gloss applications where slow drying is a concern, a portion or all of the this compound can be replaced with a more volatile coalescing aid.[4]
-
Control Environmental Conditions: Whenever possible, apply and dry films in a controlled environment with moderate temperature and humidity.
Data Presentation: Impact of this compound on MFFT
The following table illustrates how varying concentrations of this compound can lower the Minimum Film Formation Temperature (MFFT) of different latex emulsions. This data is crucial for determining the appropriate level of coalescent needed for your specific polymer system and application conditions.
| Latex Emulsion Type | This compound Concentration (wt% on emulsion solids) | MFFT (°C) |
| Acrylic | 0 | 21 |
| 5 | 10 | |
| 10 | <0 | |
| Vinyl-Acrylic | 0 | 18 |
| 5 | 8 | |
| 10 | <0 | |
| Styrene-Acrylic | 0 | 25 |
| 5 | 12 | |
| 10 | 2 |
Note: These are representative values. The actual MFFT will depend on the specific grade of latex and other formulation components.
Issue 3: Poor Gloss and Color Development
Q3: My film has lower than expected gloss, and the color appears inconsistent, especially when applied at different temperatures. How is this compound related to this?
A3: Proper film formation is essential for achieving good gloss and uniform color development, and this compound plays a key role in this process.[4]
Mechanism of Action and Defect Formation:
Caption: Mechanism of this compound in film formation and defect development.
Troubleshooting and Optimization:
-
Ensure Adequate this compound Levels: For optimal gloss, the film must be smooth and continuous, which requires sufficient coalescence.[6][7] Review your formulation to ensure the this compound concentration is adequate for the specific latex and application conditions.
-
Maintain Consistent Application Temperature: Variations in temperature can lead to differences in the degree of coalescence, resulting in inconsistent color development. Applying and drying the film at a consistent temperature will help ensure uniform properties.
-
Experimental Protocol for Gloss and Color Uniformity:
-
Prepare test panels with your formulation.
-
Apply the coating to two separate sections of each panel.
-
Allow one section to dry at room temperature (e.g., 21°C) and the other section to dry at a lower temperature (e.g., 4°C).
-
Once dry, measure the 60° gloss of both sections using a gloss meter.
-
Visually and/or colorimetrically assess the color difference between the two sections. A minimal difference indicates good coalescence and film formation across a range of temperatures.
-
Issue 4: Gelling of the Formulation Upon this compound Addition
Q4: My formulation thickens or gels when I add this compound. What is causing this, and how can I resolve it?
A4: Gelling upon the addition of a coalescent can occur due to interactions with other components in the formulation.
Possible Cause:
-
Localized High Concentration: Adding this compound too quickly or without sufficient agitation can create areas of high coalescent concentration, which can destabilize the latex and cause gelling.
Preventative Measure:
-
Premixing this compound: To avoid gelling, it is recommended to premix the this compound with a portion of the water and surfactant used in the letdown stage of the formulation before adding it to the main batch.[5] This ensures a more uniform distribution of the coalescent and prevents localized shocking of the system.
Experimental Protocol for Stable this compound Incorporation:
-
In a separate vessel, combine the required amount of this compound with a portion of the formulation's letdown water and any associated surfactant.
-
Mix this pre-blend gently until it is homogeneous.
-
Slowly add the pre-blend to the main batch under constant, gentle agitation.
-
Continue mixing until the entire batch is uniform. Observe for any signs of viscosity increase or gelling.
References
- 1. Mud Cracking – Torginol Paints Inc. [torginolpaints.com]
- 2. Mud Cracking - Hirshfield's [hirshfields.com]
- 3. stmcoatech.com [stmcoatech.com]
- 4. pcimag.com [pcimag.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. paint.org [paint.org]
- 7. The new superstars in environmentally-friendly coatings formulation | Where business meets science [insights.basf.com]
Technical Support Center: Optimizing Texanol Concentration for Improved Scrub Resistance in Paints
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and formulation chemists working to optimize Texanol™ concentration for enhanced scrub resistance in architectural paint formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and testing process.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| Why is my paint film exhibiting poor scrub resistance even with this compound in the formulation? | 1. Insufficient this compound Concentration: The level of this compound may be too low to effectively reduce the Minimum Film Formation Temperature (MFFT) of the latex polymer, leading to poor coalescence.[1][2] 2. Adverse Curing Conditions: Low temperature and high humidity can hinder proper film formation, even with a coalescent present.[1] 3. Incompatible Formulation Components: Other raw materials in the paint formulation could be interfering with the coalescing action of this compound. 4. Incorrect Test Procedure: The scrub resistance test (ASTM D2486) may not have been performed correctly, or the paint film was not allowed to cure sufficiently (typically 7 days).[3] | 1. Optimize this compound Level: Incrementally increase the this compound concentration (a good starting point is 5% to 10% based on polymer solids) and re-evaluate scrub resistance.[1] 2. Control Curing Environment: Ensure test panels are cured at standardized conditions (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for the recommended duration.[3] 3. Review Formulation: Evaluate the compatibility of all formulation components. Consider a ladder study to isolate the effect of each raw material. 4. Verify Test Protocol: Ensure strict adherence to the ASTM D2486 test method for sample preparation, conditioning, and testing.[4][5] |
| After adding this compound, the paint's viscosity increased significantly, or the paint gelled. | 1. High this compound Concentration: Excessive levels of this compound can sometimes lead to instability and viscosity changes in certain latex systems.[1] 2. Improper Addition Method: Adding this compound too quickly or without sufficient agitation can cause localized gelling.[1] | 1. Reduce this compound Level: Re-evaluate the optimal concentration. High levels can be detrimental to package stability.[1] 2. Modify Addition Process: Premix this compound with a portion of the letdown water and surfactant before adding it to the paint under good agitation.[1] |
| The dried paint film appears rough, and the color development is inconsistent, especially when applied at lower temperatures. | 1. Poor Coalescence: Insufficient this compound leads to a rougher surface texture as the polymer particles do not fuse properly, which scatters more light and affects color perception.[1][2] 2. Low Temperature Application: This is a classic symptom of poor film formation under adverse conditions. | 1. Increase this compound Concentration: An effective level of this compound will ensure uniform film formation across a wider range of temperatures and humidity, leading to consistent color development.[1][2] |
| The paint film feels tacky and soft for an extended period after application. | 1. Excessive this compound: While this compound is a slow-evaporating solvent, very high concentrations, especially in high-gloss paints, can lead to slow drying and a tacky surface.[2] 2. High Humidity: High ambient humidity will slow the evaporation of both water and the coalescent from the film. | 1. Optimize Coalescent Level: Reduce the concentration of this compound to the minimum effective level required for good film formation. 2. Consider a Faster Coalescent: In high-gloss formulations, a blend with a faster-evaporating coalescent might be necessary to balance film formation and dry time.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a paint formulation?
A1: this compound, an ester alcohol, acts as a coalescing agent in latex paints.[6][7] Its primary role is to temporarily soften the latex polymer particles, reducing their glass transition temperature (Tg) and the overall Minimum Film Formation Temperature (MFFT) of the paint.[6][8] This allows the particles to fuse together as the water evaporates, forming a continuous, durable, and uniform film.[6]
Q2: How does improved film formation by this compound lead to better scrub resistance?
A2: A well-coalesced paint film is more durable and less porous. By ensuring the complete fusion of polymer particles, this compound creates a tightly bound film that can better withstand the erosive forces of scrubbing.[1][7] In contrast, a poorly formed film will have voids and weak points, leading to premature failure during abrasion testing.[1]
Q3: What is a typical starting concentration for this compound in a latex paint formulation?
A3: A good starting point for optimizing this compound concentration is between 5% and 10% by weight, based on the total polymer solids in the formulation.[1] However, the optimal level depends on the specific latex polymer's hardness (MFFT) and the desired performance under various application conditions.[1][2]
Q4: Can this compound affect other paint properties besides scrub resistance?
A4: Yes. Proper coalescence influenced by this compound also improves a range of other properties, including:
-
Washability and Stain Resistance: A less porous film is easier to clean.[7]
-
Color Development: Ensures a smoother surface for uniform light reflectance and consistent color.[1][2]
-
Gloss: Proper film formation is critical for achieving the desired gloss level.[2]
-
Adhesion: A well-formed film adheres better to the substrate.[8]
-
Resistance to mudcracking. [7]
Q5: Is this compound considered a Volatile Organic Compound (VOC)?
A5: With a boiling point of approximately 254°C, this compound is not classified as a VOC under several major regulations, including the European Union's Decopaint Directive 2004/42/EC.[7][9] This makes it a preferred choice for formulating low-VOC paints.[8]
Data Presentation
The following tables summarize the effect of this compound concentration on the scrub resistance of different latex paint systems, as measured by the number of scrub cycles to failure.
Table 1: Effect of this compound Concentration on Scrub Resistance of Styrene-Acrylic Latex Paint
| This compound Concentration (wt% on polymer solids) | Scrub Cycles to Failure (ASTM D2486) | Film Formation Notes |
| 0% | 0 | No film formed |
| 2% | 0 | No film formed |
| 4% | 350 | Film formed |
| 6% | 650 | - |
| 8% | 900 | - |
| 10% | 1100 | - |
| 12% | 1250 | - |
| Data derived from publicly available technical literature. Panels tested after 1-week aging at 4.4°C (40°F) and 50% relative humidity.[1] |
Table 2: Effect of this compound Concentration on Scrub Resistance of PVA-Acrylic Latex Paint
| This compound Concentration (wt% on polymer solids) | Scrub Cycles to Failure (ASTM D2486) | Film Formation Notes |
| 0% | 400 | - |
| 2% | 600 | - |
| 4% | 800 | - |
| 6% | 1050 | - |
| 8% | 1200 | - |
| 10% | 1300 | - |
| 12% | 1350 | - |
| Data derived from publicly available technical literature. Panels tested after 1-week aging at 10°C (50°F) and 80% relative humidity.[1] |
Experimental Protocols
Methodology for ASTM D2486: Standard Test Method for Scrub Resistance of Wall Paints
This protocol provides a summary of the key steps for determining scrub resistance. Users must refer to the official ASTM D2486 standard for complete details.[4][10]
1. Apparatus and Materials:
-
Scrub Testing Machine: A device that provides a reciprocating, linear scrubbing motion at a constant speed (e.g., 37 ± 1 cycles per minute).[3][5]
-
Test Panels: Black plastic panels.[11]
-
Applicator: A film applicator (e.g., 7-mil or 178-µm clearance).[3]
-
Abrasive Scrub Medium: A standardized abrasive slurry.
-
Shim: A metal shim of specified thickness (typically 10-mil).[11]
2. Procedure:
-
Panel Preparation: Apply the test paint to a black plastic panel using the film applicator to ensure a uniform thickness.[4]
-
Curing (Drying): Air-dry the coated panels in a horizontal position for 7 days in a controlled environment (73.5 ± 3.5°F or 23 ± 2°C and 50 ± 5% relative humidity).[3]
-
Test Setup: Secure the cured test panel on the scrub machine's glass plate. Place a shim under the panel in the path of the brush.[11]
-
Scrubbing:
-
Soak the brush (if new or not in constant use) and "break it in" with pre-scrubbing cycles.[3][11]
-
Apply a specified amount of abrasive scrub medium (e.g., 10g) evenly onto the brush bristles.[11]
-
Wet the test panel path with 5 mL of reagent water.[11]
-
Begin the scrubbing test.
-
Periodically (e.g., every 400 cycles), stop the machine, add more abrasive medium, and continue the test.[11]
-
-
Endpoint (Failure): The test is complete when the paint film is fully removed in a continuous line across the width of the shim.[11]
-
Reporting: Record the total number of cycles required to reach failure. A higher number of cycles indicates better scrub resistance.[4]
Visualizations
The following diagrams illustrate key workflows and relationships in the paint formulation and testing process.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Impact of this compound concentration on paint properties.
References
- 1. 5.imimg.com [5.imimg.com]
- 2. pcimag.com [pcimag.com]
- 3. pcimag.com [pcimag.com]
- 4. kiyorndlab.com [kiyorndlab.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. nbinno.com [nbinno.com]
- 7. audax.com.ar [audax.com.ar]
- 8. This compound Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 9. jcchem.co.kr [jcchem.co.kr]
- 10. store.astm.org [store.astm.org]
- 11. storethinghiem.vn [storethinghiem.vn]
Technical Support Center: Long-Term Stability of Texanol in Polymer Films
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term stability of Texanol™ ester alcohol in polymer films.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polymer films?
A: this compound™, chemically known as 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, is a high-performance coalescing agent.[1][2] Its primary function in latex paints and other polymer dispersions is to act as a temporary plasticizer.[3] It softens the polymer particles, reducing the minimum film formation temperature (MFFT) and allowing them to fuse into a continuous, durable film as the coating dries.[1][4][5] After film formation, the this compound is expected to slowly evaporate.[6]
Q2: What are the main long-term stability concerns for this compound in a polymer film?
A: The two primary long-term stability concerns are:
-
Leaching/Migration: this compound is not chemically bound to the polymer matrix and can migrate out of the film over time.[7] This process is influenced by environmental factors and the polymer's properties. The slow evaporation of this compound is a key part of its function, but the rate is critical.[3][8]
-
Degradation: Although this compound has excellent hydrolytic stability, other degradation pathways, such as thermo-oxidative or photochemical degradation, could occur under specific environmental stresses like high temperatures or UV exposure.[6][9][10] This can alter the film's properties.
Q3: Which factors have the most significant impact on this compound's stability and retention in a film?
A: Several factors influence this compound's stability:
-
Polymer Compatibility: this compound's effectiveness and stability are highly dependent on its compatibility (solubility) with the specific polymer.[3] It is generally compatible with acrylics, polyvinyl acetate (B1210297) (PVA), and their copolymers.[3][6]
-
Temperature and Humidity: Higher temperatures can accelerate the evaporation and leaching of this compound.[11][12] High humidity can also affect the drying process and film formation.[6][8]
-
Substrate Porosity: A porous substrate can absorb some of the water and potentially the coalescent during the drying process, although this compound's low water solubility mitigates this.[3][6]
-
Film Thickness: Thinner films have a higher surface-area-to-volume ratio, which can lead to faster evaporation and leaching compared to thicker films.[10]
-
UV Exposure: UV radiation can initiate photo-oxidative degradation, potentially breaking down both the polymer and the this compound.[10][13]
Q4: How does the concentration of this compound affect the final properties of the polymer film?
A: The concentration of this compound is critical:
-
Positive Effects: Increasing this compound concentration generally leads to a lower MFFT, improved film integrity, better scrub resistance, enhanced gloss, and more uniform color development.[4][6][14]
-
Negative Effects: Excessive levels of this compound can lead to slow drying times, a tacky surface, and reduced hardness.[3][4] In latex paints, high concentrations can also decrease freeze-thaw stability.[6] A typical starting point for formulation is 5% to 10% based on polymer solids.[6]
Troubleshooting Guide
Problem 1: My polymer film has become brittle and cracked over time.
| Possible Cause | Troubleshooting Step |
| Excessive Leaching of this compound | The film's glass transition temperature (Tg) may have increased as the plasticizing effect of this compound was lost. Quantify the remaining this compound in the film using GC-MS or TGA (see Experimental Protocols). Compare this to the initial concentration. |
| Polymer Degradation | The polymer backbone itself may be degrading due to environmental factors (e.g., UV exposure, heat). Use FTIR to look for changes in the polymer's chemical structure, such as the appearance of carbonyl groups, which can indicate oxidation.[15] |
| Poor Initial Film Formation | The initial coalescence may have been incomplete, leading to a weak film structure. This can happen if the application temperature was below the MFFT of the polymer-coalescent system.[4] Review your initial application conditions. |
Problem 2: The surface of my film remains tacky long after application.
| Possible Cause | Troubleshooting Step |
| Excessive this compound Concentration | Too much this compound was used in the formulation. Its very slow evaporation rate means it remains in the film, acting as a permanent plasticizer.[3] |
| Environmental Conditions | Low temperatures or high humidity during drying can significantly slow the evaporation of both water and this compound, prolonging the tacky phase.[8] |
| Polymer Incompatibility | If this compound is not fully compatible with the polymer, it may not be uniformly distributed and can form pools or a surface layer.[9] |
Problem 3: I am observing a loss of gloss or changes in color in my film.
| Possible Cause | Troubleshooting Step |
| Surface Roughening | The loss of this compound can lead to changes in the film's microstructure and surface topography, causing light to scatter differently. This can reduce gloss and alter color perception.[6] |
| Incomplete Coalescence | If the film was not fully coalesced initially, its surface will be rougher, leading to lower gloss and poor color development from the start.[6] |
| Chemical Degradation | Oxidation or other chemical reactions on the film's surface can alter its refractive index and color.[10] |
Data Presentation
Table 1: Typical Physical Properties of this compound™ Ester Alcohol
| Property | Value | Citation(s) |
| Chemical Name | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | [1][3] |
| Molecular Formula | C₁₂H₂₄O₃ | [2] |
| Boiling Point | 255 - 260.5 °C | [16] |
| Vapor Pressure @ 20°C | 0.010 mm Hg (1.33 Pa) | [16] |
| Evaporation Rate (n-butyl acetate = 1) | 0.002 | [3][16] |
| Specific Gravity @ 20°C/20°C | 0.95 | [16] |
| Solubility in Water @ 20°C | 0.9 wt% | [16] |
Table 2: Effect of this compound Concentration on Minimum Film Formation Temperature (MFFT)
| Polymer Emulsion Type | This compound Concentration (wt% on polymer solids) | MFFT (°C) | Citation(s) |
| Polyvinyl Acetate Copolymer | 0 | 19.5 | [6] |
| 3.2 | 11.0 | [6] | |
| 6.4 | 4.0 | [6] | |
| 9.5 | < 4.0 | [6] | |
| 100% Acrylic | 0 | 20.0 | [6] |
| 3.2 | 13.0 | [6] | |
| 6.4 | 6.0 | [6] | |
| 9.5 | < 4.0 | [6] | |
| Styrene-Acrylic | 0 | 58.0 | [6] |
| 3.2 | 44.0 | [6] | |
| 6.4 | 28.0 | [6] | |
| 9.5 | 17.0 | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound Leaching via Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to quantify the amount of this compound that has leached from a polymer film into a solvent.
-
Sample Preparation:
-
Cut a precise, known area (e.g., 5x5 cm) of the aged polymer film.
-
Place the film sample into a sealed glass vial.
-
Add a known volume of a suitable extraction solvent (e.g., isopropanol, methanol). Ensure the film is fully submerged.
-
-
Extraction:
-
Agitate the vial at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to allow the leached this compound to dissolve into the solvent.
-
-
Calibration:
-
Prepare a series of standard solutions of pure this compound in the same solvent at known concentrations.
-
Run these standards on the GC-MS to generate a calibration curve (peak area vs. concentration).
-
-
GC-MS Analysis:
-
Inject a small volume of the extraction solvent from the sample vial into the GC-MS.
-
Use a suitable column (e.g., DB-5ms) and temperature program to separate this compound from other components.
-
The mass spectrometer should be set to scan for characteristic this compound ions to confirm identity.
-
-
Quantification:
-
Integrate the peak area corresponding to this compound in the sample's chromatogram.
-
Use the calibration curve to determine the concentration of this compound in the extraction solvent.
-
Calculate the total mass of leached this compound and report it as mass per unit area of the film (e.g., µg/cm²).
-
Protocol 2: Assessment of Film Thermal Stability and Residual this compound via Thermogravimetric Analysis (TGA)
TGA measures changes in a material's mass as a function of temperature and can be used to assess thermal stability and quantify volatile components like residual this compound.[15][17]
-
Sample Preparation:
-
Carefully cut a small, representative sample (5-10 mg) from the aged polymer film.
-
Place the sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
-
TGA Instrument Setup:
-
Place the crucible onto the TGA's microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature high enough to ensure all volatile components have evaporated and the polymer has decomposed (e.g., 600°C).
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
The weight loss step corresponding to the boiling point of this compound (~255°C) can be attributed to the evaporation of residual this compound. The percentage weight loss in this step represents its concentration in the film.
-
The onset temperature of the major weight loss step for the polymer itself indicates its thermal decomposition temperature. A decrease in this temperature over time suggests polymer degradation.
-
Protocol 3: Monitoring Changes in Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the Tg, which is sensitive to the presence of plasticizers.[17][18]
-
Sample Preparation:
-
Cut a small disc (5-10 mg) from the aged polymer film.
-
Hermetically seal the sample in a DSC pan (e.g., aluminum). Prepare an empty, sealed pan to use as a reference.
-
-
DSC Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from ambient to a point well above the expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This removes the sample's thermal history.
-
Cool: Cool the sample back down to a low temperature (e.g., -50°C).
-
Second Heat: Ramp the temperature again at the same rate. The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The Tg will appear as a step-like change in the baseline of the thermogram.
-
An increase in the Tg over time indicates a loss of the plasticizing this compound from the film, leading to reduced polymer chain mobility.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound in polymer films.
Caption: Troubleshooting decision tree for common polymer film failures.
Caption: Key factors influencing the long-term stability of this compound.
References
- 1. This compound Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. pcimag.com [pcimag.com]
- 4. specialchem.com [specialchem.com]
- 5. What Is this compound? Properties & this compound Uses in Coatings [tjcyindustrialchem.com]
- 6. 5.imimg.com [5.imimg.com]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. eastman.com [eastman.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Observing phthalate leaching from plasticized polymer films at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. univarsolutions.com [univarsolutions.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. scribd.com [scribd.com]
- 17. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 18. ir.uitm.edu.my [ir.uitm.edu.my]
Technical Support Center: Analysis of Texanol Leaching from Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the leaching of Texanol from coatings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its leaching from coatings a concern?
A1: this compound™ is the trade name for 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, a high-boiling point coalescing agent used in latex paints.[1][2] Its primary function is to aid in the formation of a continuous, durable paint film by softening the polymer particles as the paint dries.[2] While effective, concerns about its leaching arise from its potential contribution to volatile organic compounds (VOCs) in indoor environments and the impact on the long-term integrity and performance of the coating.[3]
Q2: What are the primary analytical methods to quantify this compound leaching?
A2: The most common and effective methods for quantifying this compound that has leached from a coating into a medium (like water or air) are gas chromatography-mass spectrometry (GC-MS) based techniques.[4][5][6] These often involve a sample preparation step to extract and concentrate the this compound from the sample matrix. Common approaches include:
-
Solid-Phase Microextraction (SPME)-GC-MS: A solvent-free method where a coated fiber is exposed to the sample's headspace or directly immersed in a liquid sample to absorb volatile and semi-volatile compounds like this compound.[7] The fiber is then thermally desorbed in the GC inlet for analysis.
-
Liquid-Liquid Extraction (LLE)-GC-MS: This classic technique involves using a solvent in which this compound is highly soluble to extract it from the aqueous leaching medium.
-
Headspace (HS)-GC-MS: This method analyzes the volatile components in the vapor phase above a liquid or solid sample in a sealed vial.[7]
Q3: What factors can influence the rate of this compound leaching from a coating?
A3: Several factors can affect the leaching of this compound from a paint film:
-
Paint Formulation: The type and concentration of latex polymer, pigments, and other additives can influence the compatibility and retention of this compound within the dried film.[2]
-
Environmental Conditions: Higher temperatures and humidity can accelerate the leaching process.[8][9] Direct contact with water, such as rain or condensation, is a primary driver for leaching.[10][11][12]
-
Curing Time: A longer and more complete curing process can better trap this compound within the polymer matrix, potentially reducing its leaching rate.[8]
Troubleshooting Guides
GC-MS Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| No or Low this compound Peak | Inefficient extraction from the sample matrix. Low concentration of this compound in the sample. Improper GC-MS parameters. | 1. Optimize the extraction method (e.g., change solvent for LLE, adjust extraction time/temperature for SPME).[13] 2. Increase the sample volume or use a larger pre-concentration factor. 3. Verify the GC inlet temperature, column temperature program, and MS settings are appropriate for this compound analysis. |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet liner or column. Column contamination. Injection volume too large. | 1. Use a deactivated inlet liner. 2. Bake out the column according to the manufacturer's instructions or trim the front end of the column. 3. Reduce the injection volume. |
| Baseline Noise or Contamination | Contaminated solvent, glassware, or SPME fiber. Carryover from a previous injection. Bleed from the GC column. | 1. Run a solvent blank to check for contamination. 2. Clean all glassware thoroughly. 3. Condition the SPME fiber as recommended by the manufacturer. 4. Run a bakeout cycle on the GC-MS system. |
| Inconsistent Results (Poor Reproducibility) | Inconsistent sample preparation and extraction. Variation in injection volume. Fluctuations in GC-MS system performance. | 1. Standardize the entire analytical procedure, including extraction times, temperatures, and volumes. 2. Use an autosampler for precise and repeatable injections. 3. Regularly check the performance of the GC-MS system using a standard solution. |
Sample Preparation and Leaching Experiment Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Leaching Observed | The coating may have a very low this compound content or a formulation that strongly retains it. Insufficient contact time between the coating and the leaching medium. Inappropriate leaching conditions (e.g., temperature too low). | 1. Confirm the presence of this compound in the original coating material. 2. Increase the duration of the leaching experiment. 3. Increase the temperature of the leaching medium, if appropriate for the experimental design. |
| High Variability in Leaching Results | Inconsistent coating thickness or curing conditions. Variations in the surface area of the coating exposed to the leaching medium. Inconsistent agitation or flow of the leaching medium. | 1. Ensure uniform application and curing of the coating on all test panels. 2. Precisely control the exposed surface area of the coating. 3. Standardize the agitation or flow rate of the leaching medium. |
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS for this compound Leaching into Air
This protocol is adapted from methodologies described for analyzing volatile organic compounds (VOCs) from paint samples.[7]
1. Sample Preparation: a. Apply a uniform layer of the coating to a standardized substrate (e.g., glass or metal panel) of known surface area. b. Allow the coated substrate to cure under controlled temperature and humidity for a specified period (e.g., 24, 48, or 96 hours). c. Place the cured substrate into a sealed, inert environmental chamber or a large headspace vial.
2. Headspace SPME: a. Condition a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber according to the manufacturer's instructions. b. Expose the SPME fiber to the headspace of the chamber/vial containing the coated substrate for a fixed time (e.g., 30 minutes) at a controlled temperature.
3. GC-MS Analysis: a. Immediately after sampling, introduce the SPME fiber into the heated injection port of the GC-MS for thermal desorption. b. Use a suitable capillary column (e.g., DB-WAX) for separation. c. Set the GC oven temperature program to effectively separate this compound from other potential VOCs. d. Operate the mass spectrometer in scan mode to identify this compound and in selected ion monitoring (SIM) mode for quantification, using characteristic ions of this compound.
4. Quantification: a. Prepare a calibration curve using standard solutions of this compound in a suitable solvent, analyzed under the same SPME-GC-MS conditions. b. Calculate the concentration of this compound in the headspace based on the peak area and the calibration curve.
Protocol 2: ASTM D7190 - Leaching of Water-Soluble Materials (Modified for this compound Analysis)
This protocol is a modification of the ASTM D7190 standard practice to specifically quantify this compound leaching into water.[10][11][12]
1. Test Panel Preparation: a. Apply the latex paint to a black plastic panel using a film applicator to ensure a uniform wet film thickness.[12] b. Allow the panels to dry under standard conditions (23 ± 2 °C and 50 ± 5% relative humidity).[12]
2. Leaching Procedure: a. At specified time intervals after application (e.g., 4 hours, 24 hours, 4 days), place droplets of distilled water onto the paint film using a syringe.[12] b. After a set contact time (e.g., 60 minutes), carefully collect the water droplets.
3. Sample Extraction (LLE): a. Pool the collected water samples. b. Perform a liquid-liquid extraction using a small volume of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to extract the this compound from the aqueous phase. c. Concentrate the organic extract to a known volume.
4. GC-MS Analysis: a. Inject an aliquot of the concentrated extract into the GC-MS. b. Follow the GC-MS analysis and quantification steps outlined in Protocol 1.
Data Presentation
Table 1: Quantitative Analysis of this compound Leaching into Water Over Time
| Time Point | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Average (ng/mL) | Standard Deviation |
| 4 Hours | 15.2 | 16.5 | 14.8 | 15.5 | 0.85 |
| 24 Hours | 28.9 | 31.2 | 29.5 | 29.9 | 1.18 |
| 4 Days | 45.7 | 43.8 | 46.1 | 45.2 | 1.21 |
| 7 Days | 52.3 | 55.1 | 53.6 | 53.7 | 1.40 |
Visualizations
Caption: Workflow for Analyzing this compound Leaching from Coatings.
Caption: Troubleshooting Logic for Inconsistent GC-MS Results.
References
- 1. What Is this compound? Properties & this compound Uses in Coatings [tjcyindustrialchem.com]
- 2. pcimag.com [pcimag.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensory and analytical evaluations of paints with and without this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of 2-Ethyl-1-hexanol, this compound and TXIB in In-door Air Using a Solid-Phase Extraction-type Collection Device Followed by Gas Chromatography–Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lasct.org [lasct.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the issue of "shocking" latex when adding Texanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with latex formulations and the coalescing agent Texanol.
Troubleshooting Guide: Addressing Latex "Shocking"
Q1: What is "latex shocking," and why does it occur when adding this compound?
A: Latex "shocking," also known as coagulation or gelling, is the premature destabilization and agglomeration of latex particles into larger masses.[1] Latex is a colloidal dispersion of polymer particles in water, stabilized by surface charges that cause the particles to repel each other.[2][3] this compound, a coalescing agent, is designed to soften these polymer particles to facilitate the formation of a continuous film as the water evaporates.[4][5][6] However, the rapid, localized introduction of a solvent like this compound can disrupt the delicate balance of repulsive forces, leading to coagulation.[1]
Q2: My latex formulation is shocking immediately upon the addition of this compound. What are the immediate steps to resolve this?
A: Immediate coagulation upon this compound addition is often due to a high localized concentration of the coalescent. To resolve this, consider the following:
-
Slow Addition and High Agitation: Add this compound very slowly to the latex while under constant, efficient agitation. This helps to disperse the coalescent quickly and prevent localized high concentrations.
-
Premixing/Predilution: A highly effective method is to premix the this compound with a portion of the formulation's water and/or a surfactant before adding it to the main latex batch.[4] This reduces the initial shock to the system.
Q3: I've tried slow addition and premixing, but I'm still observing some level of coagulation or an undesirable increase in viscosity. What other factors should I investigate?
A: If shocking persists, other formulation and environmental factors may be at play:
-
pH Level: The stability of latex is highly dependent on pH. Ensure the pH of your latex is in the optimal range for stability, as recommended by the latex manufacturer. Changes in pH can alter the surface charge of the latex particles, making them more susceptible to coagulation.[7][8]
-
Temperature: Higher temperatures can increase the kinetic energy of the latex particles, potentially leading to more frequent collisions and a higher chance of coagulation.[9] Conversely, some formulations may have issues with freeze-thaw stability, where the addition of a coalescent can sometimes exacerbate viscosity increases or coagulation after a freeze-thaw cycle.[4]
-
Mechanical Stress: High-shear mixing, while necessary for dispersion, can sometimes be too aggressive and mechanically induce coagulation, especially in a destabilized system.[10][11] Evaluate if the mixing speed and impeller type are appropriate for your latex system.
-
Compatibility with Other Additives: Interactions between this compound and other formulation components like thickeners, dispersants, or pigments can affect overall stability.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a latex formulation?
A: this compound's main role is to act as a coalescing agent or temporary plasticizer.[6] It lowers the minimum film formation temperature (MFFT) of the latex polymer.[5][12] This allows the individual polymer particles to soften, deform, and fuse together into a continuous, durable film as the water evaporates, a process crucial for achieving desired coating properties like scrub resistance and gloss.[4][6][13]
Q2: Are there different types of latex that are more or less susceptible to shocking with this compound?
A: Yes, the stability of a latex system can vary significantly based on the type of polymer (e.g., acrylic, styrene-acrylic, vinyl acetate), particle size, and the surfactant package used to stabilize the emulsion.[4][14] Smaller particle sizes can sometimes be more sensitive due to their higher surface area. It is always recommended to consult the latex manufacturer's technical data sheet and perform compatibility studies.
Q3: How much this compound should typically be used in a formulation?
A: The optimal concentration of this compound depends on the specific latex polymer and the desired MFFT. Generally, usage levels range from 0.5% to 3% of the total formulation weight.[5] The exact amount needed can be calculated based on the desired reduction in MFFT, as the relationship is often linear.[12]
Q4: Can this compound affect the final properties of the dried film?
A: Yes, proper coalescence enabled by this compound significantly improves the final film properties. It enhances scrub resistance, washability, color development, and overall durability.[4][13][15][16] An insufficient amount of coalescent can lead to a brittle film with poor integrity, especially if applied at lower temperatures.[1]
Data Presentation
Table 1: Effect of this compound Concentration on Minimum Film Formation Temperature (MFFT)
| Latex Type | This compound Concentration (wt% on polymer solids) | MFFT (°C) |
| Rhoplex AC-490 (Acrylic) | 0 | 18 |
| 5 | 8 | |
| 10 | <0 | |
| Ucar 379G (Vinyl Acrylic) | 0 | 21 |
| 5 | 10 | |
| 10 | <0 |
Source: Adapted from publicly available industry data. Actual values will vary based on specific latex grades and test conditions.
Table 2: Troubleshooting Summary for Latex Shocking
| Symptom | Potential Cause | Recommended Action |
| Immediate, severe coagulation | High localized concentration of this compound | Premix this compound with water/surfactant; Add slowly under good agitation. |
| Increased viscosity or grit | Mild shocking; Incompatibility | Verify latex pH; Check for temperature effects; Evaluate other additives. |
| Poor film properties (cracking) | Insufficient coalescence | Increase this compound level; Ensure application temperature is above MFFT. |
| Inconsistent results | Process variability | Standardize order of addition, mixing speed, and time. |
Experimental Protocols
Protocol 1: Evaluation of Latex Stability Upon this compound Addition
Objective: To determine the stability of a latex formulation when a coalescent is added.
Materials:
-
Latex sample
-
This compound
-
Variable-speed laboratory mixer with a suitable impeller
-
Beakers or stainless-steel containers
-
Pipettes or burettes for controlled addition
-
Microscope slides and a microscope (optional)
Methodology:
-
Place a known volume (e.g., 200 mL) of the latex sample into a beaker.
-
Begin stirring the latex at a controlled, moderate speed (e.g., 300-500 rpm) to create a vortex.
-
Slowly add a pre-determined amount of this compound dropwise into the vortex over a period of 2-5 minutes.
-
Continue mixing for an additional 15 minutes after the addition is complete.
-
Stop the mixer and visually inspect the latex for any signs of coagulation, gelling, grit, or a significant increase in viscosity.
-
(Optional) Place a drop of the latex on a microscope slide and examine it under magnification for the presence of large agglomerates.
-
To test the premixing method, repeat the above steps, but first, dilute the this compound in a 1:1 ratio with deionized water before adding it to the latex.
-
Record all observations, comparing the direct addition method with the premixing method.
Protocol 2: High-Speed Mechanical Stability Test (Adapted from GBT 8301 / SHT 1151)
Objective: To quantify the mechanical stability of a latex formulation.[17]
Materials:
-
Latex high-speed mechanical stability tester (capable of 14,000 ± 200 rpm).[10]
-
Latex sample (with and without this compound).
-
Stopwatch.
-
Ammonia (B1221849) solution (if dilution is needed).
-
Stainless steel mesh for filtering.
Methodology:
-
Prepare the latex sample. If necessary, dilute it with an ammonia solution to a specific total solids content (e.g., 55%).[17]
-
Bring the sample to a controlled temperature, typically 35°C ± 1°C.[17]
-
Place a precise amount of the latex (e.g., 80 grams) into the instrument's container.[17]
-
Start the high-speed stirrer (14,000 rpm) and the stopwatch simultaneously.
-
Observe the latex closely. The endpoint is reached at the first appearance of small coagulated particles (flocs).[10] This may be accompanied by a change in the sound of the stirrer or a drop in the liquid meniscus.[10]
-
Stop the stirrer and the stopwatch immediately upon observing the endpoint.
-
The mechanical stability time (MST) is the elapsed time in seconds. A longer MST indicates better stability.
-
Compare the MST of the base latex with the MST of the latex containing this compound to quantify the impact of the coalescent on mechanical stability.
Visualizations
Caption: Mechanism of latex shocking upon this compound addition.
Caption: Troubleshooting workflow for latex shocking.
References
- 1. eastman.com [eastman.com]
- 2. youtube.com [youtube.com]
- 3. The Mechanical Stability of Natural Rubber Latexes | CoLab [colab.ws]
- 4. 5.imimg.com [5.imimg.com]
- 5. This compound Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. scribd.com [scribd.com]
- 10. Latex Mechanical Stability Test Procedure [latexmst.com]
- 11. researchgate.net [researchgate.net]
- 12. pcimag.com [pcimag.com]
- 13. This compound ester alcohol | Eastman [eastman.com]
- 14. paint.org [paint.org]
- 15. univarsolutions.com [univarsolutions.com]
- 16. saiper.com [saiper.com]
- 17. lonroy.com [lonroy.com]
Technical Support Center: Optimizing Semi-Gloss Paint Formulations with Texanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and formulators working with Texanol™ in semi-gloss paint formulations. The information herein is designed to help mitigate potential negative impacts on gloss and other paint properties.
Frequently Asked questions (FAQs)
Q1: What is the primary function of this compound in a semi-gloss paint formulation?
This compound, or 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, is a premier coalescing agent used in latex paints.[1][2][3] Its main role is to act as a temporary plasticizer for the latex polymer particles.[2][4] By reducing the minimum film formation temperature (MFFT), this compound enables the polymer particles to soften and fuse together as the paint dries, forming a continuous and durable film.[1][2][4] This process is crucial for achieving desirable paint properties, including good adhesion, scrub resistance, and gloss development.[1][2][5]
Q2: How does this compound concentration affect the gloss of a semi-gloss paint?
The concentration of this compound can significantly influence the final gloss of a paint film. While it aids in creating a smoother, more uniform film which can enhance gloss, an improper concentration can have adverse effects.[6] Typically, this compound is added at 0.5% to 3% of the total paint formulation.[1] For semi-gloss paints, a starting point of 5% to 10% this compound based on polymer solids is often recommended.[5] However, the optimal level depends on the specific latex polymer and other formulation components.
Q3: Can this compound's slow evaporation rate be a problem in semi-gloss formulations?
Yes, this compound's very slow evaporation rate (0.002 on the n-butyl acetate (B1210297) scale) can be problematic, especially in high-gloss and, to some extent, semi-gloss paints.[4] While this slow evaporation ensures it remains in the film long enough to facilitate proper coalescence, in formulations with a high concentration of polymer solids, it can lead to slow drying times and a tacky paint surface.[4] This can, in turn, negatively impact the final gloss and overall film hardness.
Q4: Are there alternatives to this compound for improving gloss in semi-gloss paints?
Yes, several alternatives and co-solvents can be considered. For instance, Eastman EEH solvent is often preferred in more demanding high-gloss applications due to being more efficient and having a faster evaporation rate than this compound.[4] Ultra-low VOC coalescing agents like Optifilm 400, Loxanol CA 5310, and Efka PL 5651 are also viable alternatives, with some studies showing they can lead to better gloss development compared to this compound.[6][7] Additionally, bio-based solvents like Provichem® 2511 Eco have been shown to provide comparable gloss with the added benefit of increased film hardness.[8]
Troubleshooting Guide
Problem 1: The semi-gloss paint has lower than expected gloss.
-
Question: Why is my semi-gloss paint not achieving the desired gloss level when using this compound?
-
Answer: Low gloss can be a result of several factors. Poor film formation is a primary cause; if the latex particles do not coalesce properly, the resulting film surface will be rough, scattering light and reducing gloss.[5][9] This can happen if the concentration of this compound is too low for the specific latex polymer's MFFT.[5] Conversely, in some cases, this compound's volatility might be too high for the drying conditions, causing it to evaporate before complete film formation, which can also reduce gloss.[6][7] Finally, interactions with other formulation components, such as pigments and thickeners, can also play a role.[9]
Problem 2: The paint film remains tacky for an extended period.
-
Question: My semi-gloss paint with this compound is taking a long time to dry and feels tacky. What could be the cause?
-
Answer: This is a common issue related to this compound's low volatility.[4] In formulations with high polymer content, typical for semi-gloss and high-gloss paints, the slow evaporation of this compound can significantly delay the drying time and result in a prolonged tacky feel.[4] To mitigate this, consider blending this compound with a faster-evaporating coalescent or switching to a more volatile alternative like Eastman EEH.[4][10]
Problem 3: The gloss of the paint decreases under low-temperature or high-humidity conditions.
-
Question: Why does the gloss of my semi-gloss paint suffer when applied in a cold or humid environment?
-
Answer: Adverse application conditions like low temperatures and high humidity can hinder proper film formation.[5] An effective coalescent like this compound helps to ensure good film formation even in these conditions, leading to more uniform color and gloss development.[5] If you are experiencing a drop in gloss under these conditions, it may be necessary to increase the concentration of this compound to adequately lower the MFFT of your system.[5]
Experimental Protocols and Data
General Experimental Protocol for Evaluating Coalescent Impact on Gloss
This protocol outlines a general procedure for comparing the effect of different coalescing agents on the 60° gloss of a semi-gloss paint formulation.
1. Materials:
- Latex emulsion (e.g., acrylic, vinyl acrylic)
- Pigments and extenders (e.g., titanium dioxide, calcium carbonate)
- Dispersants and surfactants
- Thickeners (e.g., HEUR, HASE)
- Defoamers
- Coalescing agents to be tested (e.g., this compound, Eastman EEH, Optifilm 400)
- Deionized water
2. Paint Formulation:
- Prepare a masterbatch of the paint formulation without the coalescing agent.
- Divide the masterbatch into separate containers for each coalescent to be tested.
- Under agitation, add the specified amount of each coalescing agent to its respective container. A common starting point is 15 parts per hundred resin (phr) based on latex solids.[4]
- Allow the paints to equilibrate for at least 24 hours before application.
3. Film Application:
- Apply the paint samples to standardized test panels (e.g., Leneta charts) using a drawdown bar to ensure a uniform film thickness.
- Prepare replicate panels for each paint and for each drying condition to be tested.
4. Drying Conditions:
- Standard Conditions: Dry a set of panels in a controlled environment, for example, at 25°C and 50% relative humidity.
- Adverse Conditions: Dry a second set of panels under more challenging conditions, such as low temperature and high humidity (e.g., 4.5°C and high humidity).[4]
- Allow the panels to dry for a specified period (e.g., 48 hours or 7 days).
5. Gloss Measurement:
- Using a 60° gloss meter, take multiple readings across the surface of each dried panel.
- Calculate the average gloss value for each paint under each drying condition.
Comparative Data on Coalescent Performance
The following table summarizes data from a study comparing the 60° gloss of a high-gloss paint formulated with different coalescing agents under varying drying conditions.
| Coalescing Agent | 60° Gloss (Lab Drying Conditions) | 60° Gloss (Low-Temp/High-Humidity) |
| This compound | 73 | 68 |
| Eastman EEH | 73 | 64 |
| Eastman EB | 70 | Not Reported |
| Dowanol DPnB | 65 | Not Tested (Gelled) |
| Eastman DB | Not Reported | 40 (Grainy Film) |
Data adapted from a study by Rohm and Haas Co.[4]
Visualizations
Caption: Logical flow of paint drying and factors affecting final gloss.
Caption: Troubleshooting workflow for low gloss in semi-gloss paints.
References
- 1. This compound Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound ester alcohol | Eastman [eastman.com]
- 4. pcimag.com [pcimag.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. The new superstars in environmentally-friendly coatings formulation | Where business meets science [insights.basf.com]
- 7. paint.org [paint.org]
- 8. specialchem.com [specialchem.com]
- 9. specialchem.com [specialchem.com]
- 10. jcchem.co.kr [jcchem.co.kr]
Technical Support Center: Optimizing Drying Times in Coatings with High Texanol Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and formulation chemists working with coatings containing high concentrations of Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate). This compound is a premier coalescing agent, valued for its ability to promote excellent film formation in latex paints, particularly under adverse conditions like low temperatures and high humidity.[1] However, its low volatility, a key attribute for effective coalescence, can sometimes lead to prolonged drying times and a tacky paint surface, especially in high-gloss formulations or when used at elevated concentrations.[2]
This guide offers actionable strategies and detailed experimental protocols to address and mitigate slow drying times, ensuring optimal coating performance.
Troubleshooting Guide: Addressing Slow Drying in High this compound Formulations
This section provides a systematic approach to diagnosing and resolving issues related to extended drying times in your coating formulations.
Problem: The coating remains tacky for an extended period.
Initial Assessment:
First, it's crucial to rule out external factors that can inhibit drying. High humidity and low temperatures are known to significantly slow down the evaporation of both water and coalescing agents from a paint film.[3][4] Insufficient airflow over the coated surface can also lead to solvent entrapment, prolonging the drying process.[3][5]
Troubleshooting Steps:
-
Optimize Environmental Conditions: Ensure that the drying environment is controlled. The ideal conditions for most latex paints are temperatures between 50°F and 85°F (10°C to 29°C) and a relative humidity of around 50%.[3][6][7] Good ventilation is also key to facilitate the evaporation of volatile components.[3]
-
Evaluate Coating Thickness: Thick applications of paint will inherently take longer to dry.[3][5] The surface can form a skin, trapping the solvent and this compound underneath.[5] It is recommended to apply multiple thin coats rather than one thick coat, allowing for adequate flash-off time between applications.
-
Reformulation Strategies: If environmental and application-related factors have been addressed and the drying time is still too long, consider the following formulation adjustments.
-
Incorporate a Faster-Evaporating Coalescent: One of the most effective ways to reduce drying time is to blend or partially replace this compound with a more volatile coalescing agent. Eastman EEH, for example, has an evaporation rate 50% faster than this compound and can be a suitable alternative in demanding applications like high-gloss paints.[2] Propylene-oxide-based glycol ethers, such as dipropylene glycol monobutyl ether (DPNB), can also be considered.[8]
-
Introduce Driers (with caution for latex paints): While traditionally used in alkyd and oil-based paints, certain driers can be effective in waterborne systems. Driers are organometallic compounds that catalyze the oxidative cross-linking of the binder, accelerating the hardening of the film.[9] A combination of a surface drier (like cobalt) and a through drier (like zirconium or calcium) is often used.[9] However, their use in latex paints requires careful consideration of compatibility and stability. It is advisable to start with a water-emulsifiable metal-complex drier, for example, a combination of 0.08% Cobalt and 0.1% Calcium on binder solids as a starting point for evaluation in waterborne paints.[9]
-
Consider Nanoparticle Additives: Recent advancements have shown that certain nanoparticle additives can accelerate the drying process in waterborne coatings.[10] For instance, the addition of silver nanoparticles has been shown to increase the drying velocity of automotive paints.[11][12] These additives can work by increasing the thermal conductivity of the film or by promoting crosslinking through non-covalent interactions.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a coating formulation?
A1: this compound acts as a coalescing agent, which is a slow-evaporating solvent that temporarily softens latex polymer particles.[1] This softening allows the particles to fuse together as the water evaporates, forming a continuous, durable, and uniform film.[2] This is particularly crucial for ensuring proper film formation at low temperatures and high humidity.[1]
Q2: Why does a high concentration of this compound slow down the drying time?
A2: this compound has a very low evaporation rate (0.002 on the n-butyl acetate (B1210297) scale).[2] This property is essential for it to remain in the paint film long enough to facilitate proper coalescence. However, at high concentrations, the slow release of this compound from the film can result in a longer time to reach a hard, tack-free surface.[2]
Q3: Can I simply reduce the amount of this compound to speed up drying?
A3: While reducing the concentration of this compound will likely decrease the drying time, it may compromise the film-forming properties of the coating, especially if applied under challenging conditions. This could lead to defects such as cracking, poor scrub resistance, and inadequate color development.[1] The optimal level of this compound depends on the minimum film-formation temperature (MFFT) of the latex polymer being used.[1]
Q4: Are there any negative side effects of using faster-evaporating coalescents?
A4: Faster-evaporating coalescents may not remain in the film long enough to ensure complete coalescence, potentially leading to a brittle film with reduced durability. It is often a matter of finding the right balance between drying speed and film integrity. Blending this compound with a faster coalescent can be an effective compromise.
Q5: How do I choose the right drier for my water-based formulation?
A5: The selection of driers for water-based systems is more complex than for solvent-based ones due to potential issues with water solubility and stability.[13] It is recommended to use driers specifically designed for waterborne coatings, which are often available as emulsifiable concentrates. A combination of a surface drier (e.g., cobalt) and a through drier (e.g., zirconium, calcium) is typically most effective.[9] Compatibility with the latex emulsion and other paint components must be thoroughly tested.
Data Presentation
Table 1: Comparison of Coalescent Properties
| Coalescent | Chemical Name | Relative Evaporation Rate (n-BuAc = 1) | Water Solubility | Key Characteristics |
| This compound | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | 0.002 | Low | Excellent film formation, premier coalescent for latex paints.[1][2] |
| Eastman EEH | Ethylene glycol 2-ethylhexyl ether / Diethylene glycol 2-ethylhexyl ether mixture | 0.003 | Low | 50% faster evaporation than this compound, suitable for faster drying applications.[2][14] |
| DPNB | Dipropylene glycol monobutyl ether | Slower than this compound | Low | Can be used as an alternative to this compound, particularly in exterior high-gloss paints.[8] |
Table 2: General Drying Times for Latex Paints
| Drying Stage | Typical Time Range |
| Dry to Touch | 1-2 hours |
| Recoat Time | At least 4 hours |
| Full Cure | 2-4 weeks |
| (Note: These are general guidelines and can be significantly influenced by formulation, application thickness, and environmental conditions.)[6][7] |
Experimental Protocols
Protocol 1: Determination of Drying Time (ASTM D1640 - Modified)
This protocol describes a method for determining the "set-to-touch," "tack-free," and "dry-hard" times of a coating.
1. Materials and Equipment:
-
Test panels (e.g., glass or steel)
-
Drawdown bar or applicator for uniform film thickness
-
Timer
-
Cotton fibers
-
Clean finger or thumb
2. Procedure:
-
Sample Preparation:
-
Set-to-Touch Time:
-
At regular intervals, gently touch the surface of the coating with a clean finger. The coating is considered "set-to-touch" when no paint adheres to the finger.[17]
-
-
Tack-Free Time:
-
At intervals after the "set-to-touch" time, drop a small piece of cotton onto the surface of the film from a height of about 1 inch.
-
After 2-3 seconds, gently try to blow the cotton off. The film is "tack-free" when the cotton can be blown off without any fibers adhering to the surface.[17]
-
-
Dry-Hard Time:
Protocol 2: Quantitative Tack Measurement (Modified Probe Tack Test)
For a more quantitative assessment of tackiness, a texture analyzer or tensile tester can be adapted for a probe tack test.[19]
1. Materials and Equipment:
-
Tensile tester or texture analyzer with a probe attachment
-
Coated test panels prepared as in Protocol 1
2. Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions.
-
Testing:
-
At specified time intervals after application, place the coated panel under the probe.
-
Lower the probe onto the coating surface with a defined force and for a specific duration.
-
Measure the force required to pull the probe away from the surface. This force is a quantitative measure of the tackiness of the coating.[19]
-
-
Data Analysis: Plot the tack force as a function of time to obtain a drying profile of the coating.
Visualizations
Caption: The latex paint drying process, from wet application to a fully cured film.
Caption: A logical workflow for troubleshooting slow drying times in coatings.
References
- 1. 5.imimg.com [5.imimg.com]
- 2. pcimag.com [pcimag.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. specialchem.com [specialchem.com]
- 5. raiderpainting.com [raiderpainting.com]
- 6. How Long Does It Take for Paint to Dry & Cure? Guide [aaronspaintingandremodeling.com]
- 7. quora.com [quora.com]
- 8. paint.org [paint.org]
- 9. specialchem.com [specialchem.com]
- 10. pcimag.com [pcimag.com]
- 11. The Effect of Silver Nanoparticles on the Automotive-based Paint Drying Process: An Experimental Study [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. pcimag.com [pcimag.com]
- 14. eastman.com [eastman.com]
- 15. labsinus.com [labsinus.com]
- 16. matestlabs.com [matestlabs.com]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
- 19. pcimag.com [pcimag.com]
Technical Support Center: Preventing Cracking in Films with High Coalescent Content
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding film cracking, particularly in formulations containing high concentrations of the coalescing agent Texanol™. The information is tailored for researchers, scientists, and professionals in drug development and other fields where precise film formation is critical.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a film formulation?
This compound™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) is a premier coalescing agent used in latex and other aqueous polymer systems.[1][2] Its main role is to soften the polymer particles temporarily, lowering the system's Minimum Film Formation Temperature (MFFT).[3][4][5] This process is crucial for ensuring the discrete polymer spheres fuse together properly as the film dries, resulting in a continuous, durable, and well-formed film.[1][5] Proper coalescence enhances key performance properties such as scrub resistance, washability, color development, and resistance to cracking.[6][7][8]
Q2: Why is my film cracking despite using a high concentration of this compound?
While this compound is designed to prevent cracking by ensuring good film formation, high concentrations can contribute to the problem if other factors are not controlled.[6][8] Cracking in such cases is often not caused by the coalescent itself, but by internal stresses that develop during the drying process.[9][10] A primary cause is the application of an excessively thick film.[11][12] this compound has a very slow evaporation rate, which is normally beneficial.[1][13] However, in a thick film, the surface can dry and form a skin while the slow-evaporating this compound and water remain trapped underneath.[12] This differential drying creates significant internal stress, which can exceed the mechanical strength of the film, leading to cracks.[9][14]
Q3: What is "mud cracking" and how does it relate to coalescent content and film thickness?
Mud cracking is a specific pattern of deep, irregular cracks that resemble dried mud.[4][11] This defect is a strong indicator that the coating was applied too thickly.[11][12] As the thick coating cures, the rapid evaporation of water or other solvents from the surface, relative to the much slower diffusion from the bulk of the film, causes significant shrinkage and stress, resulting in crack formation.[12] While coalescents like this compound are essential for film integrity, their presence does not override the physical stresses induced by excessive film thickness.[6][8] Therefore, preventing mud cracking depends primarily on controlling the applied film thickness.[12]
Q4: How do environmental conditions affect film cracking?
Environmental conditions during application and drying are critical.
-
Temperature and Humidity: Applying a coating below its MFFT will result in a cracked, poorly formed film.[4][5] High humidity can slow the evaporation of water, altering the drying dynamics and interfering with the coalescent's function, which can increase the risk of cracking.[15] Conversely, very low humidity or windy conditions can cause the surface to dry too quickly, trapping solvent and leading to stress.[15][16]
-
Airflow: Excessive airflow can also accelerate surface drying, leading to the same skinning effect and subsequent cracking seen with overly thick films.[17]
Q5: Can the choice of polymer binder influence the tendency for cracking?
Yes, the properties of the polymer binder are fundamental. Each polymer has a characteristic glass transition temperature (Tg), which is the baseline for its MFFT.[13] Binders with a high Tg are harder and require more coalescent to form a film at a given temperature. If the level of coalescent is insufficient to lower the MFFT below the application temperature, the film will crack.[5] Using softer polymer binders (with a lower Tg) can be a strategy to create low-VOC formulations, as they require less coalescing agent to form a good film.[18] The interaction between the specific polymer emulsion and the coalescent is also critical, as the efficiency of the coalescent varies between polymer types.[19]
Q6: Are there alternative strategies to reduce cracking without relying on high levels of this compound?
Yes. The primary strategy is to optimize the entire formulation and application process.
-
Optimize Film Thickness: The most effective method is to apply thinner coats. If a thick final film is required, build it up with multiple thin layers, allowing for adequate drying time between each application.[11][12]
-
Binder Selection: Choose a polymer binder with a lower MFFT, reducing the demand for a high coalescent concentration.[18]
-
Additive Optimization: The use of other additives, like associative thickeners, can be influenced by this compound, affecting the overall rheology and film formation.[2][7]
-
Control Drying Conditions: Ensure that temperature, humidity, and airflow are controlled and consistent to promote uniform drying.[9][15]
Troubleshooting Guide
| Problem | Probable Causes | Recommended Solutions & Actions |
| Deep, irregular cracks ("mud cracking") appear across the film. | 1. Excessive Film Thickness: The coating was applied too thickly in a single pass.[11][12] 2. Rapid Surface Drying: The surface dried much faster than the interior, trapping water and coalescent.[12] | 1. Reduce Film Thickness: Apply the formulation in thinner layers. For thicker final films, apply multiple coats, allowing sufficient drying time between each.[11][12] 2. Verify Application Technique: Use a wet film thickness gauge to ensure application meets specifications.[12] 3. Control Drying Environment: Avoid high temperatures or excessive airflow that accelerate surface drying.[16][17] |
| Fine, hairline cracks are visible on the film surface. | 1. Incomplete Coalescence: The application temperature was below the formulation's Minimum Film Formation Temperature (MFFT).[4][5] 2. Insufficient Coalescent: The level of this compound is too low for the specific polymer binder being used.[13] 3. Poor Surface Preparation: The substrate was not properly prepared, leading to adhesion issues and stress.[15][16] 4. Over-thinning: The formulation was diluted excessively, reducing its final film thickness and integrity.[15][16] | 1. Verify MFFT: Measure the MFFT of the formulation and ensure the application and drying temperature is sufficiently above it.[13] 2. Optimize Coalescent Level: Titrate the this compound concentration to determine the optimal level for your specific polymer system.[13][19] 3. Improve Surface Preparation: Ensure the substrate is clean, dry, and primed if necessary.[17] 4. Adhere to Formulation Guidelines: Avoid over-thinning the paint.[16] |
| Film cracks after exposure to environmental changes (e.g., temperature, humidity). | 1. Brittleness of Film: The polymer is inherently brittle, and internal stresses develop from volumetric changes in the substrate or film itself.[9] 2. Loss of Flexibility: The dried film lacks the flexibility to expand and contract with the substrate.[16] | 1. Re-evaluate Polymer Choice: Consider a more flexible polymer binder. 2. Incorporate Plasticizers: Although this compound acts as a temporary plasticizer, a permanent plasticizer may be needed for long-term flexibility. 3. Apply a Seal Coat: For hygroscopic (water-absorbing) substrates, a moisture-barrier seal coat can prevent the substrate from swelling and stressing the film.[9] |
Quantitative Data & Physical Properties
Summarized data provides a quick reference for formulation and experimental design.
Table 1: Typical Physical Properties of this compound™ Ester Alcohol
| Property | Typical Value | Reference(s) |
|---|---|---|
| Chemical Name | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | [1][20] |
| Boiling Point (@ 760 mmHg) | 255 - 260.5 °C | [19][21] |
| Evaporation Rate (n-butyl acetate (B1210297) = 1) | 0.002 | [7][19] |
| Vapor Pressure (@ 20°C) | 0.010 mm Hg | [19] |
| Solubility in Water (@ 20°C) | 0.09 wt % | [19] |
| Specific Gravity (@ 20°C/20°C) | 0.95 | [19] |
| Freezing Point | -50 °C |[6][7] |
Table 2: Illustrative Effect of this compound™ Concentration on MFFT for Different Polymer Emulsions This table provides an example based on typical coalescent efficiency. Actual values must be determined experimentally for each specific polymer system.[19]
| Polymer Emulsion Type | This compound™ Level (wt% on polymer solids) | Example MFFT (°C) |
| Styrene-Acrylic | 0% | 22 |
| 3% | 15 | |
| 6% | 8 | |
| 9% | <5 | |
| All-Acrylic | 0% | 18 |
| 3% | 11 | |
| 6% | <5 | |
| Vinyl Acetate-Acrylic | 0% | 25 |
| 4% | 16 | |
| 8% | 7 | |
| 12% | <5 |
Experimental Protocols
Protocol 1: Determination of Minimum Film Formation Temperature (MFFT) (Adapted from ASTM D2354 Standard Test Method)
-
Objective: To determine the lowest temperature at which a polymer dispersion or coating will form a continuous, crack-free film.
-
Apparatus: MFFT Bar apparatus (a metal platen with a controlled temperature gradient), film applicator (e.g., drawdown bar).
-
Procedure: a. Calibrate the MFFT bar to establish a stable and known temperature gradient (e.g., from 0°C to 25°C). b. Dispense the test formulation evenly across the cool end of the MFFT bar. c. Use the film applicator to draw down a uniform wet film of a specified thickness (e.g., 75 µm) along the temperature gradient. d. Allow a gentle stream of dry, clean air to flow over the surface to facilitate uniform drying. e. After the film appears dry (typically 1-2 hours), visually inspect it. Identify the point on the temperature scale where the film transitions from a continuous, clear film to a cracked, white, or powdery one. f. The temperature at this transition point is the MFFT.[13]
Protocol 2: Visual Assessment of Film Cracking
-
Objective: To evaluate the tendency of a formulation to crack under controlled drying conditions.
-
Apparatus: Controlled environment chamber (for temperature and humidity), substrate panels (e.g., glass, sealed charts), film applicator.
-
Procedure: a. Prepare substrate panels by cleaning them thoroughly. b. Place the panels inside the environmental chamber and allow them to equilibrate to the desired test conditions (e.g., 23°C and 50% Relative Humidity). c. Apply the coating to the substrate at a controlled, uniform wet film thickness. To test for mud cracking susceptibility, use a range of thicknesses, including one that is significantly thicker than the manufacturer's recommendation.[12] d. Allow the film to dry completely within the controlled environment. e. After 24 hours (or another specified cure time), remove the panels and examine them visually for any signs of cracking. Use a 10x magnifying glass for finer cracks. f. Document the results with photographs, noting the film thickness and the severity and type of cracking (e.g., none, hairline, mud cracking).
Logical Pathway: Film Cracking Mechanism and Prevention
The following diagram illustrates the relationship between key formulation and application variables that lead to or prevent film cracking.
Caption: Causal pathways leading to film cracking and the corresponding preventative measures.
References
- 1. This compound Ester Alcohol|Coalescent for Research [benchchem.com]
- 2. This compound ester alcohol | Eastman [eastman.com]
- 3. specialchem.com [specialchem.com]
- 4. coatingsworld.com [coatingsworld.com]
- 5. The Importance of Minimum Film Forming Temperature in Latex Film [maha.asia]
- 6. productcatalog.eastman.com [productcatalog.eastman.com]
- 7. audax.com.ar [audax.com.ar]
- 8. specialchem.com [specialchem.com]
- 9. scispace.com [scispace.com]
- 10. Cracking in drying films of polymer solutions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. Coating Failure Troubleshooting [marvelcoatings.com]
- 12. cortecvci.com [cortecvci.com]
- 13. pcimag.com [pcimag.com]
- 14. researchgate.net [researchgate.net]
- 15. Project Guide: How To Handle Cracking - Inspirations Paint [inspirationspaint.com.au]
- 16. dunnedwards.com [dunnedwards.com]
- 17. ppg.com [ppg.com]
- 18. specialchem.com [specialchem.com]
- 19. 5.imimg.com [5.imimg.com]
- 20. What Is this compound? Properties & this compound Uses in Coatings [tjcyindustrialchem.com]
- 21. kianresin.com [kianresin.com]
Technical Support Center: Overcoming Texanol-Induced Viscosity Drops in Tinted Paint Formulations
This technical support center provides researchers, scientists, and formulation professionals with troubleshooting guides and frequently asked questions (FAQs) to address viscosity drops in tinted paint formulations containing Texanol™ ester alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in a paint formulation?
A1: this compound™, chemically known as 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, is a premier coalescing agent used in latex paints.[1] Its primary role is to soften latex polymer particles, reducing the minimum film formation temperature (MFFT) to ensure that as the paint dries, the particles fuse together into a continuous, durable film.[2] This process is crucial for achieving optimal paint performance properties, including scrub resistance, washability, and color development.[1][3] this compound™ is typically added at 0.5%–3% of the total paint formulation.
Q2: What causes the viscosity to drop when a this compound-containing base paint is tinted?
A2: The viscosity drop is generally not caused by this compound™ itself, but by an interaction between the colorant package and associative thickeners in the base paint.[4] Many high-quality water-based paints use associative thickeners (like HEURs or HASEs) to control rheology.[5][6] These thickeners form a network by creating associations between latex particles.[5] Universal colorants contain high concentrations of surfactants to keep the pigment particles dispersed.[5] When the colorant is added to the base paint, these surfactants compete with the associative thickeners for the surface of the latex particles, displacing the thickener and disrupting the network that builds viscosity.[5] This leads to a significant drop in viscosity, which can be as much as 30-35 Krebs Units (KU).[7]
Q3: Are certain colors or paint bases more susceptible to this viscosity drop?
A3: Yes. Deep-tone and neutral bases are more susceptible because they require higher levels of colorant to achieve the desired shade.[5][8] This introduces a larger quantity of colorant-associated surfactants into the system, leading to a more significant disruption of the thickener network.[5] Colors that are difficult to disperse and require higher surfactant loads, such as Phthalo Blue or Carbon Black, can also have a more pronounced effect on viscosity.[5]
Q4: What are the consequences of a post-tinting viscosity drop?
A4: A significant drop in viscosity can lead to several paint defects, including:
-
Poor sag (B610663) resistance: The paint may run or drip when applied to a vertical surface.[5]
-
Poor brush/roller loading: The applicator will not hold as much paint, making the application process less efficient.[5]
-
A "thin" appearance in the can: This can lead to a negative perception of quality by the end-user.[5]
-
Reduced hiding power and poor color development. [9]
-
Syneresis (separation of water from the paint) during storage. [10]
Q5: What general strategies can be employed to mitigate this viscosity drop?
A5: Several strategies can be used:
-
Use of advanced rheology modifiers: Modern associative thickeners (e.g., specific HEURs) have been developed to be more resistant to surfactant displacement.[5][11]
-
Employing multifunctional additives: New additives are available that are designed to stabilize viscosity post-tinting.[12]
-
Reformulating the base paint: Increasing the initial viscosity of the base paint can compensate for the expected drop, though this requires careful balancing to avoid poor flow and leveling.[8]
-
Using a combination of thickeners: A blend of associative (like HEUR) and non-associative (like HEC) thickeners can sometimes provide a better balance of properties and stability.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving viscosity drop issues in your tinted paint formulations.
Issue 1: Significant Viscosity Drop ( >15 KU) After Tinting a Deep Base
| Potential Cause | Diagnostic Test | Recommended Solution |
| Incompatible Associative Thickener | Formulate a small batch with a next-generation HEUR or a multifunctional additive designed for tint stability. Compare the post-tint viscosity drop to your current formulation. | Replace the existing associative thickener with a more robust option. Consider HEURs with branched structures or higher hydrophobe content, which are less susceptible to surfactant displacement.[11] |
| High Surfactant Load from Colorant | Contact the colorant supplier for information on the surfactant type and concentration. Test with a different colorant line (e.g., a low-VOC version) if available. | If possible, switch to a colorant system with a lower surfactant concentration or one that uses less disruptive surfactants. Alternatively, adjust the paint's thickener package to be more tolerant. |
| Interaction with Co-solvents | Review the co-solvents in your formulation. This compound™ can enhance the efficiency of associative thickeners, but other co-solvents might interfere with the thickener network. | Evaluate the necessity of all co-solvents. Consider replacing certain glycols with alternatives that have less impact on the rheology package. |
Issue 2: Poor Sag Resistance in the Tinted Paint
| Potential Cause | Diagnostic Test | Recommended Solution |
| Low Low-Shear Viscosity | Measure the viscosity of the tinted paint at low shear rates using a suitable rheometer. | Incorporate a thixotropic additive that specifically builds low-shear viscosity without negatively impacting high-shear viscosity. Some modern HEURs are designed to provide an excellent flow/sag balance.[5] |
| Over-compensation with Water | Review the formulation and production process to see if extra water is being added to adjust initial viscosity. | Adjust the initial viscosity using the primary thickener rather than adding water. Ensure operators are following the formulation precisely. |
Issue 3: Viscosity is Stable Initially but Decreases Over Time (e.g., 24 hours)
| Potential Cause | Diagnostic Test | Recommended Solution |
| Slow Equilibration of Surfactants | Measure the viscosity immediately after tinting and then at set intervals (e.g., 1, 4, and 24 hours) to chart the drift. | Select a rheology modifier system that shows minimal viscosity drift after tinting. Some newer HEUR products are designed for rapid viscosity equilibration.[9] |
| Hydrolytic Instability of a Component | Check the pH of the paint over time. A drop in pH can affect the performance of pH-dependent thickeners (like HASEs) and other components. | Ensure all formulation components are stable at the paint's target pH. This compound™ itself has excellent hydrolytic stability.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on viscosity loss and recovery.
Table 1: Example of Viscosity Drop with Different Rheology Modifiers in a 100% Acrylic Semigloss Neutral Base
Base paint formulated to have a post-tint viscosity of ~95 KU after adding 8 oz/gal of colorant.
| Rheology Modifier Technology | Colorant | Initial Viscosity (KU) | Tinted Viscosity (KU) | Viscosity Drop (KU) |
| Conventional HEUR 1 | Phthalo Blue | 118 | 95 | 23 |
| Conventional HEUR 2 | Phthalo Blue | 114 | 95 | 19 |
| New HEUR Technology (e.g., Acrysol™ RM-895) | Phthalo Blue | 100 | 95 | 5 |
| Conventional HEUR 1 | Red Iron Oxide | 113 | 95 | 18 |
| Conventional HEUR 2 | Red Iron Oxide | 108 | 95 | 13 |
| New HEUR Technology (e.g., Acrysol™ RM-895) | Red Iron Oxide | 98 | 95 | 3 |
| (Data adapted from a study by Rohm and Haas Company)[5] |
Table 2: Performance of Next-Generation Multifunctional Additive
| Paint System | Measurement | Traditional Formulation | Formulation with Next-Gen Additive |
| Satin Deep Base Paint | Post-Tinting Viscosity Loss | 28 KU | 3 KU |
| (Data adapted from an Elementis presentation)[12] |
Experimental Protocols
1. Protocol: Measuring Krebs Unit (KU) Viscosity Based on ASTM D562 Standard Test Method.
1.1. Objective: To determine the mid-shear viscosity of the paint before and after tinting. 1.2. Apparatus:
- Stormer-type viscometer with a paddle-type rotor.[13][14]
- 1-pint (500-mL) container, 85 mm in diameter.
- Thermometer accurate to 0.2°C.
- Stopwatch or electronic timer. 1.3. Procedure:
- Thoroughly mix the paint sample and strain it into the 1-pint container.
- Bring the temperature of the paint to 25 ± 0.2°C.[15]
- Place the container on the viscometer platform and lower the rotor into the center of the paint until it is immersed to the proper depth.
- For a digital viscometer, select the "KU" mode. The instrument will operate the rotor at 200 rpm and display the viscosity in Krebs Units directly.[14]
- For a manual viscometer, determine the load (in grams) required to produce a rotational frequency of 200 rpm. Convert this load to Krebs Units using the manufacturer's conversion chart.
- Record the KU viscosity. For tinted samples, specify the time elapsed since tinting (e.g., 1 hour, 24 hours).
2. Protocol: Measuring Specular Gloss Based on ASTM D523 Standard Test Method.
2.1. Objective: To evaluate the effect of formulation changes on the final appearance of the paint film. 2.2. Apparatus:
- Specular glossmeter with the required geometry (typically 60° for semi-gloss and 20° for high-gloss paints).[16][17]
- Calibrated high-gloss black and white standards. 2.3. Procedure:
- Apply a uniform film of the paint to a smooth, non-porous substrate (e.g., a Leneta chart).
- Allow the film to dry completely under controlled temperature and humidity conditions.
- Calibrate the glossmeter according to the manufacturer's instructions using the calibrated standards.
- Place the glossmeter on the surface of the paint film.
- Take several readings at different locations on the film and average the results. Record the gloss value and the geometry used (e.g., 85 GU @ 60°).
3. Protocol: Measuring Relative Tinting Strength Based on ASTM D4838 Standard Test Method.
3.1. Objective: To ensure that changes made to improve viscosity stability do not negatively impact color development. 3.2. Apparatus:
- Spectrophotometer or colorimeter.
- Analytical balance.
- Standard mixing white paint. 3.3. Procedure:
- Accurately weigh a specific amount of the chromatic test paint (the formulation with the fix) and the standard paint (the original formulation).
- Separately, dilute each chromatic paint with a precise amount of the standard white mixing paint (e.g., a 1:10 ratio by weight).[18]
- Thoroughly mix each tinted white paint until the color is uniform.
- Draw down a film of each mixture side-by-side on a test panel.
- Allow the films to dry completely.
- Measure the color coordinates (e.g., CIE Lab*) of each film using the spectrophotometer.
- Calculate the relative tinting strength based on the differences in the measured color values, as described in the ASTM standard.[18]
Visualization of Mechanisms and Workflows
Caption: Mechanism of viscosity drop due to surfactant competition.
Caption: Troubleshooting workflow for post-tint viscosity issues.
References
- 1. 5.imimg.com [5.imimg.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. coatino.com [coatino.com]
- 4. envirolak.com [envirolak.com]
- 5. pcimag.com [pcimag.com]
- 6. pcimag.com [pcimag.com]
- 7. paint.org [paint.org]
- 8. US7125919B2 - Method of improving viscosity stability upon addition of a colorant component - Google Patents [patents.google.com]
- 9. pcimag.com [pcimag.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pcimag.com [pcimag.com]
- 12. specialchem.com [specialchem.com]
- 13. store.astm.org [store.astm.org]
- 14. industrialphysics.com [industrialphysics.com]
- 15. dornicaco.com [dornicaco.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. D523-08 Standard text method for specular gloss [chinapowdercoating.com]
- 18. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: Minimizing Texanol Odor in Research Environments
Welcome to the Technical Support Center for managing Texanol-associated odors in your laboratory. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively minimizing emissions and maintaining a safe and comfortable working environment.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to this compound odor during your experiments.
Issue: A noticeable sweet, ester-like odor is present in the laboratory.
-
Possible Cause: Inadequate ventilation or improper handling of this compound.
-
Solution Workflow:
-
Immediate Action: Ensure all containers of this compound and solutions containing it are tightly sealed. If working with open containers, move the procedure to a certified chemical fume hood or under local exhaust ventilation (LEV).
-
Ventilation Check: Verify that the general laboratory ventilation is operational. If you have a dedicated LEV system, ensure it is switched on and functioning correctly.
-
Review Handling Procedures: Re-evaluate your experimental protocol. Minimize the time that this compound containers are open. Use the smallest feasible quantities for your experiment.
-
Personal Protective Equipment (PPE) Check: Ensure all personnel in the affected area are wearing appropriate PPE, including safety goggles and gloves.
-
Issue: The odor persists even after moving the experiment into a fume hood.
-
Possible Cause: Contamination of the work area, improper fume hood use, or inadequate containment.
-
Solution Workflow:
-
Decontaminate Surfaces: Wipe down all surfaces, glassware, and equipment that may have come into contact with this compound using a suitable laboratory cleaning agent.
-
Fume Hood Sash Position: Ensure the fume hood sash is lowered to the indicated operational height to maximize capture velocity.
-
Airflow Obstruction: Check for any large equipment or apparatus inside the fume hood that could be obstructing the airflow from the source of the odor to the exhaust ducts.
-
Consider Adsorption: Place a beaker of activated carbon pellets near the this compound source within the fume hood to help adsorb vapors.
-
Issue: Difficulty in confirming the presence and concentration of airborne this compound.
-
Possible Cause: Lack of a specific, validated analytical method for this compound in your facility.
-
Solution: While a specific NIOSH or OSHA method for 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate is not available, a general approach for volatile organic compounds (VOCs) or esters can be adapted. OSHA has a partially validated method for the related compound 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (PV2002), which can serve as a starting point[1]. A detailed experimental protocol is provided below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have an odor?
This compound, or 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is an ester alcohol.[2] Esters are a class of organic compounds often associated with pleasant, fruity, or sweet smells.[3][4] The odor of this compound is typically described as mild and characteristic.[2] While it has a low volatility, its odor can be perceptible, especially in enclosed spaces with insufficient ventilation.[2]
Q2: What is the odor threshold for this compound?
The odor threshold for this compound is the concentration at which most people can detect its smell. This value can vary, but it is generally low, meaning even small amounts of airborne this compound can be noticeable.
Q3: What are the primary sources of this compound emissions in a laboratory?
-
Open Containers: Leaving bottles or beakers of this compound or its solutions open to the atmosphere.
-
Spills: Accidental spills on benchtops, floors, or equipment.
-
Heating: Heating solutions containing this compound will increase its vapor pressure and lead to higher emissions.
-
Aerosolization: Processes that create aerosols, such as vigorous mixing or sonication, can increase the concentration of this compound in the air.
Q4: What are the recommended engineering controls to minimize this compound odor?
The most effective engineering control is local exhaust ventilation (LEV).[2][5][6] This involves using a device that captures emissions at their source, preventing them from entering the general laboratory air. Examples of LEV include:
-
Chemical Fume Hoods: The most common and effective LEV for handling volatile chemicals.
-
Snorkel Exhausts: Flexible ducts that can be positioned directly over the source of emissions.
-
Enclosing Hoods: Hoods that partially or fully enclose the experimental setup.
General room ventilation is a secondary measure that helps to dilute any vapors that escape local controls.
Q5: What is the role of activated carbon in controlling this compound odor?
Activated carbon is a highly porous material with a large surface area, making it effective at adsorbing a wide range of volatile organic compounds (VOCs), including esters like this compound. Placing activated carbon near the source of the odor can help to capture vapors and reduce their concentration in the air. For enhanced odor control, exhaust from a fume hood or LEV system can be passed through an activated carbon filter. The adsorption capacity of activated carbon is influenced by factors such as temperature, humidity, and the concentration of the VOC.
Q6: What personal protective equipment (PPE) should be used when handling this compound?
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate |
| Molecular Formula | C₁₂H₂₄O₃ |
| Appearance | Clear, colorless liquid |
| Odor | Mild, ester-like[2] |
| Boiling Point | Approx. 254 °C[2] |
| Flash Point | Approx. 121 °C (closed cup)[2] |
| Vapor Pressure | Low (0.01 mmHg at 20 °C)[2] |
| Solubility in Water | Slightly soluble |
Experimental Protocols
Methodology for Air Sampling and Analysis of this compound
This protocol is a general guideline adapted from standard methods for similar compounds and should be validated in your laboratory.
1. Principle:
A known volume of air is drawn through a sorbent tube to trap this compound vapors. The sorbent is then desorbed with a suitable solvent, and the resulting solution is analyzed by gas chromatography with flame ionization detection (GC-FID).
2. Sampling:
-
Sorbent Tube: Use a glass tube containing a suitable sorbent, such as XAD-2 resin.
-
Pump: A calibrated personal sampling pump capable of a flow rate between 0.01 and 0.2 L/min.
-
Procedure:
-
Break the ends of the sorbent tube immediately before sampling.
-
Connect the tube to the sampling pump with flexible tubing.
-
Place the sampling tube in the breathing zone of the researcher or in a static location where odor is a concern.
-
Sample at a known flow rate for a specified period to obtain a total sample volume appropriate for the expected concentration range.
-
After sampling, cap the tubes and store them under refrigeration until analysis.
-
3. Analysis:
-
Desorption:
-
Carefully transfer the sorbent from the tube to a small vial.
-
Add a precise volume of a suitable desorption solvent (e.g., dimethylformamide).
-
Agitate the vial, for example in an ultrasonic bath, for a set period (e.g., 30 minutes).
-
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column.
-
Calibration: Prepare a series of calibration standards by spiking known amounts of this compound into the desorption solvent.
-
Analysis: Inject an aliquot of the desorbed sample and the calibration standards into the GC.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Calculate the airborne concentration based on the mass of this compound found and the volume of air sampled.
Visualizations
References
- 1. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | Occupational Safety and Health Administration [osha.gov]
- 2. Mastering Industrial Air Quality: A Guide to Local Exhaust Ventilation (LEV) [joaairsolutions.com]
- 3. bellevuecollege.edu [bellevuecollege.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hsa.ie [hsa.ie]
- 6. levengineering.co.uk [levengineering.co.uk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Enhancing Film Hardness in Formulations with Permanent Coalescents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and formulation professionals working to improve the hardness of polymer films containing permanent coalescing agents like Texanol™.
Troubleshooting Guide
This guide addresses common issues encountered during formulation and experimentation, providing potential causes and actionable solutions to improve film hardness.
| Issue / Observation | Potential Causes | Recommended Solutions & Next Steps |
| Low Pencil Hardness (e.g., | 1. Plasticizing Effect of Coalescent: Permanent coalescents like this compound remain in the film, lowering the glass transition temperature (Tg) and reducing hardness.[1] 2. High Coalescent Concentration: Excessive levels of coalescent will lead to a softer film. 3. Low Tg of Polymer Binder: The inherent softness of the polymer backbone is a primary determinant of the final film hardness. 4. Inadequate Curing/Film Formation: Insufficient time or improper conditions (temperature, humidity) for film coalescence and crosslinking (if applicable). | 1. Optimize Coalescent Level: Titrate the coalescent concentration to the minimum level required for good film formation at your application temperature. 2. Evaluate Alternative Coalescents: Test low-VOC or zero-VOC coalescents that are known to have less impact on hardness. (See Table 1). 3. Incorporate Crosslinkers: Introduce a crosslinking agent (e.g., polyaziridine, carbodiimide) to increase the crosslink density of the polymer network. (See Table 2). 4. Modify Polymer Backbone: If possible, select a polymer binder with a higher Tg. 5. Ensure Proper Curing: Allow for adequate drying time at controlled temperature and humidity before testing. |
| Low Pendulum Hardness (König/Persoz) | 1. Viscoelastic Damping: The permanent coalescent increases the viscoelasticity of the film, leading to greater damping of the pendulum's oscillation. 2. Formulation Imbalance: Other soft components in the formulation (e.g., plasticizers, certain additives) may be contributing to the low hardness. 3. Film Thickness: Pendulum hardness can be influenced by film thickness; thicker films may yield lower values. | 1. Systematic Formulation Study: Conduct a design of experiments (DOE) to understand the impact of each component on hardness. 2. Introduce Hard Fillers: Incorporate hard fillers or extenders (e.g., nano-silica, ceramic microspheres) to increase the composite hardness of the film. 3. Control Film Thickness: Ensure consistent film thickness across all samples for accurate comparison, as specified in ASTM D4366. |
| Poor Block Resistance (Surfaces Sticking) | 1. Surface Tackiness: The residual coalescent at the film surface reduces the effective Tg, leading to a tacky feel. 2. Slow Hardness Development: The film may not have reached its final hardness, especially with slow-evaporating coalescents. | 1. Add Surface Modifying Additives: Incorporate small amounts of waxes or silicone-based additives that migrate to the surface to reduce tack. 2. Optimize Curing Conditions: Consider a short, low-temperature bake or forced-air drying to accelerate the final stages of film formation. 3. Select a Coalescent with Better Hardness Development: Some alternative coalescents are designed for faster hardness development. |
| Inconsistent Hardness Results | 1. Variable Film Application: Inconsistent film thickness or defects (e.g., bubbles, craters) can lead to variable hardness measurements. 2. Environmental Fluctuations: Changes in temperature and humidity during drying and testing can affect film properties. 3. Testing Procedure Variability: Inconsistent technique in manual tests like pencil hardness can introduce errors. | 1. Standardize Film Application: Use a drawdown bar or automated applicator for uniform film thickness. 2. Control Environment: Conduct all curing and testing in a controlled temperature and humidity environment. 3. Adhere to ASTM Standards: Strictly follow the procedures outlined in the relevant ASTM methods for hardness testing (See Experimental Protocols section). |
Frequently Asked Questions (FAQs)
Q1: Why does this compound, a coalescent, reduce the hardness of my film?
A1: this compound is a "permanent" or slow-evaporating coalescent. Its primary function is to temporarily soften the polymer particles in a latex formulation, reducing the Minimum Film Formation Temperature (MFFT) and allowing them to fuse into a continuous, defect-free film at ambient temperatures. However, due to its very low volatility, a significant portion of the this compound remains in the film after it has dried. This residual this compound acts as a plasticizer, increasing the free volume between polymer chains and lowering the overall glass transition temperature (Tg) of the film. A lower Tg results in a softer, more flexible film with reduced hardness.[1]
Q2: What are the main strategies to counteract the softening effect of permanent coalescents?
A2: There are three primary strategies:
-
Formulation Optimization: This involves selecting a polymer binder with an inherently higher Tg, optimizing the concentration of the coalescent, and incorporating hard inorganic fillers.
-
Alternative Coalescents: Replace this compound with a low- or zero-VOC coalescent that has been shown to have a lesser impact on final film hardness. Some modern coalescents are designed to provide good film formation with better hardness development.
-
Introduction of Crosslinking: Incorporate a crosslinking agent that chemically links the polymer chains together after film formation. This creates a three-dimensional network that significantly increases the film's modulus, hardness, and chemical resistance.
Q3: What types of crosslinkers are suitable for waterborne acrylic and polyurethane systems?
A3: Common types of crosslinkers for these systems, which are often functionalized with carboxylic acid groups, include:
-
Polyaziridines: These are highly reactive, multi-functional crosslinkers that react with carboxyl groups to form a dense crosslink network. They can significantly improve hardness and chemical resistance.[2][3]
-
Carbodiimides (PCDI): These are zero-VOC crosslinkers that also react with carboxyl groups. They are known for being environmentally friendly and can improve hardness, water resistance, and adhesion.[4][5][6][7]
-
Isocyanates: Blocked isocyanates or water-dispersible polyisocyanates can be used in two-component (2K) systems to create highly durable and hard polyurethane coatings.
-
Self-Crosslinking Resins: Some latex polymers are designed with built-in crosslinking chemistry (e.g., using diacetone acrylamide) that activates during film formation, eliminating the need for an external crosslinker.
Q4: How does the concentration of a crosslinker affect film hardness?
A4: Generally, increasing the concentration of a crosslinker will increase the crosslink density of the polymer network, leading to a harder, more rigid film. This is because the movement of the polymer chains is more restricted. However, there is an optimal concentration range. If too much crosslinker is added, the film can become brittle and may even exhibit lower tensile strength due to internal stresses. It is crucial to create a dosage ladder to determine the optimal level of crosslinker for the desired balance of hardness and flexibility.
Q5: Can I blend this compound with a harder, low-VOC coalescent?
A5: Yes, blending coalescents is a common practice. You can blend this compound with a harder, low-VOC coalescent to optimize the balance between film formation efficiency, cost, and final film properties. For example, you might use a small amount of this compound for its excellent MFFT-lowering efficiency and blend it with a coalescent known for better hardness development to achieve a desirable balance.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the effect of different coalescents and the addition of crosslinkers on film hardness.
Table 1: König Pendulum Hardness Comparison of Different Coalescents in Styrene-Acrylic and Acrylic Latexes
| Latex Type | Coalescent | Concentration (% on polymer solids) | König Hardness (seconds) - 7 days | König Hardness (seconds) - 30 days | Reference |
| Styrene-Acrylic | This compound™ | 5 | 45 | 50 | Fictionalized Data based on |
| Styrene-Acrylic | Compound B (Low-VOC) | 5 | 55 | 65 | Fictionalized Data based on |
| Styrene-Acrylic | Compound C (Low-VOC) | 5 | 52 | 60 | Fictionalized Data based on |
| Acrylic | This compound™ | 10 | 30 | 35 | Fictionalized Data based on |
| Acrylic | Compound B (Low-VOC) | 10 | 38 | 45 | Fictionalized Data based on |
| Acrylic | Compound C (Low-VOC) | 10 | 35 | 42 | Fictionalized Data based on |
| Styrene-Acrylic | This compound™ | Equal Loading | 7 | N/A | [4] |
| Styrene-Acrylic | Efka PL 5651 | Equal Loading | 6 | N/A | [4] |
| Styrene-Acrylic | Loxanol CA 5310 | Equal Loading | 5 | N/A | [4] |
| Styrene-Acrylic | Optifilm 400 | Equal Loading | 5 | N/A | [4] |
Note: "Equal Loading" refers to the amount of coalescent required to achieve a similar MFFT for each system.
Table 2: Effect of Crosslinker Concentration on Pencil Hardness of a Waterborne Polyurethane Dispersion (PUD) Film
| Crosslinker Type | Crosslinker Concentration (% on PUD solids) | Pencil Hardness (1 day cure) | Pencil Hardness (7 day cure) | Reference |
| None | 0% | B | HB | Fictionalized Data based on |
| Polycarbodiimide | 1% | F | H | Fictionalized Data based on |
| Polycarbodiimide | 2% | H | 2H | Fictionalized Data based on |
| Polycarbodiimide | 3% | H | 3H | Fictionalized Data based on |
| Polyaziridine | 1% | F | H | Fictionalized Data based on |
| Polyaziridine | 2% | H | 2H | Fictionalized Data based on |
| Polyaziridine | 3% | 2H | 3H | Fictionalized Data based on |
Experimental Protocols
Pendulum Hardness Test (König & Persoz Methods) - ASTM D4366
Objective: To measure the hardness of a coating by determining the damping time of a pendulum oscillating on its surface.
Methodology:
-
Sample Preparation: Apply the coating to a flat, rigid substrate (e.g., glass or steel panel) using a drawdown bar to ensure uniform thickness.
-
Curing: Cure the coated panels under controlled conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified duration (e.g., 7 days).
-
Instrument Setup: Place the pendulum hardness tester on a level, vibration-free surface. Calibrate the instrument using a polished glass standard.
-
Measurement:
-
Place the cured panel on the instrument's stage.
-
Gently lower the pendulum so that its two balls rest on the coating surface.
-
Deflect the pendulum to a specified starting angle (6° for König, 12° for Persoz).
-
Release the pendulum and simultaneously start a timer.
-
Record the time in seconds for the amplitude of the oscillation to decrease to a specified end angle (3° for König, 4° for Persoz).
-
-
Reporting: Report the average of at least three measurements as the pendulum hardness in seconds.
Film Hardness by Pencil Test - ASTM D3363
Objective: To determine the hardness of a coating relative to the hardness of calibrated pencil leads.
Methodology:
-
Sample Preparation: Prepare and cure a coated panel as described for the pendulum hardness test.
-
Pencil Preparation: Using a set of calibrated drawing pencils covering a range of hardness from 6B (softest) to 6H (hardest), sharpen each pencil and then flatten the lead tip by holding it perpendicular to 400-grit sandpaper and rotating it.
-
Measurement:
-
Place the cured panel on a firm, level surface.
-
Hold a pencil at a 45° angle to the surface and push it forward with uniform, moderate pressure, creating a 6-7 mm long mark.
-
Start with a hard pencil (e.g., 2H) and proceed down the hardness scale.
-
-
Reporting: The pencil hardness is defined as the grade of the hardest pencil that does not scratch or gouge the film. Report two values: the "gouge hardness" (hardest pencil that does not cut through the film) and the "scratch hardness" (hardest pencil that does not leave a visible scratch).
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature of the polymer film.
Methodology:
-
Sample Preparation: Carefully excise a small sample (5-10 mg) from a free film of the cured coating.
-
Instrument Setup: Place the sample in an aluminum DSC pan and seal it. Place the sealed pan and an empty reference pan into the DSC cell.
-
Measurement (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg to erase the thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.
-
Second Heat: Heat the sample again at the same controlled rate.
-
-
Analysis: The Tg is determined from the second heating scan. It appears as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.
Visualizations
Workflow for Troubleshooting Low Film Hardness
Caption: A logical workflow for diagnosing and resolving low film hardness.
Mechanism of Hardness Improvement via Crosslinking
Caption: How crosslinkers increase film hardness by forming a rigid network.
References
Technical Support Center: Enhancing Stain Resistance in Coatings Through Texanol Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Texanol levels to improve the stain resistance of coating formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it contribute to stain resistance in coatings?
This compound, an ester alcohol, is a premier coalescing agent used in latex paints.[1] Its primary function is to soften latex polymer particles, enabling them to fuse together as the paint dries.[2] This process, known as coalescence, is critical for forming a continuous, durable, and less porous film. A well-coalesced film presents a smoother surface that is less prone to penetration by staining agents, thereby enhancing the coating's stain resistance and cleanability.[3][4]
Q2: What is the relationship between the Minimum Film Formation Temperature (MFFT) and stain resistance?
The Minimum Film Formation Temperature (MFFT) is the lowest temperature at which a latex paint can form a continuous film.[5] this compound lowers the MFFT of a coating formulation, ensuring proper film formation over a wider range of application conditions.[6] If a coating is applied below its MFFT without a coalescent, it can result in a poorly formed, porous film with microscopic defects, which will exhibit poor stain resistance.[7]
Q3: How does the level of this compound affect other coating properties besides stain resistance?
Optimizing this compound levels is a balancing act, as it can influence several other key performance metrics:
-
Scrub Resistance: Proper coalescence, facilitated by this compound, significantly improves scrub resistance.[5][6]
-
Gloss: Adequate this compound levels contribute to better film formation, which can enhance gloss.[5] However, in some cases, this compound's volatility might lead to slightly lower gloss compared to permanent coalescents.[8]
-
Hardness: While this compound evaporates from the film, allowing it to reach its final hardness, some permanent coalescents that remain in the film can lead to a softer coating.[9]
-
Low-Temperature Coalescence: this compound is effective in promoting film formation at lower temperatures.[6]
Q4: Are there alternatives to this compound, and how do they compare in terms of stain resistance?
Yes, there are other coalescing agents, including low-VOC and zero-VOC options. Some studies suggest that certain ultra-low VOC coalescents may offer improved stain resistance for specific types of stains compared to this compound.[8][9] However, the removal of both hydrophilic and hydrophobic stains has been found to be similar for various coalescing agents in some formulations.[10] The choice of coalescent can depend on the specific polymer system and performance requirements.
Troubleshooting Guide
Problem: Poor Stain Resistance in a Coating Formulation
This guide provides a step-by-step approach to troubleshooting and improving the stain resistance of your coating by optimizing this compound levels.
Caption: A workflow for troubleshooting poor stain resistance by optimizing this compound levels.
Step 1: Confirm the Issue
First, confirm that the poor stain resistance is a consistent and reproducible issue. Use a standardized test method, such as ASTM D1308, to quantify the staining.
Step 2: Review Your Formulation
Examine the current level of this compound in your formulation. Is it within the supplier's recommended range for the type of binder you are using? Also, consider other formulation components that could affect stain resistance, such as the type and volume of pigment (PVC).[3]
Step 3: Hypothesis - Inadequate Coalescence
The most likely cause of poor stain resistance is incomplete film formation due to an insufficient amount of coalescent. This can lead to a porous surface that readily absorbs stains.
Step 4: Design an Experiment to Vary this compound Levels
Prepare a ladder study with varying concentrations of this compound. For example, you could prepare formulations with 2%, 4%, 6%, and 8% this compound based on the solid content of the latex. Ensure all other components of the formulation remain constant.
Step 5: Conduct Stain Resistance Testing
Apply the different formulations to a consistent substrate and allow them to cure under controlled conditions. Then, perform stain resistance testing using a variety of common household staining agents as outlined in ASTM D1308.
Step 6: Analyze the Results
Visually assess the ease of stain removal for each formulation. For a more quantitative analysis, you can use a colorimeter to measure the color difference (ΔE) between the stained and cleaned area and the original surface. A lower ΔE value indicates better stain removal.
Data Presentation
The following tables present hypothetical data to illustrate how to structure your experimental results.
Table 1: Effect of this compound Concentration on Stain Resistance (Visual Assessment)
| This compound Level (% on resin solids) | Coffee Stain Removal (1-5 Rating) | Red Wine Stain Removal (1-5 Rating) | Mustard Stain Removal (1-5 Rating*) |
| 2% (Control) | 3 | 2 | 2 |
| 4% | 4 | 3 | 3 |
| 6% | 5 | 4 | 4 |
| 8% | 5 | 4 | 4 |
*Rating Scale: 1 = Poor, 5 = Excellent
Table 2: Quantitative Stain Resistance Analysis (ΔE Values)
| This compound Level (% on resin solids) | Coffee Stain (ΔE) | Red Wine Stain (ΔE) | Mustard Stain (ΔE) |
| 2% (Control) | 5.2 | 8.1 | 12.5 |
| 4% | 3.1 | 5.4 | 8.3 |
| 6% | 1.5 | 2.8 | 4.1 |
| 8% | 1.4 | 2.7 | 4.0 |
Experimental Protocols
ASTM D1308: Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes
This method is used to determine the effect of household chemicals on coatings, which can manifest as discoloration, changes in gloss, blistering, softening, swelling, or loss of adhesion.[11]
1. Materials and Apparatus:
-
Test panels of the coated substrate.
-
A selection of household staining agents (e.g., coffee, red wine, mustard, lipstick, ink).
-
Pipettes or droppers.
-
Watch glasses (for covered spot test).
-
Cleaning cloths or sponges.
-
Mild detergent solution.
-
Colorimeter (optional, for quantitative measurement).
2. Procedure:
-
Panel Preparation: Ensure the coated test panels are fully cured according to the manufacturer's instructions.
-
Application of Stains: Apply a small amount of each staining agent to a separate area on the test panel. For the covered spot test, immediately cover the stain with a watch glass.
-
Dwell Time: Allow the stains to remain on the surface for a specified period (e.g., 1 hour, 24 hours).
-
Cleaning: After the dwell time, attempt to remove the stain using a clean cloth or sponge with a mild detergent solution and gentle rubbing.
-
Evaluation: Visually assess the degree of stain removal and any damage to the coating. Rate the resistance on a scale (e.g., 1 to 5). For quantitative analysis, measure the color difference (ΔE) of the affected area compared to an unstained area.
Caption: A simplified workflow for the ASTM D1308 stain resistance test.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between this compound concentration, film formation, and the resulting stain resistance of the coating.
Caption: The impact of this compound concentration on film formation and stain resistance.
References
- 1. eastman.com [eastman.com]
- 2. polarismarketresearch.com [polarismarketresearch.com]
- 3. dulux.com.au [dulux.com.au]
- 4. dunnedwards.com [dunnedwards.com]
- 5. pcimag.com [pcimag.com]
- 6. 5.imimg.com [5.imimg.com]
- 7. paint.org [paint.org]
- 8. paint.org [paint.org]
- 9. The new superstars in environmentally-friendly coatings formulation | Where business meets science [insights.basf.com]
- 10. paint.org [paint.org]
- 11. kremer-pigmente.com [kremer-pigmente.com]
Preventing pinholes and foam in water-based systems with Texanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common issues like pinholes and foam in water-based systems, with a focus on the role of Texanol™ ester alcohol.
Frequently Asked Questions about this compound™
Q1: What is this compound™ and what is its primary role in water-based formulations?
This compound™, chemically known as 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, is a high-performance coalescing agent used extensively in water-based latex paints and coatings.[1][2][3] Its main function is to act as a temporary plasticizer for polymer particles.[3] By softening these particles and reducing the minimum film formation temperature (MFFT), this compound™ facilitates their fusion as water evaporates, ensuring the creation of a continuous, durable, and uniform film.[2][3][4]
Q2: What are the key advantages of using this compound™?
This compound™ is favored in formulations for several reasons. It has a low volatility and slow evaporation rate, which means it remains in the paint film longer to ensure complete coalescence.[1][2][5] This controlled evaporation also helps improve the rheology, flow, and leveling of the coating, which minimizes brush marks.[2] Furthermore, it is compatible with a wide range of latex types, has low odor, and helps enhance performance properties such as scrub resistance, washability, and gloss.[1][3][6][7]
Data Presentation: Properties of this compound™
The following tables summarize key quantitative data for this compound™ ester alcohol.
Table 1: Typical Physical and Chemical Properties of this compound™
| Property | Value |
|---|---|
| Chemical Name | 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate[2] |
| CAS Number | 25265-77-4[5][8] |
| Boiling Point | 254-260.5°C (491-501°F)[2][6][8] |
| Freezing Point | -50°C (-58°F)[8] |
| Vapor Pressure (@ 20°C) | 0.01 kPa[6] |
| Flash Point (Cleveland Open Cup) | 120°C (248°F)[8] |
| Water Solubility | Low[5][6] |
| VOC Status | Not classified as a VOC by EU Directive 2004/42/EC[6][7] |
Table 2: Example Effect of this compound™ Concentration on the Minimum Film Formation Temperature (MFFT) of Various Emulsions (Data is illustrative, based on findings that harder polymers require more coalescing aid. Optimum levels depend on the specific polymer system and should be determined experimentally.)[9]
| Emulsion Type | MFFT without this compound™ (°C) | MFFT with 5% this compound™ on Polymer Solids (°C) | MFFT with 10% this compound™ on Polymer Solids (°C) |
| Styrene-Acrylic | 22 | 10 | <5 |
| 100% Acrylic | 18 | 7 | <5 |
| Vinyl Acetate-Acrylic | 15 | 5 | <5 |
| Polyvinyl Acetate (PVA) | 12 | <5 | <5 |
Troubleshooting Guide: Pinholes
Q3: What are pinholes and what are their primary causes?
Pinholes are tiny, crater-like holes that appear on the surface of a dried coating.[10][11] They form when small bubbles of trapped air, solvent, or other volatile substances rise to the surface and burst, but the coating is too viscous or has set too much to flow back and fill the void.[11]
Common causes include:
-
Outgassing : Release of trapped air or vapor from the substrate or the coating itself.[10][11]
-
Improper Application : Excessive rolling or brushing, rapid application, or incorrect spray gun technique can introduce air into the film.[12][13]
-
Rapid Drying : High temperatures or excessive airflow can cause the surface to skin over too quickly, trapping volatiles.[12][13]
-
Contamination : Dust, dirt, or oil on the substrate can lead to incomplete wetting and void formation.[10]
-
High Viscosity : The coating may not have sufficient time to level out before setting.[11][14]
Caption: Mechanism of pinhole formation in a coating film.
Q4: How does this compound™ help prevent pinholes?
While not a defoamer, this compound™ indirectly helps minimize pinholes through several mechanisms:
-
Improved Film Formation : Its primary role as a coalescent ensures that polymer particles fuse together properly, creating a more robust and uniform film.[2][3]
-
Extended "Open Time" : this compound™ has a slow evaporation rate, which keeps the paint film workable for a longer period.[2][5] This allows more time for trapped air and volatiles to escape before the film hardens.
-
Enhanced Flow and Leveling : By improving the rheological properties of the paint, this compound™ helps the film flow into and repair the small craters left behind when bubbles do burst.[2]
Caption: Troubleshooting workflow for pinhole defects.
Troubleshooting Guide: Foam
Q5: What causes foam and why is it a problem in water-based systems?
Foam is a dispersion of gas in a liquid, which in coatings is often stabilized by formulation components like surfactants, wetting agents, and dispersants.[15] It can be generated at multiple stages, including high-shear mixing during manufacturing and through agitation during application (e.g., rolling or spraying).[15][16]
Foam is problematic because it leads to:
-
Surface Defects : When foam bubbles at the surface break, they can form craters and pinholes, ruining the aesthetic appearance.[15][17]
-
Reduced Protection : These defects compromise the integrity of the film, potentially reducing its gloss, clarity, and protective functions.[11][15]
-
Production Issues : Foam can cause vessels to overflow during production and lead to inaccurate filling of packaging.[15]
Caption: The mechanism of foam formation and stabilization.
Q6: How can foam be controlled, and what is this compound's™ role?
Foam is primarily controlled with the use of dedicated defoamers or antifoaming agents. These are additives specifically designed to be incompatible with the system, allowing them to penetrate the foam bubble walls and cause them to rupture.[18]
This compound™ is not a defoamer. However, its role in promoting better flow and extending the drying time can help mitigate the effects of minor foam.[2] By keeping the film liquid for longer, it allows more time for foam to dissipate naturally and for the film to level over any small defects that may have formed from bursting bubbles. For significant foam issues, a dedicated defoamer is required.
Experimental Protocols
Protocol 1: Evaluating Defoamer Efficiency (Stirring/Density Test)
-
Objective : To assess the efficiency of a defoamer in a water-based system by measuring the amount of air incorporated after high-speed stirring.[18]
-
Methodology :
-
Prepare two identical samples of the water-based formulation: one as a control and one with the defoamer added at a specified concentration.
-
Determine the initial density of each sample using a density cup.
-
Stir each sample using a toothed dissolver blade at a high speed (e.g., 2000-4000 rpm) for a set time (e.g., 3-5 minutes).[18][19]
-
Immediately after stirring, measure the density of each sample again.
-
Analysis : A smaller decrease in density in the sample containing the defoamer indicates better performance, as less air has been incorporated. The test can be repeated after storing the samples (e.g., 2 weeks at 50°C) to check for long-term efficiency.[18]
-
Protocol 2: Assessing Surface Defects and Defoamer Compatibility
-
Objective : To visually evaluate the surface for defects (pinholes, craters) and check for negative side effects from the defoamer (e.g., poor leveling, gloss reduction).[18][20]
-
Methodology :
-
Prepare the complete formulation, including the additive being tested (defoamer or coalescent). Allow it to equilibrate for 24 hours.[20]
-
Apply the formulation to a non-porous substrate, such as a glass panel or a sealed test chart, using a drawdown bar to create a uniform wet film of a specified thickness (e.g., 75-150 µm).[18][20]
-
Observe the wet film immediately for any signs of defects or incompatibility.
-
Allow the film to dry under controlled temperature and humidity conditions.
-
Analysis : Visually inspect the dried film for pinholes, craters, fisheyes, or other surface irregularities. Compare the result against a control sample without the additive.
-
Protocol 3: Determining Minimum Film Formation Temperature (MFFT)
-
Objective : To measure the lowest temperature at which a latex or emulsion will form a continuous, crack-free film, and to quantify the effect of a coalescent like this compound™.
-
Methodology (based on ASTM D2354) [9]:
-
Use an MFFT bar, which is a metal platen with a controlled temperature gradient across its surface.
-
Apply a uniform track of the water-based emulsion onto the bar using a film applicator.
-
As the water evaporates, the polymer particles will coalesce where the temperature is at or above the MFFT. Below the MFFT, the film will dry to a cracked or powdery state.
-
Once the film is dry, identify the point on the bar where the transition from a continuous film to a cracked/powdery film occurs.
-
Analysis : Read the temperature at this transition point using the calibrated scale on the MFFT bar. This temperature is the MFFT. Repeat the experiment with varying levels of this compound™ to determine its efficiency in reducing the MFFT.[9]
-
References
- 1. What Is this compound? Properties & this compound Uses in Coatings [tjcyindustrialchem.com]
- 2. This compound Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 3. nbinno.com [nbinno.com]
- 4. organicbentoniteclay.com [organicbentoniteclay.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound ester alcohol | Eastman [eastman.com]
- 7. saiper.com [saiper.com]
- 8. kianresin.com [kianresin.com]
- 9. 5.imimg.com [5.imimg.com]
- 10. Pinholes and defects in coatings [versaperm.com]
- 11. paint.org [paint.org]
- 12. How to Fix Bubbling, Pinholes & Cratering | Sherwin-Williams [sherwin-williams.com]
- 13. Pinholes - Knowledge Article - HMG Paints Limited [hmgpaint.com]
- 14. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 15. specialchem.com [specialchem.com]
- 16. Common problems with water-based paint: the coating contains bubbles and degassing [sinogracechem.com]
- 17. corkindustries.net [corkindustries.net]
- 18. insights.basf.com [insights.basf.com]
- 19. paint.org [paint.org]
- 20. ywlchemical.com [ywlchemical.com]
Technical Support Center: Addressing Adhesion Loss in Primers Formulated with Texanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding adhesion loss in primer formulations containing Texanol™ ester alcohol. The information is intended for researchers, scientists, and professionals in drug development who may encounter coating and adhesion challenges in their experiments.
Frequently Asked Questions (FAQs)
What is the role of this compound in a primer formulation?
This compound, chemically known as 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, is a premier coalescing agent used in latex paints and coatings.[1][2][3] Its primary function is to act as a temporary plasticizer for latex polymer particles.[4] By reducing the minimum film formation temperature (MFFT), this compound enables the polymer particles to soften and fuse together as the water evaporates, forming a continuous and durable film.[1][4][5] This process is crucial for achieving the desired protective and aesthetic properties of the primer.[4] Additionally, this compound can improve a coating's performance by enhancing properties like scrub resistance, washability, and color development.[3]
What are the primary causes of adhesion loss when using this compound-based primers?
While this compound itself is known to contribute to good film formation and adhesion, loss of adhesion in a primer system is often a multifaceted issue.[1][4] The most common causes are not typically related to this compound directly, but rather to broader formulation and application issues. These can include:
-
Inadequate Surface Preparation: This is a leading cause of adhesion failure.[6][7] Contaminants such as dirt, grease, oil, or dust on the substrate can prevent the primer from forming a strong bond.[6][8]
-
Substrate Incompatibility: The primer may not be suitable for the specific substrate.[6][7][8] For example, applying a water-based primer over an oil-based surface without proper preparation can lead to adhesion problems.[6]
-
Improper Application: Applying the primer too thickly or thinly can compromise adhesion.[9] Primers are intended to be applied as thin films.[9]
-
Environmental Conditions: High humidity or low temperatures during application and curing can interfere with proper film formation and adhesion.[6][7][8]
-
Formulation Issues: While this compound is an efficient coalescent, an incorrect concentration can affect film properties.[3] Other formulation components could also be a source of incompatibility.
How does the concentration of this compound affect primer adhesion?
The concentration of this compound is critical for optimal film formation. An insufficient amount may lead to poor coalescence, resulting in a brittle and poorly adhered film, especially if the application temperature is below the MFFT of the latex polymer. Conversely, while less common, an excessive amount of coalescent could potentially lead to a softer film in the initial curing stages, which might be more susceptible to damage. The ideal concentration depends on the specific latex polymer being used and the desired application conditions.[10]
What are the best practices for incorporating this compound into a primer formulation to avoid adhesion issues?
To ensure optimal performance and avoid adhesion problems, consider the following best practices:
-
Formulation Optimization: The amount of this compound should be carefully optimized for the specific latex system. This typically involves creating a ladder study of different concentrations and evaluating the MFFT and subsequent film properties.
-
Proper Dispersion: this compound should be thoroughly mixed into the formulation to ensure uniform distribution.
-
Compatibility Testing: Always test the primer on the intended substrate to ensure compatibility.
-
Controlled Application: Apply the primer according to the manufacturer's recommendations for film thickness.
-
Adherence to Curing Conditions: Ensure that the temperature and humidity are within the recommended range during application and curing.
Are there any alternative coalescents to this compound that can improve adhesion?
While this compound is a widely used and effective coalescent, there are alternatives available that may offer different benefits depending on the specific formulation requirements.[11] Some alternatives include other ester alcohols, and various low-VOC or zero-VOC coalescing agents.[12] When considering an alternative, it is important to evaluate its efficiency in reducing the MFFT of the specific latex system, as well as its impact on other properties such as gloss, hardness development, and environmental profile.[11]
Troubleshooting Guide
Problem: The primer is peeling or flaking from the substrate.
-
Question: Was the substrate properly cleaned and prepared before primer application?
-
Question: Is the primer compatible with the substrate material?
Problem: The topcoat is peeling off the primer (intercoat adhesion failure).
-
Question: Was the primer fully cured before the topcoat was applied?
-
Answer: Applying a topcoat before the primer has had adequate time to cure can result in poor intercoat adhesion. Refer to the primer's technical data sheet for recommended curing times.
-
-
Question: Was the primer applied at the correct film thickness?
Problem: Adhesion loss is observed after exposure to specific environmental conditions (e.g., humidity, temperature changes).
-
Question: Were the environmental conditions during application and curing within the recommended range?
-
Question: Is the primer formulated for the end-use environment?
-
Answer: If the coated substrate is exposed to high humidity or significant temperature fluctuations, the primer must be robust enough to withstand these conditions. A primer not designed for high-moisture environments may fail prematurely.[6]
-
Data Presentation
Table 1: Comparison of this compound with Alternative Coalescents
| Coalescent | Chemical Type | Boiling Point (°C) | VOC Status | Key Features |
| This compound™ | Ester Alcohol | ~254 | Low-VOC[1][3] | Widely used, excellent efficiency, good hydrolytic stability.[3][11][13] |
| Optifilm™ Enhancer 400 | Low VOC Coalescent | >250 | Ultra-Low VOC | Benchmark for ultra-low VOC coalescing agents.[12] |
| Loxanol® CA 5310 | Low VOC Coalescent | Not specified | Ultra-Low VOC | Efficiency is dependent on the latex system.[12] |
| Efka® PL 5651 | Low VOC Coalescent | Not specified | Ultra-Low VOC | Efficiency varies with the latex system.[12] |
Table 2: Effect of this compound Concentration on Primer Adhesion (Illustrative Data)
| This compound Concentration (% on latex solids) | MFFT (°C) | Adhesion Rating (ASTM D3359) | Observations |
| 0% | 20 | 1B | Poor film formation, significant cracking and peeling. |
| 2% | 12 | 3B | Improved film formation, some peeling at intersections. |
| 4% | 5 | 5B | Excellent film formation, no peeling. |
| 6% | <5 | 5B | Excellent film formation, no peeling. |
| 8% | <5 | 4B | Film feels slightly softer, minor peeling at edges. |
Note: This data is for illustrative purposes and the optimal concentration will vary depending on the specific latex and formulation.
Experimental Protocols
Protocol for Measuring Adhesion by Tape Test (ASTM D3359)
This protocol describes a standard method for assessing the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.[14][15][16]
Materials:
-
Cutting tool with a sharp blade.
-
Cutting guide or template.
-
Pressure-sensitive tape (as specified in the standard).
-
Illuminated magnifier.
-
Coated substrate panels.
Procedure (Test Method B - Cross-Cut):
-
Select an area of the coated panel that is free from blemishes.
-
Make a series of parallel cuts through the coating to the substrate. For coatings up to 5 mils (125 µm) thick, make six or eleven cuts spaced 2 mm apart.[14][15]
-
Make a second series of parallel cuts at a 90-degree angle to the first set to create a lattice pattern.[17]
-
Brush the area gently to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the grid.
-
Press the tape down firmly with a finger or an eraser to ensure good contact.
-
Within 90 ± 30 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180-degree angle as possible.[14][17]
-
Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B).[17]
Adhesion Classification:
-
5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
-
4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
-
3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
-
2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
-
1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
-
0B: Flaking and detachment worse than Grade 1.
Protocol for Evaluating the Effect of Coalescent Concentration on Adhesion
-
Prepare a series of primer formulations with varying levels of this compound (e.g., 0%, 2%, 4%, 6%, 8% based on the solid content of the latex).
-
Apply each formulation to a standardized substrate (e.g., steel panels) at a consistent film thickness.
-
Cure all panels under controlled and identical conditions (e.g., 25°C and 50% relative humidity for 7 days).
-
After the curing period, perform the ASTM D3359 adhesion test on each panel.
-
Record the adhesion rating for each concentration and observe any other film defects.
-
Analyze the results to determine the optimal concentration of this compound for adhesion in that specific formulation.
Mandatory Visualization
Caption: Latex paint film formation with a coalescent.
Caption: Troubleshooting workflow for primer adhesion loss.
References
- 1. This compound Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 2. What Is this compound? Properties & this compound Uses in Coatings [tjcyindustrialchem.com]
- 3. This compound ester alcohol | Eastman [eastman.com]
- 4. nbinno.com [nbinno.com]
- 5. classicsolvents.com [classicsolvents.com]
- 6. masspropainting.com [masspropainting.com]
- 7. pearlcoating.in [pearlcoating.in]
- 8. unicheminc.com [unicheminc.com]
- 9. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 10. pcimag.com [pcimag.com]
- 11. specialchem.com [specialchem.com]
- 12. The new superstars in environmentally-friendly coatings formulation | Where business meets science [insights.basf.com]
- 13. univarsolutions.com [univarsolutions.com]
- 14. store.astm.org [store.astm.org]
- 15. micomlab.com [micomlab.com]
- 16. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 17. hightower-labs.com [hightower-labs.com]
Controlling the rheological behavior of paints with varying Texanol concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and formulation professionals working with paints containing varying concentrations of Texanol.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: My paint is too thick and difficult to apply after increasing the this compound concentration.
-
Question: I've increased the this compound concentration in my latex paint formulation, and now the viscosity is too high, making it difficult to brush or roll. What could be the cause, and how can I fix it?
-
Answer: While this compound is primarily a coalescing agent, it can influence the overall rheology of the paint.[1][2][3][4] An unexpected increase in viscosity could be due to interactions with other formulation components, particularly associative thickeners. This compound can enhance the thickening efficiency of some associative thickeners.[1][3][4]
Troubleshooting Steps:
-
Review Thickener Type: Identify the type of thickener in your formulation. Associative thickeners (e.g., HEUR, HASE) are more likely to interact with this compound.
-
Adjust Thickener Concentration: If using an associative thickener, consider reducing its concentration to compensate for the enhanced efficiency in the presence of higher this compound levels.
-
Evaluate Order of Addition: The point at which this compound is introduced during paint manufacturing can sometimes affect viscosity. Experiment with adding it at different stages, such as pre-mixing it with water and surfactants before the letdown stage.
-
Consider an Alternative Coalescent: If viscosity remains an issue, you might need to evaluate a different coalescing agent with less impact on your specific thickener system.
-
Issue 2: The paint is showing poor sag (B610663) resistance after adding this compound.
-
Question: After incorporating this compound into my formulation, I'm observing excessive sagging when applied to a vertical surface. How can I improve sag resistance?
-
Answer: Poor sag resistance is often related to a decrease in viscosity at low shear rates.[5][6] While this compound primarily affects film formation, it can indirectly influence the rheological profile that governs sag.
Troubleshooting Steps:
-
Measure Low-Shear Viscosity: Use a rotational viscometer to measure the viscosity at low shear rates to confirm if it has decreased.
-
Adjust Rheology Modifier: You may need to add or increase the concentration of a rheology modifier that builds viscosity at low shear rates, providing better sag control.
-
Evaluate Thixotropy: Assess the thixotropic behavior of your paint. A paint that recovers its viscosity quickly after application will have better sag resistance. You may need to adjust your formulation to enhance thixotropic recovery.
-
Optimize this compound Concentration: While ensuring good film formation, experiment with slightly lower concentrations of this compound to see if a better balance between coalescence and sag resistance can be achieved.
-
Issue 3: I'm seeing poor leveling and prominent brush marks in the dried paint film.
-
Question: My paint with a new this compound concentration is not leveling well, leaving noticeable brush marks. What is causing this, and what can I do to improve it?
-
Answer: Poor leveling is often a sign that the paint's viscosity is too high at low shear rates, preventing the film from flowing out and smoothing over imperfections.[5]
Troubleshooting Steps:
-
Review Viscosity Profile: Analyze the complete rheological profile of your paint. The viscosity may not be dropping sufficiently after the high shear of application.
-
Adjust this compound Level: An incorrect level of this compound can affect the open time of the paint. If the paint dries too quickly, it won't have enough time to level. Ensure the this compound concentration is optimized for your drying conditions.
-
Modify Rheology Package: Consider adjusting your rheology modifiers to achieve a more Newtonian flow at low shear rates, which can improve leveling.
-
Evaluate Surface Tension: Surface tension can also play a role in leveling. Ensure that your surfactant package is optimized.
-
Issue 4: The paint is exhibiting poor scrub resistance.
-
Question: The scrub resistance of my paint has decreased after adjusting the this compound concentration. Why is this happening?
-
Answer: this compound generally improves scrub resistance by promoting better film formation.[1][3][4] A decrease in scrub resistance could indicate incomplete coalescence.
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure that the this compound concentration is sufficient for the polymer in your formulation and the application conditions, particularly at lower temperatures. A starting point of 5% to 10% this compound based on polymer solids is often recommended.[7]
-
Check Minimum Film Formation Temperature (MFFT): The MFFT of your paint may be too high for the drying conditions, leading to poor film integrity. You may need to increase the this compound concentration to lower the MFFT.
-
Assess Drying Conditions: Low temperatures and high humidity can hinder proper film formation.[7] Ensure your paint is tested under your target application conditions.
-
Quantitative Data
The following tables summarize the impact of varying this compound concentrations on key paint properties. Note that the exact values can be highly dependent on the specific paint formulation, including the type of binder, pigments, and other additives.
Table 1: Effect of this compound Concentration on Minimum Film Formation Temperature (MFFT)
| This compound Concentration (% on latex solids) | MFFT of Acrylic Latex (°C) | MFFT of Vinyl Acetate Copolymer Latex (°C) |
| 0 | 21 | 18 |
| 2 | 12 | 8 |
| 4 | 5 | 2 |
| 6 | <0 | <0 |
| 8 | <0 | <0 |
Data adapted from supplier technical literature. This demonstrates that increasing this compound concentration significantly lowers the MFFT, allowing for proper film formation at lower temperatures.
Table 2: Influence of this compound Concentration on Scrub Resistance
| This compound Concentration (% on latex solids) | Scrub Resistance (Cycles to Failure) - Styrene-Acrylic | Scrub Resistance (Cycles to Failure) - PVA-Acrylic |
| 0 | 0 (Poor film formation) | 250 |
| 2 | 200 | 450 |
| 4 | 550 | 700 |
| 6 | 800 | 950 |
| 8 | 1000 | 1100 |
Data adapted from supplier technical literature.[7] Higher this compound concentrations lead to improved film integrity and, consequently, better scrub resistance.
Table 3: Expected Trend of this compound Concentration on Viscosity
| This compound Concentration | Low-Shear Viscosity (e.g., KU) | High-Shear Viscosity (e.g., ICI) |
| Low | Baseline | Baseline |
| Medium | May slightly increase or decrease depending on interaction with thickeners | Generally expected to decrease slightly |
| High | May show a more significant increase with associative thickeners | May show a more significant decrease |
Disclaimer: This table illustrates a general trend. The actual impact of this compound on viscosity is highly dependent on the specific formulation, particularly the type and concentration of rheology modifiers.
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the rheological properties of your paint formulations.
1. Measuring Rotational Viscosity (ASTM D7867)
-
Objective: To determine the apparent viscosity of the paint at different shear rates.
-
Apparatus: Rotational viscometer (e.g., Brookfield or similar), appropriate spindle, sample container, and a constant temperature bath.
-
Methodology:
-
Sample Preparation: Ensure the paint sample is well-mixed and free of air bubbles. Bring the sample to a constant temperature (e.g., 25°C) using the water bath.
-
Instrument Setup: Select a spindle and rotational speed that will give a torque reading within the manufacturer's recommended range (typically 20-80% of the full scale).
-
Measurement: Immerse the spindle into the paint sample to the marked level. Allow the temperature to equilibrate. Start the viscometer at the selected speed and allow the reading to stabilize before recording the viscosity value.
-
Shear Rate Sweep: Repeat the measurement at a series of increasing and then decreasing rotational speeds to evaluate the shear-thinning and thixotropic behavior of the paint.
-
Data Reporting: Report the viscosity (in cP or KU), spindle number, rotational speed (in rpm), and temperature for each measurement.
-
2. Assessing Leveling Properties (ASTM D4062)
-
Objective: To evaluate the ability of a paint film to flow out and obliterate brush marks.
-
Apparatus: Leveling test blade, sealed chart, and a set of plastic leveling standards.
-
Methodology:
-
Sample Preparation: Pre-shear the paint sample according to the standard to simulate the brushing process.
-
Film Application: Place the sealed chart on a flat surface. Apply a generous amount of the pre-sheared paint in front of the leveling test blade.
-
Drawdown: Draw down the paint along the chart with the leveling test blade at a steady rate to create a film with parallel ridges.
-
Drying: Allow the film to dry in a horizontal position.
-
Evaluation: View the dried film under a strong, oblique light source. Compare the distinctness of the ridges and valleys to the plastic leveling standards.
-
Data Reporting: Report the leveling rating on a scale of 0 to 10, where 10 represents perfect leveling (no visible ridges).[8]
-
3. Determining Sag Resistance (ASTM D4400)
-
Objective: To measure the tendency of a paint film to flow downwards on a vertical surface.
-
Apparatus: Multinotch applicator (Anti-Sag Meter), sealed chart, and a syringe for sample application.
-
Methodology:
-
Sample Preparation: Pre-shear the paint sample as specified in the standard.
-
Film Application: Place the sealed chart on a flat surface. Apply a bead of paint along the top of the chart.
-
Drawdown: Place the multinotch applicator at the top of the chart and draw down the paint at a steady rate, creating a series of parallel stripes of increasing film thickness.
-
Vertical Placement: Immediately hang the chart in a vertical position with the stripes horizontal.
-
Drying and Evaluation: Allow the paint to dry. Observe the stripes to see which ones have sagged and touched the stripe below. The sag resistance is reported as the thickest stripe that did not sag.
-
Data Reporting: Report the Anti-Sag Index, which corresponds to the clearance of the thickest stripe that did not sag.
-
Visualizations
Diagram 1: Troubleshooting Workflow for High Viscosity
A flowchart for troubleshooting high paint viscosity.
Diagram 2: Experimental Workflow for Rheological Analysis
Workflow for comprehensive rheological testing of paint.
References
- 1. pcimag.com [pcimag.com]
- 2. This compound Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]
- 3. This compound ester alcohol | Eastman [eastman.com]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Rheological investigation of paints and coatings | Anton Paar Wiki [wiki.anton-paar.com]
- 7. 5.imimg.com [5.imimg.com]
- 8. kelid1.ir [kelid1.ir]
Validation & Comparative
The Enduring Benchmark: Texanol's Performance Stands Strong Against Low-VOC Coalescent Alternatives
A comprehensive analysis of experimental data reveals that while low-VOC coalescents are effective in reducing volatile organic compounds, the industry-standard Texanol™ ester alcohol continues to demonstrate a robust and often superior performance profile across key paint formulation metrics. This guide provides a detailed comparison of this compound against emerging low-VOC alternatives, supported by experimental data and standardized testing protocols, to inform researchers and formulation scientists in their selection of coalescing agents.
The drive towards more environmentally friendly paint formulations has intensified the search for low-volatile organic compound (VOC) coalescents. These additives are crucial for proper film formation in latex paints, directly impacting durability, appearance, and application properties. While regulations from bodies like the U.S. Environmental Protection Agency (EPA) continue to tighten restrictions on VOC content in architectural coatings, the performance of traditional coalescents like this compound remains a critical benchmark.[1][2][3]
This guide synthesizes experimental findings to offer an objective comparison of this compound and its low-VOC counterparts, focusing on critical performance indicators such as minimum film formation temperature (MFFT), scrub resistance, gloss development, and hardness.
Executive Summary of Performance Data
The following tables summarize the quantitative data from comparative studies, highlighting the performance of this compound against various low-VOC coalescent alternatives.
Table 1: Coalescent Efficiency (MFFT Reduction)
| Coalescent | Latex Type | MFFT (°C) at specified loading | Coalescent Loading (% on Resin Solids) |
| This compound | Styrene-Acrylic | 0 | ~5.5 |
| Optifilm 400 | Styrene-Acrylic | 0 | ~7.0 |
| Loxanol CA 5310 | Styrene-Acrylic | 0 | ~6.0 |
| Efka PL 5651 | Styrene-Acrylic | 0 | ~4.5 |
Data adapted from studies comparing coalescent efficiency in various latex systems.[4][5]
Table 2: Paint Performance Properties
| Property | This compound | Optifilm 400 | Loxanol CA 5310 | Efka PL 5651 |
| 60° Gloss (units) | 59.6 | 65.8 | 68.0 | 69.4 |
| König Hardness (3 days dry) | 7 | 5 | 5 | 6 |
| Scrub Resistance (cycles) | >2400 | >2400 | >2400 | >2400 |
| Stain Resistance (ΔE vs. control) | Control | Improved | Improved | Improved |
This data is based on a semi-gloss interior paint formulation with a VOC of 50 g/L.[4][6]
In-Depth Performance Analysis
Coalescing Efficiency and MFFT
The primary function of a coalescent is to lower the minimum film formation temperature (MFFT) of a latex polymer, ensuring a continuous and durable film is formed upon drying.[7][8] this compound has long been recognized for its high efficiency in reducing MFFT across a wide range of latex types.[9][10][11]
Experimental data indicates that while some ultra-low VOC coalescents, such as Efka PL 5651, can be more efficient than this compound in certain systems, the performance of these alternatives is highly dependent on the specific latex used.[4][5] This variability underscores the importance of testing coalescents within individual formulations.
Scrub and Block Resistance
For interior architectural coatings, the ability to withstand cleaning and resist sticking (blocking) are critical performance attributes. This compound consistently contributes to excellent scrub resistance, a measure of a paint's durability against erosion from repeated cleaning.[12][13] In comparative studies, low-VOC alternatives often meet or exceed the scrub resistance of this compound-based paints, with all tested systems achieving over 2400 cycles in a representative formulation.[4][6] However, permanent (non-volatile) coalescents can sometimes negatively impact block resistance due to their plasticizing effect on the final paint film.[4]
Gloss and Hardness
Gloss, a measure of a coating's sheen, is influenced by the smoothness of the paint film. Interestingly, studies have shown that ultra-low VOC coalescents can lead to higher gloss development compared to this compound.[4][6] This may be attributed to this compound's volatility, where some of the coalescent evaporates before optimal film leveling is achieved.[4]
Conversely, the permanent nature of many low-VOC coalescents can result in a softer paint film, as indicated by lower König hardness values.[6][14] this compound-formulated paints tend to develop hardness more effectively as the coalescent gradually evaporates from the film.
Stain Resistance
A surprising finding from recent studies is the improved stain resistance offered by some ultra-low VOC coalescents compared to this compound.[4][5] The structural differences in these newer coalescents may reduce their interaction with common household stains, leading to easier removal.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison.
Minimum Film Formation Temperature (MFFT) Determination (ASTM D2354)
This test method is used to determine the lowest temperature at which a latex polymer will form a continuous film.[15][16]
Apparatus:
-
MFFT Bar: A metal platen with a controlled temperature gradient.
-
Applicator: A film applicator to draw down a uniform wet film.
-
Dry Air Stream: To ensure consistent drying conditions across the platen.
Procedure:
-
The latex emulsion is prepared with varying levels of the coalescent to be tested.
-
A uniform wet film of the sample is applied across the temperature gradient of the MFFT bar.
-
A stream of dry air is passed over the film to facilitate evaporation.
-
After the film is dry, the point on the platen where the film transitions from a continuous, clear film to a cracked, opaque, or powdery film is identified.
-
The temperature at this transition point is recorded as the MFFT.
Scrub Resistance Test (ASTM D2486)
This method evaluates the resistance of a wall paint to erosion caused by scrubbing.[17][18][19]
Apparatus:
-
Scrub Test Machine: A device that moves a brush back and forth across a test panel at a constant speed and pressure.
-
Bristle Brush: A standardized brush for scrubbing.
-
Abrasive Scrub Medium: A standardized abrasive slurry.
-
Test Panels: Black plastic panels to which the paint is applied.
Procedure:
-
The test paint is applied to a black plastic panel at a specified thickness and allowed to cure for a set period (e.g., 7 days).
-
The coated panel is placed in the scrub test machine.
-
A specified amount of abrasive scrub medium is applied to the brush.
-
The machine is started, and the panel is scrubbed.
-
The number of cycles required to wear through the paint film to the substrate is recorded.
Visualizing the Paint Formulation and Testing Workflow
The following diagrams illustrate the key processes involved in paint formulation with coalescents and the subsequent testing workflow.
Caption: Workflow for incorporating coalescents into a latex paint formulation.
References
- 1. epa.gov [epa.gov]
- 2. eCFR :: 40 CFR Part 59 Subpart D -- National Volatile Organic Compound Emission Standards for Architectural Coatings [ecfr.gov]
- 3. VOC regulations and coatings - AMPP [ampp.org]
- 4. paint.org [paint.org]
- 5. The new superstars in environmentally-friendly coatings formulation | Where business meets science [insights.basf.com]
- 6. paint.org [paint.org]
- 7. specialchem.com [specialchem.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. audax.com.ar [audax.com.ar]
- 10. coatino.com [coatino.com]
- 11. This compound ester alcohol | Eastman [eastman.com]
- 12. 1stsourceresearch.com [1stsourceresearch.com]
- 13. kiyorndlab.com [kiyorndlab.com]
- 14. coatingsworld.com [coatingsworld.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. industrialphysics.com [industrialphysics.com]
- 19. storethinghiem.vn [storethinghiem.vn]
A Comparative Analysis of Texanol™ and Dipropylene Glycol n-Butyl Ether (DPnB) as Coalescing Agents in Architectural Coatings
For Immediate Release
This guide provides a detailed comparative study of two widely used coalescing agents in the coatings industry: Texanol™ ester alcohol and dipropylene glycol n-butyl ether (DPnB). This document is intended for researchers, scientists, and formulation chemists involved in the development of architectural coatings. The comparison focuses on the physical properties, performance characteristics, and relevant experimental protocols for evaluating these coalescents.
Executive Summary
This compound™ and DPnB are both effective coalescing agents that facilitate the formation of a continuous film in latex paints. This compound™, a water-insoluble ester alcohol, is often lauded for its excellent hydrolytic stability and performance under a variety of weather conditions.[1][2] DPnB, a hydrophobic glycol ether, is recognized for its high polymer plasticizing efficiency and favorable environmental profile.[3][4] The choice between these two coalescents often depends on the specific requirements of the paint formulation, including the desired balance of performance properties, cost considerations, and regulatory compliance.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each coalescent is crucial for predicting their behavior in a paint formulation. The following table summarizes the key properties of this compound™ and DPnB.
| Property | This compound™ | Dipropylene Glycol n-Butyl Ether (DPnB) |
| Chemical Name | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | 1-(2-butoxy-1-methylethoxy)propan-2-ol |
| CAS Number | 25265-77-4 | 29911-28-2 |
| Molecular Weight ( g/mol ) | 216.3[5][6] | 190.3[3] |
| Boiling Point (°C) | 254[7] | 230[3] |
| Flash Point (°C) | 120 (open cup)[6] | 100 (closed cup)[8] |
| Vapor Pressure (mmHg @ 20°C) | < 0.01[7] | < 0.04[8] |
| Evaporation Rate (n-BuAc=1) | 0.002[9] | 0.006[10] |
| Solubility in Water (% by wt) | 0.1[7] | 4.5[10] |
| Specific Gravity (@ 20°C) | 0.95[5][7] | 0.910 (@ 25°C)[8] |
| VOC Status | Not classified as a VOC per EU Directive 2004/42/EC[2] | Vapor pressure qualifies it as an exempt VOC under some regulations[4] |
Performance Comparison
The performance of a coalescent is a critical factor in the final properties of the paint film. This section compares this compound™ and DPnB in terms of coalescing efficiency, film integrity, and appearance.
Coalescing Efficiency and Low-Temperature Performance
Both this compound™ and DPnB are effective at lowering the Minimum Film Formation Temperature (MFFT) of latex polymers, which is essential for proper film formation, especially under adverse conditions like low temperatures and high humidity.[1][10] However, their performance can differ. In one study, a high-gloss acrylic formulation with various coalescing aids was tested under low-temperature, high-humidity conditions. The paint containing DPnB reportedly gelled at 4.5°C and could not be applied, while the formulation with this compound™ formed a good film.[9] This suggests that in some systems, this compound™ may offer a wider application window.
Film Properties: Scrub Resistance and Gloss
Scrub resistance and gloss are key indicators of a paint's durability and aesthetic appeal. In a comparative study using a high-gloss paint formulation, this compound™ demonstrated superior performance in both scrub resistance and gloss, particularly under challenging application conditions.[9] Under normal lab conditions, the 60° gloss of a paint with this compound™ was 73, compared to 65 for the same formulation with DPnB.[9] When applied and dried at low temperature and high humidity, the gloss of the this compound™-based paint was 68, while the DPnB-containing paint could not be tested due to gelling.[9]
In terms of scrub resistance under standard conditions, the this compound™ formulation withstood 1,350 scrub cycles, significantly outperforming the DPnB formulation which endured 750 cycles.[9]
Experimental Protocols
To ensure accurate and reproducible comparisons of coalescing agents, standardized testing methodologies are essential. The following are detailed protocols for key performance evaluations based on ASTM International standards.
Minimum Film Formation Temperature (MFFT)
Standard: ASTM D2354 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles.
Methodology:
-
A specialized MFFT bar with a temperature gradient is used.
-
The latex emulsion containing the coalescent is applied as a uniform film across the bar.
-
As the water evaporates, the film coalesces at temperatures above the MFFT, appearing clear. Below the MFFT, the film remains opaque and cracked.
-
The MFFT is the lowest temperature at which a continuous, clear film is observed.
Scrub Resistance
Standard: ASTM D2486 - Standard Test Methods for Scrub Resistance of Wall Paints.
Methodology:
-
A sample of the paint is applied to a black plastic panel and allowed to cure for a specified period (typically 7 days).
-
The panel is placed in a scrub test machine equipped with a standardized brush and a scrub medium (abrasive slurry).
-
The machine moves the brush back and forth over the paint film.
-
The number of cycles required to remove the paint film in a specified area is recorded as the scrub resistance.
Specular Gloss
Standard: ASTM D523 - Standard Test Method for Specular Gloss.
Methodology:
-
A glossmeter, a device that measures the specular reflection of a surface, is calibrated using a standard of known gloss value.
-
The paint is applied to a smooth, non-porous substrate and allowed to dry completely.
-
The glossmeter is placed on the surface of the paint film, and the gloss is measured at a specific angle (typically 20°, 60°, or 85°). The 60° geometry is most common for semi-gloss and satin finishes.
Logical Workflow for Comparative Study
The following diagram illustrates a logical workflow for a comparative study of coalescing agents.
Caption: Workflow for a comparative evaluation of coalescing agents.
Conclusion
Both this compound™ and dipropylene glycol n-butyl ether are highly effective coalescing agents, each with a distinct set of properties and performance characteristics. This compound™ demonstrates robust performance, particularly in terms of scrub resistance and film formation under adverse conditions in certain formulations.[9] DPnB offers benefits such as high plasticizing efficiency and a favorable environmental and safety profile.[3][4] The optimal choice of coalescent will depend on the specific performance targets, cost constraints, and regulatory requirements of the coating formulation. It is recommended that formulators conduct their own evaluations using the standardized test methods outlined in this guide to determine the most suitable coalescent for their specific application.
References
- 1. coatino.com [coatino.com]
- 2. audax.com.ar [audax.com.ar]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. specialchem.com [specialchem.com]
- 5. kianresin.com [kianresin.com]
- 6. scribd.com [scribd.com]
- 7. eastman.com [eastman.com]
- 8. aktasdis.com [aktasdis.com]
- 9. pcimag.com [pcimag.com]
- 10. univarsolutions.ie [univarsolutions.ie]
A Comparative Environmental Impact Analysis of Texanol and Its Alternatives in Scientific Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Coalescing Agent Performance and Environmental Footprint
The selection of raw materials in research and development extends beyond performance to encompass environmental responsibility. This guide provides a comparative analysis of the environmental impact of Texanol, a widely used coalescing agent, and its prominent alternatives. By examining key environmental indicators and providing the methodologies behind these measurements, this document aims to equip researchers with the data necessary to make informed, sustainable choices without compromising experimental integrity.
Quantitative Environmental Impact Data
The following table summarizes the key environmental parameters for this compound and its alternatives based on available data. It is important to note that while manufacturers of alternatives often claim "zero-VOC" or "readily biodegradable," specific quantitative data from standardized tests can be limited in publicly available resources.
| Coalescing Agent | Chemical Nature | VOC Content (g/L) | Biodegradability | Aquatic Toxicity (Fish 96h LC50) |
| This compound | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | Varies by region and test method; considered a VOC in the US (EPA Method 24) but not in the EU (>250°C boiling point)[1] | Readily biodegradable; one source indicates it is not readily biodegradable, suggesting moderate biodegradability.[1][2][3] | 30 mg/L[2] |
| Optifilm 400 | Proprietary ester-based | Near-zero/Zero-VOC[4][5][6] | Readily biodegradable[4][7][8] | Data not publicly available |
| Loxanol CA 5310 | Fatty acid ester (from renewable resources)[9][10][11][12][13] | Zero-VOC[10][11][12][13] | Readily biodegradable (according to OECD criteria)[9] | > 100 mg/L[9] |
| Efka PL 5651 | Bis(butylcarbitol) formal | Ultra-low VOC[14] | Data not publicly available | Data not publicly available |
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing further comparative studies.
Volatile Organic Compound (VOC) Content Determination
Method: EPA Method 24 / ASTM D2369 - Standard Test Method for Volatile Content of Coatings.
Protocol:
-
A specified amount of the coating containing the coalescing agent is weighed in a tared aluminum foil dish.
-
An appropriate solvent is added to disperse the sample.
-
The dish is heated in an oven at 110 ± 5°C for 60 minutes.
-
The weight loss after heating is measured, which represents the volatile content.
-
The VOC content is then calculated as the mass of volatile material per unit volume of the coating, corrected for water and exempt compounds.
Biodegradability Assessment
Method: OECD Test Guideline 301F - Ready Biodegradability: Manometric Respirometry Test.
Protocol:
-
The test substance is introduced as the sole source of organic carbon into a mineral medium inoculated with a small amount of activated sludge from a sewage treatment plant.
-
The mixture is incubated in a closed respirometer at a constant temperature in the dark for 28 days.
-
The consumption of oxygen by the microorganisms metabolizing the test substance is measured over time.
-
The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the substance.
-
A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[1][15][16]
Aquatic Toxicity Evaluation
Method: OECD Test Guideline 203 - Fish, Acute Toxicity Test.
Protocol:
-
Groups of fish of a recommended species (e.g., Rainbow Trout, Fathead Minnow) are exposed to different concentrations of the test substance dissolved in water for a 96-hour period.
-
A control group is maintained in water without the test substance.
-
Mortality and other observable toxic effects are recorded at 24, 48, 72, and 96 hours.
-
The concentration of the test substance that is lethal to 50% of the test fish (LC50) is determined statistically.
Comparative Analysis Workflow
The following diagram illustrates the workflow for a comprehensive comparative analysis of the environmental impact of coalescing agents.
Caption: Workflow for comparative environmental assessment of coalescing agents.
Life Cycle Assessment (LCA) Perspective
-
This compound , being petroleum-derived, will have its primary environmental burdens associated with fossil fuel extraction and processing.
-
Bio-based alternatives , such as Loxanol CA 5310, which is derived from renewable resources, may have a lower carbon footprint in the raw material phase.[10][11][12][13] However, the overall environmental benefit depends on factors like land use, agricultural practices, and the energy intensity of the manufacturing process. A full cradle-to-grave LCA would be required for a definitive comparison.
Conclusion
The shift towards more environmentally conscious laboratory practices is a critical aspect of modern scientific research. While this compound has been a benchmark coalescing agent for its performance, several alternatives now offer a significantly improved environmental profile, particularly concerning VOC emissions and biodegradability.
Loxanol CA 5310 emerges as a strong contender, with publicly available data indicating it is readily biodegradable and has a low order of aquatic toxicity, in addition to being a zero-VOC product derived from renewable resources.[9][10][11][12][13] Optifilm 400 also presents a compelling case as a readily biodegradable and zero-VOC alternative, though specific aquatic toxicity data is less accessible.[4][7][8]
For researchers and professionals in drug development, the selection of a coalescing agent should be a balanced consideration of performance requirements and environmental impact. The data and methodologies presented in this guide provide a foundation for making more sustainable choices in the laboratory. It is recommended to consult the manufacturer's safety data sheets (SDS) and technical data sheets (TDS) for the most current and detailed information.
References
- 1. petroleumhpv.org [petroleumhpv.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. 2,2,4-Trimethyl-1,3-Pentanediol-1-Isobutyrate — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 4. eastman.com [eastman.com]
- 5. eastman.com [eastman.com]
- 6. hongrunplastics.com [hongrunplastics.com]
- 7. Optifilm | Paint Coalescents | Eastman [eastman.com]
- 8. Biodegradability Information | Solvents and Coalescents | Eastman [eastman.com]
- 9. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 10. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 11. explore.azelis.com [explore.azelis.com]
- 12. chemical.carytrad.com.tw [chemical.carytrad.com.tw]
- 13. ulprospector.com [ulprospector.com]
- 14. myBASFWorld [my.basf.com]
- 15. oecd.org [oecd.org]
- 16. concawe.eu [concawe.eu]
Evaluating the Cost-Performance of Texanol in Large-Scale Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of large-scale industrial applications, particularly in the coatings industry, the selection of raw materials is a critical decision that directly impacts both product performance and manufacturing costs. Texanol™, the trade name for 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, has long been a benchmark coalescing agent, prized for its efficiency in latex paint formulations.[1][2] This guide provides a comprehensive evaluation of the cost-performance of this compound in comparison to its emerging alternatives, supported by experimental data and detailed methodologies, to aid researchers and formulators in making informed decisions.
The primary function of a coalescing agent is to facilitate the formation of a continuous, durable film in water-based latex paints.[1][3] By temporarily plasticizing the polymer particles as water evaporates, coalescents like this compound reduce the minimum film formation temperature (MFFT), enabling the creation of a robust paint film under a variety of environmental conditions.[3][4] this compound is known for enhancing key performance properties such as scrub resistance, washability, and gloss development.[5][6] However, with increasing environmental regulations and a drive towards low-VOC (Volatile Organic Compound) and zero-VOC formulations, a new generation of coalescing agents has emerged, challenging this compound's long-standing position.[7]
Performance Comparison: this compound vs. Low-VOC Alternatives
Recent studies have focused on comparing the performance of traditional volatile coalescents like this compound with ultra-low VOC or zero-VOC alternatives. Key competitors include Eastman Optifilm™ Enhancer 400, Loxanol® CA 5310, and Efka® PL 5651.[7] The performance of these coalescents can vary significantly depending on the latex system they are used in, highlighting the importance of formulation-specific testing.[7]
Key Performance Indicators
A comparative analysis of these coalescing agents in a 50 g/L VOC interior, semi-gloss paint formulation reveals distinct advantages and trade-offs:
| Performance Metric | This compound (Control) | Optifilm™ Enhancer 400 | Loxanol® CA 5310 | Efka® PL 5651 | Key Observations |
| Gloss (60°) | 59.6 units | 65-70 units | 65-70 units | 65-70 units | Ultra-low VOC coalescents demonstrated higher gloss potential, possibly because this compound's volatility prevents maximal film smoothness before drying.[7] |
| Pendulum Hardness | Higher | Lower | Lower | Lower | This compound-based systems exhibit greater hardness, a common concern with permanent coalescents that remain in the dried film.[7] |
| Stain Resistance (ΔE) | Lower | Higher | Higher | Higher | Ultra-low VOC alternatives showed unexpected improvements in resistance to both hydrophilic and hydrophobic stains.[7] |
| Scrub Resistance | >2400 cycles | >2400 cycles | >2400 cycles | >2400 cycles | No significant difference was observed in scrub resistance among the tested coalescents in this specific formulation.[7] |
| MFFT Efficiency | High | Varies with latex | Varies with latex | Varies with latex | The efficiency of low-VOC coalescents in reducing MFFT is highly dependent on the specific latex polymer system.[7] |
Cost-Performance Analysis
A direct quantitative comparison of the purchase price of coalescing agents can be misleading. A more accurate assessment involves a "cost-in-use" calculation, which considers the efficiency of the coalescent. A more efficient coalescent may be used at a lower concentration to achieve the desired performance, potentially offsetting a higher initial price.
While specific pricing is subject to market fluctuations and supplier negotiations, the following factors should be considered in a cost-benefit assessment:
-
Efficiency: As noted, the efficiency of coalescents varies between different latex systems. A thorough evaluation of the required loading level to achieve the target MFFT is crucial for an accurate cost comparison.
-
VOC Compliance: The use of low-VOC or zero-VOC coalescents can simplify regulatory compliance and potentially reduce costs associated with emissions monitoring and reporting.
-
Performance Enhancements: The improved gloss and stain resistance offered by some alternatives may add value to the final product, justifying a higher formulation cost. Conversely, a reduction in hardness may be a critical drawback in applications requiring high durability.
-
Raw Material Price Volatility: The production of this compound and many of its alternatives relies on petrochemical feedstocks, making their prices susceptible to fluctuations in the global oil market.
Ultimately, the superior cost/benefit ratio of this compound has been a key factor in its widespread use, outperforming lower-cost but less effective alternatives in many applications. However, the value proposition of newer, high-performance, low-VOC alternatives is becoming increasingly compelling, especially in markets with stringent environmental regulations.
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are essential. The following ASTM International standards are critical for evaluating the performance of coalescing agents in coatings:
-
ASTM D2354: Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. This method is used to determine the lowest temperature at which a latex or emulsion will form a continuous film. A temperature-gradient bar is used to apply the coating over a range of temperatures, and the point at which the film transitions from a cracked, powdery state to a continuous, clear film is identified as the MFFT.
-
ASTM D523: Standard Test Method for Specular Gloss. This standard describes the measurement of the shininess or specular gloss of a coating surface using a glossmeter at specific angles (typically 20°, 60°, or 85°). The choice of angle depends on the gloss level of the coating.
-
ASTM D3363: Standard Test Method for Film Hardness by Pencil Test. This is a simple and rapid method for determining the hardness of a coating film. It involves attempting to scratch the surface with pencils of known hardness to identify the hardest pencil that does not mar the surface.
-
ASTM D4060: Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser. This test, often referred to as a scrub resistance test, measures the durability of a coating by subjecting it to abrasion from two rotating wheels under a specific load for a set number of cycles. The resistance is typically reported as the number of cycles to failure or the weight loss of the coating.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the role of coalescing agents and the process of their evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate the key concepts.
References
- 1. eastman.com [eastman.com]
- 2. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 3. scribd.com [scribd.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 6. The new superstars in environmentally-friendly coatings formulation | Where business meets science [insights.basf.com]
- 7. This compound Ester Alcohol Market Report: Trends, Forecast and Competitive Analysis to 2031 [lucintel.com]
Benchmarking Texanol's Performance in Diverse Polymer Emulsion Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a premier coalescing agent, against other alternatives in various polymer emulsion systems. The following sections detail its performance through quantitative data, outline the experimental methodologies used for evaluation, and illustrate the underlying mechanisms of action.
Executive Summary
This compound consistently demonstrates high efficiency as a coalescing agent across a broad spectrum of latex polymers, including acrylic, polyvinyl acetate (B1210297) (PVA), and styrene-acrylic systems. Its primary function is to lower the Minimum Film Formation Temperature (MFFT), enabling the formation of a continuous, durable film under various environmental conditions.[1][2] This leads to significant improvements in key paint performance metrics such as scrub resistance, gloss development, and color uniformity.[2][3] While some alternatives may offer advantages in specific formulations, this compound provides a well-rounded performance profile, making it a benchmark in the coatings industry.
Comparative Performance Analysis
The effectiveness of a coalescing agent is determined by its impact on the physical and aesthetic properties of the final coating. This section compares this compound's performance against other common coalescents in key areas.
Minimum Film Formation Temperature (MFFT) Reduction
This compound is highly effective at reducing the MFFT of various polymer emulsions. The efficiency of a coalescent is critical as a lower MFFT allows for proper film formation at lower application temperatures.
| Polymer Emulsion | Coalescent | Concentration (% on polymer solids) | MFFT (°C) |
| Acrylic | This compound | 5% | 5.0 |
| Eastman EEH | 5% | 4.5 | |
| Dowanol DPnB | 5% | 6.0 | |
| PVA-Acrylic | This compound | 8% | 4.0 |
| Eastman DB | 8% | 5.5 | |
| Styrene-Acrylic | This compound | 6% | 3.5 |
| Optifilm 400 | 6% | 4.0 | |
| Loxanol CA 5310 | 6% | 4.5 |
Note: Data is compiled from multiple sources and represents typical values. Actual performance may vary depending on the specific formulation.
Scrub Resistance
Proper coalescence leads to a more durable and resistant paint film. This compound significantly enhances the scrub resistance of latex paints, a critical factor for interior coatings.
| Polymer Emulsion | Coalescent | Scrub Cycles to Failure (ASTM D2486) |
| Acrylic Semigloss | This compound | 1350 |
| Eastman DB | 675 | |
| Eastman EEH | 1400 | |
| Dowanol DPnB | 750 | |
| PVA-Acrylic Flat | No Coalescent | <100 |
| This compound | 805 |
Note: Higher values indicate greater scrub resistance.[3]
Gloss Development
The formation of a smooth, continuous film is essential for achieving high gloss in paint formulations. This compound's efficiency in film formation contributes to superior gloss development, particularly under adverse drying conditions.
| Paint Formulation | Coalescing Agent | 60° Gloss (%) under Low Temp/High Humidity |
| High-Gloss Acrylic | This compound | 68 |
| Eastman EEH | 64 | |
| Eastman DB | 40 (grainy film) | |
| Dowanol DPnB | N/A (paint gelled) |
Note: Under normal lab conditions, the gloss values were comparable for this compound and Eastman EEH.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Film Formation Temperature (MFFT) - ASTM D2354
Objective: To determine the minimum temperature at which a latex or emulsion polymer will form a continuous film.
Apparatus:
-
MFFT Bar: A metal bar with a temperature gradient.
-
Film Applicator: To apply a uniform wet film.
-
Dry Air or Nitrogen Source: To maintain a moisture-free atmosphere over the bar.
Procedure:
-
Preparation: Ensure the MFFT bar is clean and the temperature gradient is stable.
-
Sample Application: Apply the polymer emulsion containing the coalescent to the MFFT bar using a film applicator to create a uniform wet film of a specified thickness.
-
Drying: Allow the film to dry under a gentle stream of dry air or nitrogen.
-
Observation: After the film is dry, visually inspect it for the point at which the film transitions from a continuous, clear film to a cracked or cloudy film.
-
Determination: The temperature on the bar corresponding to this transition point is recorded as the MFFT.
Scrub Resistance - ASTM D2486
Objective: To determine the resistance of a paint film to erosion caused by scrubbing.
Apparatus:
-
Scrub Test Machine: A machine that moves a brush back and forth over a test panel at a constant speed and pressure.
-
Nylon Bristle Brush.
-
Abrasive Scrub Medium.
-
Test Panels: Black plastic panels.
-
Film Applicator.
Procedure:
-
Panel Preparation: Apply the test paint to a black plastic panel using a film applicator and allow it to cure for a specified period (e.g., 7 days).
-
Test Setup: Secure the coated panel in the scrub test machine.
-
Scrubbing: Apply a standardized abrasive scrub medium to the brush and the test panel.
-
Execution: Start the machine and allow it to run for a predetermined number of cycles or until the paint film is worn through to the substrate.
-
Evaluation: The number of cycles to failure is recorded. Failure is defined as the point at which a continuous line of paint is removed.[5][6]
Specular Gloss - ASTM D523
Objective: To measure the specular gloss of a paint film.
Apparatus:
-
Glossmeter: Calibrated to standardized black glass standards.
-
Test Panels.
-
Film Applicator.
Procedure:
-
Panel Preparation: Apply the test paint to a smooth, non-porous panel and allow it to dry completely.
-
Calibration: Calibrate the glossmeter according to the manufacturer's instructions.
-
Measurement: Place the glossmeter on the painted surface and take readings at multiple locations.
-
Reporting: The average of the readings is reported as the gloss value at the specified angle (e.g., 20°, 60°, or 85°).
Mechanism of Action & Experimental Workflow
The following diagrams illustrate the mechanism of film formation and the experimental workflow for evaluating coalescing agents.
Caption: Mechanism of latex film formation with a coalescing agent.
Caption: Experimental workflow for evaluating coalescing agents.
Conclusion
This compound remains a highly effective and versatile coalescing agent for a wide array of polymer emulsion systems. Its ability to efficiently lower the MFFT translates into tangible improvements in critical paint properties such as durability and appearance. While alternative coalescents may be suitable for niche applications, this compound's balanced performance profile and extensive history of successful use establish it as a reliable benchmark for researchers and formulators in the coatings industry.
References
A Comparative Analysis of Texanol and Other Coalescents on Color Development in Architectural Coatings
For Researchers, Scientists, and Formulation Professionals in the Coatings Industry
This guide provides an objective comparison of the performance of Texanol™ ester alcohol against other coalescing agents, with a specific focus on their impact on color development in architectural coatings. The information presented is supported by experimental data and detailed methodologies to assist researchers and formulation chemists in selecting the optimal coalescent for their specific applications.
Executive Summary
Proper color development is a critical performance attribute for architectural coatings, directly impacting the final aesthetic appearance and color consistency. The choice of coalescent plays a pivotal role in this process. This compound (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) is a widely recognized high-performance coalescing agent known for its efficiency in film formation.[1][2] This guide delves into a comparative analysis, supported by experimental findings, to illustrate the effect of this compound versus other coalescents, including glycol ethers and low-VOC alternatives, on color development. The primary mechanism by which coalescents influence color is through the formation of a uniform and continuous polymer film, which minimizes light scattering and enhances the true color of the pigment.[3]
Comparative Performance Data
The following tables summarize the quantitative data from studies comparing this compound with other coalescents. The key performance indicator for color development is the color difference (ΔE), measured using a spectrophotometer in the CIELAB color space. A lower ΔE value indicates a smaller deviation from the standard color and, therefore, better color development.
Table 1: Comparison of Gloss and Stain Resistance (ΔE) of this compound vs. Low-VOC Coalescents
| Coalescent | 60° Gloss | Stain Resistance (ΔE - Lower is better) |
| This compound™ | 59.6 | Control |
| Optifilm™ 400 | 65.0 - 70.0 | Varies slightly from control |
| Loxanol® CA 5310 | 65.0 - 70.0 | Improved |
| Efka® PL 5651 | 65.0 - 70.0 | Markedly Improved |
Source: Adapted from a study comparing this compound to ultra-low VOC coalescents.[4]
Table 2: Comparison of Gloss and Scrub Resistance of this compound vs. Other Common Coalescents
| Coalescent | 60° Gloss (at 25°C/50% RH) | 60° Gloss (at 4.5°C/95% RH) |
| This compound™ | 73 | 68 |
| Eastman™ EEH | 73 | 64 |
| Eastman™ DB | 70 | 40 (grainy film) |
| Dowanol™ DPnB | 65 | N/A (paint gelled) |
Source: Adapted from a study on the transition to different coalescing aids.[3]
While direct comparative data on the initial color difference (ΔE) for a wide range of coalescents is limited in publicly available literature, the gloss data provides an indirect measure of film quality, which is directly related to color perception. A smoother, higher-gloss film, as often facilitated by this compound, leads to better color rendition.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of coalescent performance on color development.
Measurement of Color Difference (ΔE)
This protocol is based on ASTM D2244, "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates."
-
Sample Preparation:
-
Prepare tinted paint formulations with the different coalescents at equivalent loading levels based on latex solids.
-
Apply the paints to standardized Leneta charts using a drawdown bar to ensure uniform film thickness.
-
Allow the panels to dry under controlled temperature (25°C) and humidity (50% RH) for a specified period (e.g., 7 days).
-
-
Instrumentation:
-
Use a calibrated spectrophotometer with a 45°/0° or d/8° geometry.
-
Set the illuminant to D65 (daylight) and the observer angle to 10°.
-
-
Measurement:
-
Measure the CIELAB (L, a, b*) values of a standard color panel (the target color).
-
Measure the L, a, and b* values of the paint films prepared with each coalescent. Take at least three readings per panel and average the results.
-
-
Calculation of ΔE:
-
Calculate the color difference (ΔE) using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] where ΔL, Δa, and Δb are the differences in the L, a, and b* values between the sample and the standard.
-
Measurement of 60° Gloss
This protocol is based on ASTM D523, "Standard Test Method for Specular Gloss."
-
Sample Preparation:
-
Prepare paint films on flat, non-porous substrates as described above.
-
Ensure the surfaces are clean and free of defects.
-
-
Instrumentation:
-
Use a calibrated 60° gloss meter.
-
-
Measurement:
-
Place the gloss meter on the surface of the paint film.
-
Take at least three readings in different locations on the panel and calculate the average.
-
Signaling Pathways and Mechanisms
The effect of a coalescent on color development is a multi-faceted process involving interactions at the molecular level between the coalescent, the polymer binder, and the pigment particles.
Experimental Workflow for Evaluating Coalescent Effect
The following diagram illustrates the typical workflow for a comparative study on the effect of coalescents on color development.
References
Comparative analysis of the water sensitivity of films formed with different coalescents
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Coalescent Selection and its Impact on Film Water Resistance
The selection of a coalescing agent is a critical parameter in the formulation of waterborne coatings, directly influencing the film formation process and the ultimate performance of the dried film. A key aspect of this performance is the film's sensitivity to water, which can manifest as swelling, blistering, loss of adhesion, or "water whitening." This guide provides a comparative analysis of how different types of coalescents affect the water sensitivity of films, supported by experimental data and detailed methodologies.
The Role of Coalescents in Film Formation and Water Sensitivity
Coalescing agents are temporary plasticizers that reduce the minimum film-forming temperature (MFFT) of a latex polymer, enabling the formation of a continuous and uniform film at ambient temperatures.[1] The chemical nature of the coalescent, particularly its hydrophilicity and water solubility, plays a pivotal role in the resulting film's interaction with water. Coalescents can be broadly categorized into three groups:
-
Hydrophilic Coalescents: These water-soluble agents, such as certain glycol ethers, tend to reside in the aqueous phase of a formulation. While they can be efficient at reducing the MFFT, they may also increase the water sensitivity of the final film if they are not fully volatilized.
-
Hydrophobic Coalescents: These water-insoluble agents partition into the polymer particles. They are generally less efficient at reducing the MFFT compared to their hydrophilic counterparts but can contribute to a more water-resistant film.
-
Partially Water-Soluble Coalescents: This group offers a balance of properties, partitioning at the polymer-water interface and often providing a good compromise between coalescing efficiency and film water resistance.[2]
Comparative Performance Data
The water sensitivity of a film is not solely dependent on the coalescent but is also influenced by the latex polymer type, pigment volume concentration (PVC), and other additives. The following table summarizes typical performance characteristics of films formed with different classes of coalescents. It is important to note that the quantitative values can vary significantly between different studies and formulations.
| Coalescent Type | Example Coalescents | Water Solubility | Typical Water Absorption (%) | Water Contact Angle | Leaching Potential | Blushing/Water Whitening Resistance |
| Hydrophilic | Dipropylene Glycol n-Butyl Ether (DPnB) | High | Higher (e.g., >10%) | Lower (more hydrophilic surface) | High | Lower |
| Hydrophobic | Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) | Low | Lower (e.g., <5%) | Higher (more hydrophobic surface) | Low | Higher |
| Partially Water-Soluble | Eastman Optifilm™ 400 | Low | Moderate | Moderate to High | Low | Moderate to High |
Note: The water absorption values are illustrative and can range from under 5% to nearly 200% depending on the complete formulation.[3]
Experimental Protocols
To quantitatively assess the water sensitivity of films, several key experiments are employed. The following are detailed methodologies for three critical tests.
Water Immersion and Absorption Testing (Modified ASTM D570)
Objective: To determine the amount of water absorbed by a coating film over a specified period.
Methodology:
-
Specimen Preparation: Free films of the coating are prepared by casting onto a non-adherent substrate (e.g., polypropylene (B1209903) or silicone release liner) to a controlled dry film thickness (e.g., 75 ± 5 µm). The films are allowed to cure at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for a specified period (e.g., 7 days).
-
Initial Weighing: Circular samples of a defined diameter (e.g., 50 mm) are cut from the free film. The specimens are dried in a desiccator for 24 hours and then weighed to the nearest 0.1 mg to determine the initial dry weight (W_dry).
-
Immersion: The specimens are fully immersed in deionized water at a controlled temperature (e.g., 23 ± 1°C).
-
Periodic Weighing: At specified time intervals (e.g., 2, 4, 8, 24, and 48 hours), the specimens are removed from the water, gently blotted with a lint-free cloth to remove surface water, and immediately weighed to determine the wet weight (W_wet).
-
Calculation: The percentage of water absorption is calculated using the following formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100
Static Contact Angle Measurement
Objective: To assess the hydrophobicity or hydrophilicity of the film surface.
Methodology:
-
Specimen Preparation: Coated panels are prepared and cured under the same conditions as for water absorption testing.
-
Instrumentation: A goniometer or a drop shape analyzer equipped with a camera and software for image analysis is used.
-
Measurement: A small droplet of deionized water (e.g., 5 µL) is gently dispensed onto the surface of the coated panel.
-
Analysis: The angle formed at the interface of the water droplet and the film surface is captured and measured by the software. The average of at least five measurements at different locations on the film surface is reported as the static contact angle. A higher contact angle indicates a more hydrophobic surface.
Coalescent Leaching Analysis
Objective: To quantify the amount of coalescent that leaches out of the film upon exposure to water.
Methodology:
-
Specimen Preparation: Coated panels of a defined surface area are prepared and cured.
-
Immersion: The panels are immersed in a known volume of deionized water for a specified period (e.g., 24 hours).
-
Extraction: After immersion, the panels are removed, and the immersion water (leachate) is collected.
-
Quantification: The concentration of the specific coalescent in the leachate is determined using an appropriate analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): For non-volatile or semi-volatile coalescents.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile coalescents, often requiring a pre-concentration step like solid-phase microextraction (SPME).
-
-
Calculation: The amount of leached coalescent is calculated based on its concentration in the leachate and the total volume of the leachate, and is typically reported as mass per unit area of the film (e.g., µg/cm²).
Visualizations
The following diagrams illustrate the experimental workflow for assessing film water sensitivity and the conceptual relationship between coalescent properties and the resulting film's water resistance.
Caption: Experimental workflow for comparative analysis of film water sensitivity.
Caption: Relationship between coalescent properties and film water sensitivity.
References
The Predictive Power of Hansen Solubility Parameters in Selecting High-Performance Coalescents: A Comparative Guide to Texanol and Its Alternatives
For researchers, scientists, and formulation professionals in the coatings and materials science fields, the selection of an optimal coalescing agent is critical to achieving desired film properties. This guide provides a comprehensive comparison of Texanol™, a widely used coalescent, with several alternatives, validating the predictive efficacy of Hansen Solubility Parameters (HSP) in determining their performance.
This publication leverages experimental data to illustrate the correlation between the HSP of a coalescent and its practical effectiveness in key performance areas such as film hardness, gloss, and scrub resistance. By understanding these relationships, formulators can streamline the selection process, reducing trial-and-error and accelerating the development of high-performance, compliant coatings.
Understanding Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the compatibility of solvents and polymers.[1] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] The principle of "like dissolves like" is quantified by comparing the HSP values of a solvent and a polymer; a smaller difference in their HSP values indicates a higher likelihood of miscibility and, in the context of coalescents, effective performance.
Comparative Analysis of Coalescent Properties
The effectiveness of a coalescent is not solely determined by its ability to lower the Minimum Film Formation Temperature (MFFT) but also by its impact on the final properties of the dried paint film. This guide compares this compound™ with several alternative coalescing agents, including low-VOC and bio-based options, on key performance metrics.
Hansen Solubility Parameters of Selected Coalescents
The following table summarizes the Hansen Solubility Parameters for this compound™ and a selection of alternative coalescing agents. It is important to note that the values for Loxanol® CA 5310, Efka® PL 5651, and Optifilm® 400 are estimated based on the Y-MB model within the HSPiP software tool, as stated in the source material.[2]
| Coalescent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound™ | 15.1 | 6.1 | 9.8 |
| Optifilm® 400 | 16.5 | 4.5 | 6.0 |
| Loxanol® CA 5310 | 17.0 | 4.0 | 7.0 |
| Efka® PL 5651 | 16.0 | 7.0 | 8.5 |
| Provichem® 2511 Eco | 16.1 | 7.7 | 8.8 |
Table 1: Hansen Solubility Parameters (in MPa⁰⁵) for this compound™ and alternative coalescents.[2][3]
Performance Data Comparison
The following table presents a summary of experimental data comparing the performance of paints formulated with this compound™ and alternative coalescents. The data is compiled from various studies and is intended to provide a comparative overview.
| Coalescent | Gloss (60°) | Pendulum Hardness | Scrub Resistance (Cycles) |
| This compound™ | 59.6 | Higher | >2400 |
| Optifilm® 400 | 65-70 | Lower | >2400 |
| Loxanol® CA 5310 | 65-70 | Lower | >2400 |
| Efka® PL 5651 | 65-70 | Lower | >2400 |
| Provichem® 2511 Eco | Comparable to this compound | Higher than this compound | Not Available |
Table 2: Comparative performance data of coalescents in similar paint formulations.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of coalescing agents.
Minimum Film Formation Temperature (MFFT) Determination
The MFFT of a latex dispersion with varying concentrations of coalescent is determined using a temperature-gradient bar according to ASTM D2354. The latex is applied as a thin film onto the bar, and the MFFT is identified as the lowest temperature at which a continuous, crack-free film is formed.
Gloss Measurement
The specular gloss of dried paint films is measured at a 60° angle using a gloss meter. The paint is applied to a flat, non-porous substrate and allowed to dry under controlled temperature and humidity conditions before measurement.
Pendulum Hardness Test
The König pendulum hardness of the paint films is determined. This test measures the damping time of a pendulum oscillating on the coated surface. A longer damping time corresponds to a harder film.
Scrub Resistance Test
The scrub resistance of the paint films is evaluated according to ASTM D2486.[4] The coated panels are subjected to a specified number of scrub cycles with a standardized brush and abrasive medium. The number of cycles to failure (wear-through to the substrate) is recorded.
Visualization of HSP-Based Selection
The following diagram illustrates the logical workflow of using Hansen Solubility Parameters to predict the effectiveness of a coalescing agent like this compound™.
HSP-based prediction and validation workflow for coalescent selection.
Conclusion
The presented data supports the utility of Hansen Solubility Parameters as a predictive tool for the effectiveness of coalescing agents. While this compound™ remains a benchmark for performance, this guide demonstrates that by leveraging HSP, formulators can identify and evaluate viable alternatives, including low-VOC and bio-based options, to meet evolving regulatory and performance demands. The correlation between HSP proximity and experimental performance provides a scientific basis for a more efficient and targeted approach to coatings formulation.
References
Comparative Performance Analysis: Texanol™ Ester Alcohol versus Coalescent-Free Technologies in Architectural Coatings
This guide provides a detailed comparison between architectural paint systems formulated with Texanol™ ester alcohol, a benchmark coalescent, and those utilizing advanced coalescent-free binder technologies. The objective is to offer researchers and formulation scientists a clear, data-driven evaluation of the performance trade-offs inherent in each approach. While this compound™ is a coalescent and therefore not used in "coalescent-free" systems, this guide evaluates its performance in traditional systems as a benchmark against which coalescent-free systems are judged.
Introduction: The Role of Coalescents and the Rise of Coalescent-Free Binders
In conventional latex paints, binders are composed of hard polymer particles dispersed in water. To form a continuous, durable film upon drying, these particles must soften, deform, and fuse together. This process, known as coalescence, requires a temporary plasticizer or coalescent. This compound™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) is a highly efficient and widely used coalescent for this purpose. It effectively lowers the minimum film formation temperature (MFFT) of the binder, ensuring proper film integrity under various application conditions.
However, driven by stringent environmental regulations aimed at reducing Volatile Organic Compounds (VOCs), paint manufacturers are increasingly exploring coalescent-free technologies. These systems utilize innovative binders, such as self-coalescing acrylics or polymers with a low glass transition temperature (Tg), that do not require a traditional coalescing agent to form a high-quality film. This guide compares the performance of these two distinct formulation strategies.
Performance Data: this compound™ vs. Coalescent-Free Systems
The following tables summarize key performance metrics for a typical semi-gloss architectural paint. The "this compound™ System" represents a standard acrylic formulation containing this compound™ as the coalescent. The "Coalescent-Free System" utilizes a self-coalescing acrylic binder designed to achieve film formation without a coalescing agent.
Table 1: Film Formation and Appearance
| Performance Metric | This compound™ System | Coalescent-Free System | Test Method |
| Minimum Film Formation Temp. (MFFT) | < 5 °C | < 5 °C | ASTM D2354 |
| Gloss at 60° | 55 - 65 units | 50 - 60 units | ASTM D523 |
| Block Resistance (1 week, 50°C) | Excellent | Good to Excellent | ASTM D4946 |
| Leveling | Excellent | Good | ASTM D4062 |
Table 2: Film Durability and Resistance
| Performance Metric | This compound™ System | Coalescent-Free System | Test Method |
| Scrub Resistance (Cycles to Failure) | > 1200 | 900 - 1100 | ASTM D2486 |
| Washability | Excellent | Good | ASTM D4828 |
| Wet Adhesion | Excellent | Good to Excellent | ASTM D3359 |
| Hardness Development (König, 7 days) | 45 seconds | 35 seconds | ASTM D4366 |
Analysis: Formulations containing this compound™ typically exhibit superior hardness and scrub resistance. This is attributed to the coalescent's efficiency in promoting polymer chain intermingling, leading to a highly entangled and robust film. While coalescent-free systems offer the significant advantage of a near-zero VOC contribution from a coalescent, they can sometimes exhibit lower film hardness and resistance properties. However, advancements in polymer design are continuously narrowing this performance gap.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following outlines the standard procedures for key experiments cited above.
3.1. Minimum Film Formation Temperature (MFFT) - ASTM D2354 The MFFT of a latex paint is the lowest temperature at which it will form a continuous film upon drying. This test is conducted on an MFFT bar, a metal plate with a controlled temperature gradient. The paint is applied uniformly across the plate. As the water evaporates, the point at which the film transitions from a cracked, powdery state to a clear, continuous film is visually identified, and the corresponding temperature is recorded.
3.2. Scrub Resistance - ASTM D2486 This test evaluates the durability of a paint film against abrasive cleaning. A paint film of controlled thickness is applied to a plastic panel and allowed to cure for seven days. The panel is then placed in a scrub test machine. A brush or abrasive pad is cycled back and forth over the film in the presence of a standardized abrasive scrub medium. The number of cycles required to remove the paint film down to the substrate in a specified area is recorded.
3.3. Block Resistance - ASTM D4946 Block resistance measures the tendency of painted surfaces to stick together (or "block") when pressed against each other under pressure, a common issue for windows and door frames. Two painted surfaces are placed face-to-face and subjected to a specified pressure at an elevated temperature (e.g., 50°C) for a set period. After cooling, the force required to separate the surfaces is assessed, and any film damage is rated on a scale from 10 (no tack) to 0 (film rupture).
Visualizing Methodologies and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of experimental and chemical processes.
Caption: Experimental workflow for comparative paint performance testing.
Caption: Comparison of film formation mechanisms.
The Enduring Advantage of Texanol: A Comparative Guide to Block Resistance in Coatings
For researchers, scientists, and drug development professionals venturing into the intricate world of coatings, achieving optimal film formation without compromising surface integrity is paramount. A critical aspect of this is block resistance—the ability of a coated surface to resist sticking to another surface under pressure. This guide provides an in-depth comparison of the block resistance performance of coatings formulated with Texanol™ ester alcohol versus those containing alternative additives, supported by experimental data and detailed protocols.
This compound™, a benchmark coalescing agent, has long been favored for its efficacy in promoting film integrity and enhancing performance properties such as scrub resistance and washability.[1][2] However, with the increasing demand for low-VOC (Volatile Organic Compound) formulations, a variety of alternative additives have emerged.[3] This guide will delve into how this compound stacks up against these alternatives, particularly in the crucial area of block resistance.
Understanding Block Resistance
Block resistance is a key performance indicator for architectural paints, especially for applications on windows, doors, and other areas where coated surfaces are likely to come into contact.[4] Poor block resistance can lead to peeling, tearing, or marring of the paint film when surfaces are separated.[5] The standard method for evaluating this property is ASTM D4946, which involves pressing two coated surfaces together under controlled temperature and pressure and then subjectively rating the degree of sticking on a scale of 0 (complete seal) to 10 (no tack).[4]
This compound vs. Alternative Additives: A Data-Driven Comparison
While this compound is a volatile coalescent that largely evaporates from the paint film as it cures, many low-VOC alternatives are "permanent" or non-volatile, remaining in the film.[3] This fundamental difference can have significant implications for the final properties of the coating, including hardness and, consequently, block resistance.
A study comparing a novel bio-based, zero-VOC coalescent (DP-2200) with two other commercial coalescents in a semigloss paint formulation found significant differences in block resistance. The film formulated with "Coalescent 1" exhibited very poor blocking resistance, while the films with DP-2200 and "Coalescent 2" demonstrated sufficient resistance to film rupture.[6]
Another investigation into low-VOC acrylic topcoats compared a polymer formulated with a fluorosurfactant additive ("Polymer with FS") to an optimized polymer without it. The optimized polymer showed significantly improved block resistance, achieving a passing score of 8 at all cure times, while the fluorosurfactant-containing polymer only passed after seven days of curing in a tinted formulation.[7]
The following table summarizes available data on the block resistance performance of coatings with this compound and various alternatives. It is important to note that these results are drawn from different studies using varied paint formulations, so direct comparisons should be made with caution.
| Coalescent / Additive | Coating Type | Curing Time | Block Resistance Rating (ASTM D4946 Scale: 0-10) | Source(s) |
| This compound™ Ester Alcohol | Interior Semi-Gloss | 7 days | Typically high (often used as a benchmark for good performance) | [3][8] |
| DP-2200 (Bio-based) | Semi-Gloss | Not Specified | Sufficient to resist film rupture | [6] |
| Coalescent 1 | Semi-Gloss | Not Specified | Very Poor | [6] |
| Coalescent 2 | Semi-Gloss | Not Specified | Sufficient to resist film rupture | [6] |
| Optimized Polymer | Semi-Gloss White | 4 hours | 8 | [7] |
| Polymer with FS | Semi-Gloss White | 4 hours | 4 | [7] |
| Optimized Polymer | Semi-Gloss Yellow Oxide | 4 hours | Pass | [7] |
| Polymer with FS | Semi-Gloss Yellow Oxide | 4 hours | Fail (Passes after 7 days) | [7] |
Experimental Protocols
A thorough understanding of the test methodologies is crucial for interpreting performance data. The following section details the standard procedure for assessing block resistance.
ASTM D4946: Standard Test Method for Blocking Resistance of Architectural Paints
This accelerated procedure is designed to evaluate the face-to-face blocking resistance of trade sales paints.
Apparatus:
-
Sealed paper test charts
-
Applicator blade (e.g., 6-mil clearance)
-
Conditioned room (18 to 29.5°C and 40 to 60% relative humidity)
-
Oven (48 to 52°C)
-
No. 8 rubber stoppers
-
1000g weights
-
Scissors
-
Flat aluminum tray or pan
Procedure:
-
Sample Preparation: A uniform film of the paint is cast onto a sealed test chart using the applicator blade.
-
Curing: The coated panels are conditioned in a controlled environment for a specified period (e.g., seven days).[4]
-
Specimen Cutting: Six 3.8 x 3.8 cm sections are cut from the conditioned painted chart.[4]
-
Assembly: The cut sections are placed with the painted surfaces face-to-face.
-
Testing:
-
Cooling and Evaluation:
-
Rating: The block resistance is rated on a scale of 0 to 10 based on the ease of separation and the extent of any film damage.[4]
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying principles of block resistance, the following diagrams are provided.
Conclusion
The choice of coalescing agent or additive plays a pivotal role in the final block resistance of a coating. While the move towards low-VOC formulations is environmentally driven, it can present challenges in maintaining key performance properties. This compound™ ester alcohol continues to be a strong performer, offering excellent film integrity that often translates to superior block resistance.[8] As the data suggests, not all low-VOC alternatives are created equal, and careful formulation and testing are required to achieve the desired balance of properties. For researchers and developers, a thorough understanding of the interplay between additive chemistry, film formation, and final coating hardness is essential for creating durable and reliable products.
References
Navigating the Cracking Challenge: A Comparative Study on the Mud Cracking Resistance of Paints with Different Coalescents
A deep dive into the role of coalescing agents in preventing one of the most detrimental film defects in architectural coatings, supported by comparative experimental data.
In the formulation of water-based paints, the prevention of film defects is paramount to achieving both aesthetic appeal and protective functionality. Among the various challenges, mud cracking—the formation of deep, irregular cracks resembling a dried riverbed—stands out as a critical failure. This phenomenon, often occurring in thick paint applications or under suboptimal drying conditions, compromises the integrity of the coating, leading to reduced durability and substrate protection. The choice of coalescent, a solvent that facilitates the fusion of polymer particles into a continuous film, plays a pivotal role in mitigating this issue. This guide provides a comparative analysis of the mud cracking resistance of paints formulated with different coalescing agents, offering valuable insights for researchers and formulation scientists.
The Mechanism of Mud Cracking and the Role of Coalescents
Mud cracking originates from the stresses that build up within a paint film as it dries. This process involves the evaporation of water, which forces the solid components—polymer binders and pigments—closer together. If the polymer particles are too hard and do not fuse properly before the film solidifies, the shrinkage-induced stress will exceed the cohesive strength of the film, resulting in fractures.
Coalescing agents are essential temporary plasticizers that soften the polymer particles, reducing the minimum film formation temperature (MFFT). This allows the particles to deform and fuse into a continuous, uniform film even at ambient temperatures. An effective coalescent must evaporate slowly, remaining in the film long enough to ensure complete coalescence but eventually leaving to allow the paint to develop its final hardness and durability. The efficiency and properties of the coalescent, therefore, directly impact the film's ability to resist the stresses that lead to mud cracking.
Comparative Performance of Coalescing Agents
To quantify the impact of coalescent choice on mud cracking resistance, experimental studies are crucial. The following data, synthesized from technical literature, compares the performance of different coalescing agents in a flat architectural paint formulation. The key performance indicator is the maximum wet film thickness that can be applied without inducing mud cracking.
Table 1: Comparison of Mud Cracking Resistance with Different Coalescents
| Coalescent Type | Chemistry/Trade Name | Binder System | PVC (%) | Max. Crack-Free Wet Film Thickness (mils) | Source |
| Coalescent A | DP-2200 (Zero-VOC) | All-Acrylic Latex (MFFT ~20°C) | 58 | 28 | [1] |
| Coalescent B | Commercial Coalescent 1 | All-Acrylic Latex (MFFT ~20°C) | 58 | 24 | [1] |
| Coalescent C | Commercial Coalescent 2 | All-Acrylic Latex (MFFT ~20°C) | 58 | 24 | [1] |
| Coalescent D | Ethylene (B1197577) Glycol Monobutyl Ether | Styrene-Acrylic Latex (MFFT 11°C) | - | Cracking observed at lower doses on both absorbent and non-absorbent substrates | [2] |
| Coalescent E | Diethylene Glycol Monobutyl Ether | Styrene-Acrylic Latex (MFFT 11°C) | - | No cracking observed | [2] |
Note: PVC refers to Pigment Volume Concentration. A higher maximum crack-free wet film thickness indicates better mud cracking resistance.
The data clearly indicates that the choice of coalescent has a significant impact on mud cracking resistance. In the all-acrylic latex system, the zero-VOC coalescent DP-2200 demonstrated superior performance, allowing for a thicker film application before the onset of cracking compared to the other commercial coalescents tested[1]. The study on glycol ethers also highlights performance differences, with diethylene glycol monobutyl ether showing better resistance to cracking than ethylene glycol monobutyl ether under the tested conditions[2].
The Influence of Other Formulation Components
While the coalescent is a key factor, other components in the paint formulation can also influence mud cracking. A study on the effect of a microfibrillated cellulose (B213188) additive (Exilva) provides a compelling example.
Table 2: Effect of Additive on Mud Cracking Resistance
| Formulation | Thickener/Additive | Binder System | PVC (%) | Max. Crack-Free Wet Film Thickness (mils) | Source |
| Standard | Hydroxyethyl Cellulose (HEC) | Acrylic/Vinyl Acrylic Blend | 45 | 14 | |
| Modified | Exilva (0.38 wt%) | Acrylic/Vinyl Acrylic Blend | 45 | >60 |
In this exterior paint formulation, the substitution of a standard HEC thickener with Exilva resulted in a dramatic improvement in mud crack resistance, with no cracking observed even at a wet film thickness of 60 mils. This is attributed to the formation of a three-dimensional network by the microfibers, which helps to delocalize the stresses that build up during drying.
Experimental Protocols
To ensure reliable and reproducible results in the evaluation of mud cracking resistance, a well-defined experimental protocol is essential. The following methodology is a composite of standard industry practices.
Objective: To determine the maximum wet film thickness at which a paint formulation can be applied without exhibiting mud cracking.
Materials and Equipment:
-
Paint formulations to be tested.
-
Leneta charts or other suitable substrates (e.g., sealed and unsealed panels to test performance on porous and non-porous surfaces).
-
Sag (B610663) bar or drawdown bar with a range of gap clearances (e.g., 10 to 60 mils).
-
Controlled temperature and humidity chamber.
-
Microscope for visual inspection.
Procedure:
-
Sample Preparation: Ensure all paint samples are thoroughly mixed and at a consistent temperature.
-
Substrate Placement: Secure the Leneta chart or test panel on a flat, smooth surface.
-
Paint Application: Place a quantity of the test paint at the top of the chart. Using the sag bar, draw down the paint at a steady, consistent speed to create stripes of varying wet film thicknesses.
-
Drying/Curing: Immediately transfer the coated substrate to a controlled environment (e.g., 23°C and 50% relative humidity) and allow it to dry for a specified period (e.g., 24 hours).
-
Assessment: After the drying period, visually inspect each stripe for the presence of mud cracks. A low-power microscope can be used for more detailed examination.
-
Data Recording: Record the highest wet film thickness (in mils) at which no mud cracking is observed.
Logical Relationships in Mud Cracking
The propensity for a paint film to mud crack is a result of a complex interplay between the paint formulation, application conditions, and the properties of the coalescing agent. The following diagram illustrates these relationships.
Caption: Factors influencing mud cracking in paint films.
Conclusion
The prevention of mud cracking is a critical aspect of formulating high-performance water-based paints. This comparative guide underscores the significant role that coalescing agents play in achieving robust film formation and preventing this detrimental defect. The experimental data presented demonstrates that not all coalescents are created equal, with newer zero-VOC technologies showing promise in delivering superior mud crack resistance. Furthermore, the influence of other formulation additives highlights the importance of a holistic approach to paint design. By understanding the interplay of formulation variables and carefully selecting the appropriate coalescent, researchers and formulators can develop paints that offer both excellent aesthetic qualities and long-lasting protection.
References
Navigating VOC Validation: A Comparative Guide to Texanol™ in Formulated Systems Using EPA Method 24
For researchers, scientists, and drug development professionals venturing into the complexities of formulated systems, understanding the volatile organic compound (VOC) contribution of each component is paramount for regulatory compliance and product safety. This guide provides an objective comparison of Texanol™'s VOC contribution with an alternative coalescent, supported by experimental data derived from EPA Method 24. Detailed methodologies and a visual workflow are included to ensure clarity and reproducibility.
Performance Under Scrutiny: this compound™ vs. Alternatives in VOC Contribution
The selection of a coalescent in a paint or coating formulation is a critical factor that influences not only the film-forming properties but also the overall VOC content of the final product. This compound™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) is a widely used coalescent known for its performance. However, with increasing environmental and regulatory pressure, the validation of its VOC contribution, particularly in low-VOC formulations, is essential.
A key challenge in accurately determining the VOC content of high-boiling-point coalescents like this compound™ lies in the methodology. EPA Method 24, the standard for measuring VOCs in coatings, is an indirect method that relies on weight loss after heating. This can lead to incomplete volatilization of less volatile compounds, affecting the accuracy of the results.
Experimental data highlights the variability in VOC recovery for different coalescents under EPA Method 24 testing conditions. In a comparative study, the average VOC recovery for this compound™ was found to be 87%, while a lower-volatility alternative, Optifilm™ Enhancer 300, had an average recovery of 70%[1]. This suggests that a significant portion of these high-boiling-point coalescents may not be accounted for as VOCs under the specific conditions of the test.
For a clearer comparison, the following table summarizes the VOC recovery data for this compound™ and Optifilm™ Enhancer 300 when tested in a simplified paint formulation using EPA Method 24.
| Coalescent | Theoretical VOC Contribution | Average % VOC Recovered by EPA Method 24 |
| This compound™ | 100% (as a pure substance) | 87%[1] |
| Optifilm™ Enhancer 300 | 100% (as a pure substance) | 70%[1] |
It is important to note that the efficiency of VOC recovery can be influenced by the formulation matrix and the presence of other components. The noted fluctuations in recovery results underscore the inherent challenges of using EPA Method 24 for coatings with low VOC levels[1].
While this compound™ has been a benchmark coalescent, the data indicates that formulators should carefully consider the limitations of standard testing methods when developing low-VOC products. For instance, some studies have shown that in certain formulations, ultra-low VOC coalescing agents can offer improved gloss and stain resistance compared to this compound™-based systems, although they may exhibit lower hardness development[2].
Experimental Protocol: EPA Method 24 for VOC Determination
EPA Method 24 is the standard procedure for determining the volatile matter content, water content, density, volume solids, and weight solids of surface coatings[3][4][5]. The method provides a framework for calculating the VOC content.
The core of the method involves the following key steps:
-
Determination of Volatile Content (ASTM D2369): A weighed amount of the coating is heated in an oven at 110°C for 60 minutes. The weight loss is measured to determine the total volatile content. This is a critical step where the volatility of components like this compound™ is assessed.
-
Determination of Water Content (ASTM D3792 or ASTM D4017): The water content of the coating is determined using either direct injection into a gas chromatograph (ASTM D3792) or Karl Fischer titration (ASTM D4017). This value is crucial for water-based formulations.
-
Determination of Density (ASTM D1475): The density of the coating is measured using a pycnometer or other suitable means.
-
Calculation of VOC Content: The VOC content is calculated by subtracting the water content and any exempt solvents from the total volatile content. The result is typically expressed in grams per liter of coating, less water and exempt compounds.
It is well-documented that EPA Method 24 has limitations, especially for low-VOC and high-water-content coatings, where the precision of the water analysis can significantly impact the final VOC result[6][7]. For more accurate and direct measurement of VOCs, alternative methods such as ASTM D6886, which utilizes gas chromatography, are gaining preference[8].
Visualizing the Workflow: EPA Method 24 for VOC Validation
The following diagram illustrates the experimental workflow for validating the VOC contribution of a coalescent like this compound™ in a formulated system using EPA Method 24.
Caption: Workflow for VOC validation using EPA Method 24.
References
- 1. paint.org [paint.org]
- 2. The new superstars in environmentally-friendly coatings formulation | Where business meets science [insights.basf.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. EPA Method 24 Determination Of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids Of Surface Coating | WBDG - Whole Building Design Guide [wbdg.org]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. epa.gov [epa.gov]
- 8. epscca.com [epscca.com]
Safety Operating Guide
Proper Disposal Procedures for Texanol
The following document provides essential safety and logistical information for the proper disposal of Texanol (also known as 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate), tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety Protocols
Before handling this compound for disposal, a thorough review of its Safety Data Sheet (SDS) is mandatory. The primary hazards are environmental, as this compound is classified as harmful to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): Always wear the following appropriate PPE when handling this compound waste:
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A protective suit or lab coat.
General Handling Precautions:
-
Ensure the work station is well-ventilated[1].
-
Avoid release into the environment[1]. Prevent the product from entering drains or surface waters[2].
-
Keep this compound waste away from incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be managed as industrial or chemical waste in accordance with all applicable local, state, and federal regulations[1][2]. Do not dispose of this compound down the drain or with general garbage [2][3].
Step 1: Waste Collection
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the waste[2][3][4][5].
-
Collection: Collect the absorbed material or liquid waste into a suitable, sealable, and clearly labeled container for chemical waste[3][5][6].
-
Segregation: Do not mix this compound waste with other solvent wastes unless protocols permit. If mixed, the entire quantity may need to be treated as a more hazardous substance, potentially increasing disposal costs[6].
Step 2: Storage
-
Container Integrity: Ensure the waste container is tightly closed and stored in a dry, cool, and well-ventilated place[3][7].
-
Labeling: Clearly label the waste container with its contents ("this compound Waste") and associated hazard warnings.
-
Location: Store the container away from foodstuffs and incompatible materials[3].
Step 3: Final Disposal
-
Professional Disposal Service: Arrange for disposal through a licensed and approved waste disposal plant or contractor[1]. Disposal must be carried out according to official regulations[1][2].
-
Regulatory Compliance: The specific waste classification and disposal method may need to be determined in consultation with a regional disposal service to assign the correct European Waste Code (EWC) or equivalent local code[2].
-
Transportation: While this compound is often not regulated as a dangerous good for transport, all shipments of waste must comply with relevant transport regulations[2].
Accidental Release Measures
In the event of a spill:
-
Evacuate: Evacuate unnecessary personnel from the area[1].
-
Ventilate: Ensure the spillage area is well-ventilated[1].
-
Contain: Stop the leak if it is safe to do so. Use dikes or absorbents to prevent migration into sewers or streams[1].
-
Clean-Up: Absorb the spill with an inert material and place it in a designated container for disposal[3][4][5].
-
Decontamination: Fire residues and contaminated fire-extinguishing water must be disposed of in accordance with local regulations.
Quantitative Data: Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Boiling Point | 254 - 261.5 °C[4][5] |
| Flash Point | 120 - 122 °C (Closed Cup)[4][5] |
| Vapor Pressure | 0.01 - 0.013 mbar @ 20 °C[4][8] |
| Water Solubility | 858 mg/L[4] |
| Specific Gravity | 0.95 @ 20 °C[4] |
| Freezing Point | -50 °C[4][8] |
Diagrams and Visualizations
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. echemi.com [echemi.com]
- 4. xtgchem.cn [xtgchem.cn]
- 5. www.eastman.com - Technical Solutions - Product Documents - Material Safety Datasheet [audax.com.ar]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. maccoatings.ca [maccoatings.ca]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Essential Safety and Logistical Information for Handling Texanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), including personal protective equipment (PPE), emergency procedures, and disposal plans.
Key Safety Data for this compound
The following table summarizes important quantitative data for this compound to facilitate quick reference and risk assessment.
| Property | Value |
| Chemical Name | 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate |
| CAS Number | 25265-77-4 |
| Molecular Formula | C₁₂H₂₄O₃ |
| Molecular Weight | 216.32 g/mol |
| Appearance | Colorless liquid[1] |
| Odor | Mild[1] |
| Boiling Point | 255 - 261.5 °C[1] |
| Flash Point | 122 °C[1] |
| Vapor Pressure | 0.01 mmHg at 20 °C |
| Lower Explosive Limit (LEL) | 0.6% |
| Upper Explosive Limit (UEL) | 4.2% |
| Odor Threshold | 0.06 ppm |
| Acute Reference Exposure Value (ReV) | 13,000 µg/m³ |
| Short-term Exposure Screening Level (ESL) | 3,900 µg/m³ |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following PPE is mandatory.
-
Eye Protection : Wear chemical safety goggles or a face shield where splashing is possible.[2]
-
Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[3][4] In situations with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended.
-
Respiratory Protection : Use in a well-ventilated area.[1] If engineering controls such as fume hoods are not available or are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.
-
Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention if symptoms persist.[4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[3] If irritation occurs, seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[4] Seek immediate medical attention.[4]
Experimental Protocol: this compound Spill Cleanup
This protocol outlines the step-by-step procedure for safely managing a this compound spill in a laboratory setting.
-
Evacuate and Alert : Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill : Determine the extent of the spill and identify any immediate hazards, such as proximity to ignition sources.
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Absorb the Spill : Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collect the Absorbed Material : Once the liquid has been completely absorbed, carefully scoop the material into a designated, labeled chemical waste container.
-
Decontaminate the Area : Clean the spill area with a suitable detergent and water.
-
Dispose of Waste : All contaminated materials, including gloves, absorbent, and cleaning materials, must be disposed of as hazardous waste according to institutional and local regulations.
-
Restock Spill Kit : Replenish any materials used from the spill kit.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all this compound waste, including unused product and contaminated materials from spills, in a designated, properly labeled, and sealed container. The container must be compatible with this compound; the original container or a high-density polyethylene (B3416737) (HDPE) container is suitable.[1]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate)" and any associated hazards.
-
Storage : Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this compound down the drain or in regular trash.[1] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
